molecular formula C12H9FN4 B2968582 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine CAS No. 1335299-39-2

2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine

Cat. No.: B2968582
CAS No.: 1335299-39-2
M. Wt: 228.23
InChI Key: DAHLOBWNOWKEOX-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine is a useful research compound. Its molecular formula is C12H9FN4 and its molecular weight is 228.23. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4/c13-9-3-1-8(2-4-9)10-7-17-6-5-11(14)16-12(17)15-10/h1-7H,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHLOBWNOWKEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CC(=NC3=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, valued for its structural similarity to endogenous purines and its broad spectrum of pharmacological activities.[1][2] This framework is integral to numerous therapeutic agents, demonstrating applications ranging from anxiolytics to anticancer treatments.[3] This guide provides a comprehensive, field-proven methodology for the synthesis and detailed analytical characterization of a key analogue, this compound (CAS 1335299-39-2).[4] We will explore the causal factors behind the chosen synthetic strategy, establish a self-validating protocol for structural confirmation and purity assessment, and offer insights grounded in practical laboratory experience for researchers in drug discovery and development.

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrimidine Core

The imidazo[1,2-a]pyrimidine system is a fused heterocyclic scaffold that has garnered significant attention due to its versatile biological profile.[5][6] Its structure, being a bioisostere of natural purines, allows it to interact with a wide array of biological targets, often serving as a privileged scaffold in drug design.[1][2] The incorporation of a 4-fluorophenyl substituent at the 2-position is a deliberate design choice, leveraging the unique properties of fluorine to enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate lipophilicity, thereby optimizing pharmacokinetic properties. This guide focuses on the 7-amino substituted variant, a key functional group that can serve as a vector for further chemical modification or as a critical pharmacophoric element for target engagement.

Synthetic Strategy and Experimental Protocol

The most reliable and widely adopted method for constructing the 2-aryl-imidazo[1,2-a]pyrimidine core is the condensation reaction between a substituted 2-aminopyrimidine and an appropriate α-haloketone. This approach is a variant of the classic Tschitschibabin reaction, offering high yields and a straightforward pathway to the desired fused heterocyclic system.

Causality of Reagent Selection
  • Pyrimidine Precursor: Pyrimidine-2,4-diamine is selected as the starting material. Its C2 amino group is poised for the initial reaction with the α-haloketone, while the endocyclic nitrogen (N1) drives the subsequent intramolecular cyclization. The amino group at the C4 position of the starting material becomes the C7 amino group in the final product, providing the target functionality directly without requiring additional protection or functional group interconversion steps.

  • Aryl Haloketone: 2-Bromo-1-(4-fluorophenyl)ethan-1-one is the ideal reaction partner. The carbonyl group activates the adjacent methylene for facile bromination, and the bromine atom serves as an excellent leaving group for the initial nucleophilic substitution. The 4-fluorophenyl moiety is introduced in its entirety in this single step.

Visualized Synthetic Workflow

Synthesis_Workflow A Pyrimidine-2,4-diamine + 2-Bromo-1-(4-fluorophenyl)ethan-1-one B Solvent Addition (e.g., Ethanol) A->B 1. Reagents C Reflux Reaction (Heat, 8-12h) B->C 2. Conditions D Reaction Monitoring (TLC) C->D 3. Monitoring E Work-up: Cooling & Basification (e.g., aq. NaHCO3) D->E 4. Quenching F Crude Product Isolation (Vacuum Filtration) E->F 5. Isolation G Purification (Recrystallization or Column Chromatography) F->G 6. Purification H Final Product: This compound G->H 7. Final Compound

Caption: High-level workflow for the synthesis of the target compound.

Detailed Step-by-Step Laboratory Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrimidine-2,4-diamine (1.10 g, 10 mmol) and absolute ethanol (100 mL). Stir the suspension until the solid is partially dissolved.

  • Reagent Addition: Add 2-bromo-1-(4-fluorophenyl)ethan-1-one (2.17 g, 10 mmol) to the suspension. Insight: The α-haloketone is often lachrymatory; this step should be performed in a well-ventilated fume hood.

  • Cyclization Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 8-12 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (7:3), observing the consumption of the starting materials and the appearance of a new, typically fluorescent, product spot.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate (the hydrobromide salt of the product) may form. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the mixture is basic (pH ~8-9). This neutralizes the HBr generated during the reaction and deprotonates the product, precipitating the free amine.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid sequentially with cold water (3 x 30 mL) and a small amount of cold ethanol (20 mL) to remove inorganic salts and unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. The choice of purification depends on the purity of the crude solid. Recrystallization is often sufficient for achieving high purity.

  • Drying: Dry the purified white to off-white solid under vacuum at 40-50 °C to a constant weight.

Comprehensive Characterization

A multi-technique analytical approach is essential for the unambiguous confirmation of the chemical structure and the assessment of purity. This constitutes a self-validating system where each analysis provides complementary information.

Visualized Characterization Flow

Characterization_Flow Start Synthesized Product Structure Structural Elucidation Start->Structure Purity Purity & Identity Start->Purity NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure->NMR MS Mass Spectrometry (HRMS) Structure->MS HPLC HPLC Analysis Purity->HPLC MP Physical Properties (Melting Point) Purity->MP Final Confirmed Structure & Purity >95% NMR->Final MS->Final HPLC->Final MP->Final

Caption: Logical flow for the analytical validation of the final compound.

Expected Analytical Data

The following table summarizes the expected characterization data for this compound.

Analysis Technique Expected Result
Molecular Formula -C₁₂H₉FN₄
Molecular Weight -228.23 g/mol [4]
Appearance VisualWhite to off-white crystalline solid
Mass Spectrum ESI-MSExpected [M+H]⁺ at m/z = 229.0884. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.
¹H NMR (400 MHz, DMSO-d₆)δ ~8.5-8.7 (d, 1H, H-5), ~8.1-8.3 (m, 2H, Ar-H ortho to F), ~7.9-8.0 (s, 1H, H-3), ~7.2-7.4 (t, 2H, Ar-H meta to F), ~6.6-6.8 (d, 1H, H-6), ~6.5 (br s, 2H, -NH₂). Chemical shifts are estimates based on similar structures.[1][3]
¹³C NMR (100 MHz, DMSO-d₆)~10-12 signals expected. Key signals: C-F coupled carbons (~160-165 ppm, d, ¹JCF), other aromatic/heterocyclic carbons (~100-155 ppm).
¹⁹F NMR (376 MHz, DMSO-d₆)A single multiplet is expected in the range of -110 to -120 ppm, characteristic of an aryl-fluoride.[7]
Purity RP-HPLC>95% peak area (e.g., C18 column, mobile phase of Acetonitrile/Water with 0.1% TFA, detection at 254 nm).
In-Depth Spectroscopic Interpretation
  • ¹H NMR: The proton spectrum provides the most direct confirmation of the structure. The downfield doublet for H-5 is characteristic, resulting from its position adjacent to the bridgehead nitrogen. The singlet for H-3 confirms the successful cyclization and substitution at the C-2 position. The two distinct multiplets for the 4-fluorophenyl group, integrating to 2H each, confirm its presence and substitution pattern. The broad singlet for the amine protons is also a key identifier, which will typically exchange with D₂O.

  • Mass Spectrometry: While low-resolution MS confirms the molecular weight, HRMS is critical for trustworthiness. It provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula, ruling out other potential structures with the same nominal mass. Common fragmentation patterns for imidazo[1,2-a]pyrimidines involve the cleavage of the substituent at the 2-position and fragmentation of the pyrimidine ring.[8][9]

  • ¹⁹F NMR: This experiment is non-negotiable for fluorinated compounds. It provides a clean, simple spectrum that confirms the presence of the fluorine atom and can reveal information about its chemical environment.[7]

Conclusion and Future Directions

This guide has detailed a robust and reproducible method for the synthesis of this compound, a molecule of significant interest in medicinal chemistry. The protocol is built on established chemical principles and is supported by a comprehensive, multi-technique characterization strategy that ensures the final compound's identity, structure, and purity. This self-validating workflow provides researchers with the confidence needed to advance this and related molecules into further biological screening and drug development programs. The 7-amino functionality serves as a versatile handle for the generation of compound libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against various therapeutic targets.

References

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  • Vasileva, E. V., & Nelyubina, Y. V. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Kumar, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 01004. Available at: [Link]

  • Uslu, R., & Öcal, N. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society Section A Chemistry, 9(4), 1335-1386. Available at: [Link]

  • Da Settimo, F., et al. (2015). 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line. European Journal of Medicinal Chemistry, 101, 793-805. Available at: [Link]

  • Asif, M., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 4995. Available at: [Link]

  • Sabat, M., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 26(11), 3374. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. PubChem. Available at: [Link]

  • Ayadi, A., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate. IUCrData, 8(10). Available at: [Link]

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  • Güngör, T., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 984-998. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(7-((Dimethylamino)methyl)-2-(4-fluorophenyl)imidazo(1,2-a)pyridin-3-yl)pyrimidin-2-amine. PubChem. Available at: [Link]

  • Benzenine, D., et al. (2021). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Chemistry Proceedings, 8(1), 89. Available at: [Link]

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  • Joyce, A. S., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(17), 12257–12266. Available at: [Link]

  • Abás, S., et al. (2021). (E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one. Molbank, 2021(2), M1212. Available at: [Link]

  • Zhang, L., et al. (2024). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Bioorganic & Medicinal Chemistry Letters, 103, 129699. Available at: [Link]

  • Liu, Y., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Infectious Diseases, 9(4), 841–851. Available at: [Link]

  • Baklanov, M., et al. (2022). 4-(Aryl)-Benzo[10][11]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores. Molecules, 27(22), 8031. Available at: [Link]

  • Gelin, S., et al. (1979). Electron impact mass spectra of 1,3,4-thiadiazolo[3,2-a]pyrimidin-7-one and isomeric-5-one derivatives. Journal of Heterocyclic Chemistry, 16(6), 1117-1122. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. International Journal of Materials and Chemistry, 4(4), 92. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its broad pharmacological utility and structural versatility.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine (CAS No. 1335299-39-2). While direct experimental data for this compound is limited, this document, intended for researchers, scientists, and drug development professionals, outlines its predicted physicochemical properties, a plausible synthetic route, and detailed, field-proven experimental protocols for the empirical determination of its key characteristics. Understanding these properties—solubility, lipophilicity, ionization constant, and melting point—is critical for advancing this and similar molecules from discovery to clinical application.[3][4]

Introduction: The Promise of the Imidazo[1,2-a]pyrimidine Core

Nitrogen-fused heterocyclic compounds are of immense importance in drug discovery, with the imidazo[1,2-a]pyrimidine nucleus being a particularly privileged scaffold.[1] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[5][6] The adaptability of the imidazo[1,2-a]pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological effects through structure-activity relationship (SAR) studies.[1]

This compound incorporates several features of interest for drug design:

  • The imidazo[1,2-a]pyrimidine scaffold acts as a bioisostere for natural purines, allowing it to interact with a variety of biological targets.[2]

  • The 2-(4-fluorophenyl) group can modulate target binding and metabolic stability. The fluorine atom, a common bioisosteric replacement for hydrogen, can alter electronic properties and block metabolic oxidation.[7][8]

  • The 7-amino group provides a key site for hydrogen bonding and can be functionalized to further explore the SAR.

The journey of a compound from a promising hit to a viable drug candidate is critically dependent on its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety and formulation feasibility.[9][10] This guide focuses on providing the foundational knowledge and methodologies required to thoroughly characterize this compound.

Synthesis of this compound

The proposed synthesis involves the reaction of pyrimidine-2,4-diamine with 2-bromo-1-(4-fluorophenyl)ethan-1-one. The 4-amino group of the pyrimidine starting material ultimately becomes the 7-amino group in the final bicyclic product.

Proposed Synthetic Protocol

Reaction: Pyrimidine-2,4-diamine + 2-bromo-1-(4-fluorophenyl)ethan-1-one → this compound

Materials:

  • Pyrimidine-2,4-diamine

  • 2-bromo-1-(4-fluorophenyl)ethan-1-one

  • Ethanol (or other suitable solvent like DMF)

  • Sodium bicarbonate (or another mild base)

  • Reaction vessel equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Dichloromethane/Methanol mixture)

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve pyrimidine-2,4-diamine (1.0 equivalent) in ethanol.

  • Addition of α-haloketone: To the stirred solution, add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.05 equivalents).

  • Base Addition: Add sodium bicarbonate (2.0 equivalents) to the mixture to neutralize the HBr formed during the reaction.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid by-products (NaBr) and wash with a small amount of cold ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_synthesis Synthetic Workflow prep 1. Dissolve Pyrimidine-2,4-diamine in Ethanol add_ketone 2. Add 2-bromo-1-(4-fluorophenyl)ethan-1-one prep->add_ketone add_base 3. Add NaHCO3 add_ketone->add_base reflux 4. Heat to Reflux (4-6h) add_base->reflux workup 5. Cool, Filter & Concentrate reflux->workup purify 6. Column Chromatography workup->purify product Pure Product purify->product

Caption: Proposed workflow for the synthesis of the target compound.

Physicochemical Properties: Prediction and Experimental Determination

A comprehensive understanding of a compound's physicochemical properties is a pillar of successful drug development. It influences everything from initial screening to final formulation.[3][9]

Predicted Physicochemical Data

The following properties for this compound have been calculated using computational models. It is crucial to note that these are in silico predictions and require experimental validation.

PropertyPredicted ValueSource
Molecular FormulaC₁₂H₉FN₄ChemScene[3]
Molecular Weight228.23 g/mol ChemScene[3]
Topological Polar Surface Area (TPSA)56.21 ŲChemScene[3]
Lipophilicity (cLogP)2.1176ChemScene[3]
Hydrogen Bond Donors1ChemScene[3]
Hydrogen Bond Acceptors4ChemScene[3]
Rotatable Bonds1ChemScene[3]

These predicted values suggest the compound has favorable "drug-like" characteristics, generally aligning with frameworks like Lipinski's Rule of Five.[12] For instance, the molecular weight is well under 500 Da, and the calculated logP is within a range often associated with good membrane permeability.

Aqueous Solubility

Importance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can hinder a compound's progression, leading to formulation challenges and inadequate in vivo exposure.[13]

Experimental Protocol: Shake-Flask Method [14]

This method is considered the "gold standard" for determining thermodynamic solubility.

  • Preparation: Add an excess amount of the solid compound to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved states is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high readings. Use centrifugation followed by careful removal of the supernatant, or filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant. This is typically done using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), against a standard curve of known concentrations.

  • Calculation: The solubility is reported in units such as µg/mL or µM.

G cluster_solubility Solubility Determination Workflow prep 1. Add Excess Compound to Buffer (pH 7.4) equil 2. Agitate at Constant Temp (24-48h) prep->equil separate 3. Centrifuge/Filter to Remove Solids equil->separate quantify 4. Analyze Supernatant (HPLC or LC-MS) separate->quantify result Solubility Value (µg/mL) quantify->result

Caption: Experimental workflow for the shake-flask solubility assay.

Lipophilicity (logP/logD)

Importance: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, profoundly impacts its ability to cross biological membranes, bind to targets, and its metabolic profile. It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH.[9][15]

Experimental Protocol: Shake-Flask Method for logD₇.₄ [12][16][17]

  • Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (pH 7.4). Pre-saturate each phase with the other by mixing them vigorously for 24 hours and then allowing them to separate.

  • Compound Addition: Dissolve a known amount of the compound in the aqueous phase (or n-octanol, depending on solubility) to a concentration that can be accurately measured in both phases.

  • Partitioning: Add a known volume of the second phase to create a defined volume ratio (e.g., 1:1). Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol ([C]ₒ꜀ₜ) and aqueous ([C]ₐᵩ) layers using a suitable analytical technique like HPLC-UV.

  • Calculation: Calculate logD using the formula: logD = log₁₀([C]ₒ꜀ₜ / [C]ₐᵩ) .

Ionization Constant (pKa)

Importance: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. Since the charge state of a molecule affects its solubility, permeability, and target binding, knowing the pKa is essential for predicting its behavior in different physiological compartments (e.g., stomach vs. intestine).[18][19] The 7-amino group and the nitrogen atoms within the imidazopyrimidine ring system are expected to be the primary ionizable centers.

Experimental Protocol: Potentiometric Titration [18][20][21]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent. For water-insoluble compounds, a co-solvent system (e.g., methanol-water) may be necessary. Maintain a constant ionic strength using an electrolyte like KCl.[21]

  • Titration Setup: Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. Use a calibrated, high-precision pH electrode to monitor the solution's pH.

  • Titration: Titrate the solution by adding small, precise volumes of a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. More accurately, the pKa is determined from the inflection point of the first derivative of the titration curve.

  • Extrapolation (if co-solvent is used): If a co-solvent was used, perform titrations at several co-solvent concentrations and extrapolate the results to 0% co-solvent to determine the aqueous pKa.[21]

G cluster_pka pKa Determination Workflow prep 1. Dissolve Compound (in water or co-solvent) titrate 2. Titrate with Acid/Base, Record pH vs. Volume prep->titrate plot 3. Plot Titration Curve (pH vs. Volume) titrate->plot analyze 4. Determine Inflection Point (First Derivative) plot->analyze result pKa Value analyze->result

Caption: Workflow for pKa determination via potentiometric titration.

Melting Point

Importance: The melting point is a fundamental physical property that provides an indication of a compound's purity and the strength of its crystal lattice. A sharp melting range is characteristic of a pure crystalline solid.[22] This information is vital for quality control and understanding the solid-state properties of the active pharmaceutical ingredient (API).

Experimental Protocol: Capillary Method [23]

  • Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, gently crush any crystals in a mortar.

  • Capillary Loading: Load a small amount of the powdered sample into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm. Pack the sample down by tapping the tube gently.

  • Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., a Mel-Temp or similar digital device).

  • Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Observation and Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample becomes a clear liquid.

  • Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be narrow (typically ≤ 2 °C).

Conclusion and Future Directions

This compound is a compound of significant interest, belonging to a chemical class with proven therapeutic potential. This guide has consolidated the available computational data and, more importantly, provided a detailed framework of robust, standard experimental protocols necessary for its complete physicochemical characterization. The empirical determination of aqueous solubility, logD, pKa, and melting point is a non-negotiable step in the drug development pipeline. The methodologies outlined herein provide the necessary blueprint for researchers to generate the high-quality data required to assess the drug-likeness of this molecule and guide its future optimization and development.

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A Technical Guide to the Structural Elucidaion of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine (CAS 1335299-39-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical framework for the structural elucidation of the heterocyclic compound 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine, identified by CAS number 1335299-39-2. As a Senior Application Scientist, the following narrative synthesizes foundational analytical principles with practical, field-proven insights, emphasizing the causality behind experimental choices and the establishment of self-validating protocols.

Introduction and Strategic Overview

The unambiguous determination of a chemical structure is a cornerstone of chemical research and drug development. For a novel or uncharacterized compound such as this compound, a multi-technique, orthogonal approach is not merely best practice; it is essential for ensuring scientific integrity. The structure is a fused heterocyclic system, a common scaffold in medicinal chemistry.[1] This guide outlines a systematic workflow, commencing with preliminary analysis and progressing through detailed spectroscopic and spectrometric characterization to ultimate structural confirmation.

G cluster_0 Initial Characterization & Synthesis cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Structure Confirmation Sample Acquisition Sample Acquisition Purity Assessment (LC-MS) Purity Assessment (LC-MS) Sample Acquisition->Purity Assessment (LC-MS) Proposed Synthesis Proposed Synthesis Purity Assessment (LC-MS)->Proposed Synthesis Mass Spectrometry (MS) Mass Spectrometry (MS) Proposed Synthesis->Mass Spectrometry (MS) FT-IR Spectroscopy FT-IR Spectroscopy Proposed Synthesis->FT-IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Proposed Synthesis->NMR Spectroscopy Molecular Formula Molecular Formula Mass Spectrometry (MS)->Molecular Formula Data Integration Data Integration Molecular Formula->Data Integration Functional Group ID Functional Group ID FT-IR Spectroscopy->Functional Group ID Functional Group ID->Data Integration Connectivity & 3D Structure Connectivity & 3D Structure NMR Spectroscopy->Connectivity & 3D Structure Connectivity & 3D Structure->Data Integration Final Structure Proposal Final Structure Proposal Data Integration->Final Structure Proposal X-ray Crystallography (optional) X-ray Crystallography (optional) Final Structure Proposal->X-ray Crystallography (optional) Absolute Structure Confirmation Absolute Structure Confirmation X-ray Crystallography (optional)->Absolute Structure Confirmation G cluster_0 1D NMR cluster_1 2D NMR Correlation cluster_2 Structural Information H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Proton_Spin_Systems Proton Spin Systems COSY->Proton_Spin_Systems CH_Fragments C-H Fragments HSQC->CH_Fragments Molecular_Skeleton Molecular Skeleton Assembly HMBC->Molecular_Skeleton Proton_Spin_Systems->Molecular_Skeleton CH_Fragments->Molecular_Skeleton

Sources

The Imidazo[1,2-a]pyrimidine Scaffold: A Comprehensive Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, garnering significant attention due to its diverse and potent biological activities.[1][2][3] This fused bicyclic structure, an isostere of purine, serves as a versatile template for the design and synthesis of novel therapeutic agents.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and central nervous system (CNS) activities.[1][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies for screening the biological activities of imidazo[1,2-a]pyrimidine derivatives. The focus is on providing not just procedural steps, but also the underlying scientific rationale, enabling robust and reproducible experimental design.

General Synthetic Strategies for Imidazo[1,2-a]pyrimidine Derivatives

The synthesis of the imidazo[1,2-a]pyrimidine core is most commonly achieved through the condensation of a 2-aminopyrimidine with an α-haloketone, a reaction famously established by Chichibabin.[2] However, a multitude of synthetic methodologies have since been developed to allow for diverse functionalization of the scaffold, which is crucial for modulating its biological activity. These methods include multicomponent reactions, oxidative cyclization, and intramolecular cyclization, often targeting the C3 position for substitution.[4]

A general and widely used synthetic route involves the reaction of 2-aminopyrimidine with a substituted 2-bromoacetophenone in a suitable solvent, often with heating.[5] This straightforward approach allows for the introduction of various aryl or alkyl groups at the 2-position of the imidazo[1,2-a]pyrimidine ring system. Further modifications, such as the introduction of substituents at the 3-position, can be achieved through subsequent reactions like nitrosation followed by reduction to an amino group, which can then be further derivatized.[5]

Screening for Anticancer Activity

Imidazo[1,2-a]pyrimidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[6][7][8] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis.[7][9][10]

Mechanism of Anticancer Action: Targeting the PI3K/Akt/mTOR Pathway and Inducing Apoptosis

A significant number of imidazo[1,2-a]pyridine and pyrimidine derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in various cancers.[7][9][10] By inhibiting key kinases in this pathway, these compounds can effectively halt cell cycle progression and promote programmed cell death (apoptosis). The induction of apoptosis is a hallmark of many effective cancer therapies, and imidazo[1,2-a]pyrimidine derivatives have been shown to trigger this process through both intrinsic and extrinsic pathways, often involving the modulation of pro-apoptotic (e.g., Bax, p53, p21) and anti-apoptotic proteins.[6][8]

anticancer_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt (Protein Kinase B) PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazo_Derivative Imidazo[1,2-a]pyrimidine Derivative Imidazo_Derivative->PI3K inhibits Imidazo_Derivative->Akt inhibits Imidazo_Derivative->mTORC1 inhibits p53_p21 p53 / p21 Activation Imidazo_Derivative->p53_p21 induces Bax Bax Activation Imidazo_Derivative->Bax induces Cell_Cycle_Arrest Cell Cycle Arrest p53_p21->Cell_Cycle_Arrest Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Anticancer mechanism of Imidazo[1,2-a]pyrimidines.
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[11][12] The assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Imidazo[1,2-a]pyrimidine derivatives

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Determine cell density using a hemocytometer and adjust the concentration with complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the imidazo[1,2-a]pyrimidine derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent) and an untreated control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.[13]

    • Calculate the percentage of cell viability for each concentration of the compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Anticancer Activity of Imidazo[1,2-a]pyrimidine Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference
IP-5HCC1937 (Breast)45[6]
IP-6HCC1937 (Breast)47.7[6]
IP-7HCC1937 (Breast)79.6[6]
Compound 12bHep-2, HepG2, MCF-7, A37511, 13, 11, 11[14]

Screening for Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Imidazo[1,2-a]pyrimidine derivatives have demonstrated promising antibacterial and antifungal activities, making them an important class of compounds in the search for novel anti-infectives.[15][16][17]

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for imidazo[1,2-a]pyrimidine derivatives are still under investigation and can vary depending on the specific derivative and the target microorganism. Some proposed mechanisms include the inhibition of essential microbial enzymes, disruption of cell membrane integrity, and interference with nucleic acid or protein synthesis. For antifungal activity, inhibition of ergosterol synthesis, a crucial component of the fungal cell membrane, has been suggested.[2]

antimicrobial_workflow Start Start: Imidazo[1,2-a]pyrimidine Derivative Library Prepare_Inoculum Prepare Standardized Bacterial/Fungal Inoculum Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Compounds in Broth Start->Serial_Dilution Inoculate_Plate Inoculate Microplate Wells with Bacteria/Fungi Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at Optimal Temperature and Time Inoculate_Plate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) (Visual or Spectrophotometric) Incubate->Read_MIC Determine_MBC Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) (Plating on Agar) Read_MIC->Determine_MBC End End: Identification of Active Compounds Determine_MBC->End

Workflow for antimicrobial susceptibility testing.
Experimental Protocol: Broth Microdilution Assay for MIC and MBC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[18] This method can also be extended to determine the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills the microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this assay.[19][20]

Materials:

  • Imidazo[1,2-a]pyrimidine derivatives

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a fresh culture of the test microorganism on an appropriate agar plate.

    • Inoculate a few colonies into sterile broth and incubate until the culture reaches the logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Dissolve the imidazo[1,2-a]pyrimidine derivative in a suitable solvent to prepare a stock solution.

    • Perform a two-fold serial dilution of the compound in the appropriate broth in the wells of a 96-well microplate. Typically, 50 µL of broth is added to each well, and then 50 µL of the compound solution is added to the first well and serially diluted across the plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

    • Incubate the microplate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

    • Alternatively, the MIC can be determined by measuring the absorbance at 600 nm using a microplate reader.

  • MBC Determination:

    • To determine the MBC, take a 10-100 µL aliquot from the wells that show no visible growth (at and above the MIC).

    • Spread the aliquot onto an appropriate agar plate.

    • Incubate the plates overnight.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Screening for Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are major targets for anti-inflammatory drugs.[21] Imidazo[1,2-a]pyrimidine derivatives have been reported to possess significant anti-inflammatory properties, with some exhibiting selective inhibition of COX-2.[3][15][22]

Mechanism of Anti-inflammatory Action: COX Inhibition

The primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[21] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[23] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

anti_inflammatory_mechanism cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid activated by inflammatory stimuli PLA2 Phospholipase A2 (PLA2) PLA2->Arachidonic_Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 Physiological_PGs Physiological Prostaglandins (e.g., for gastric protection) PGH2_1->Physiological_PGs PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Inflammatory_PGs Inflammatory Prostaglandins (e.g., PGE2) PGH2_2->Inflammatory_PGs Inflammation Inflammation (Pain, Fever, Swelling) Inflammatory_PGs->Inflammation Imidazo_Derivative Imidazo[1,2-a]pyrimidine Derivative Imidazo_Derivative->COX2 selectively inhibits

Anti-inflammatory mechanism via COX-2 inhibition.
Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

A colorimetric COX (ovine) inhibitor screening assay is a common method to determine the ability of a compound to inhibit COX-1 and COX-2.[24] This assay measures the peroxidase activity of the COX enzymes by monitoring the appearance of an oxidized chromogen.

Materials:

  • Imidazo[1,2-a]pyrimidine derivatives

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Stannous chloride (to stop the reaction)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Compound Preparation:

    • Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.

    • Prepare a series of dilutions of the imidazo[1,2-a]pyrimidine derivative in a suitable solvent.

  • Assay Reaction:

    • In separate tubes or wells of a microplate for COX-1 and COX-2, add the reaction buffer, heme, and the respective enzyme.

    • Add the test compound at various concentrations to the inhibitor wells and the solvent vehicle to the control wells.

    • Pre-incubate the mixture for a short period (e.g., 10 minutes at 37°C).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined time (e.g., 2 minutes at 37°C).

    • Stop the reaction by adding stannous chloride.

  • Colorimetric Detection:

    • Add the colorimetric substrate (e.g., TMPD).

    • Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration relative to the control.

    • Determine the IC₅₀ values for both COX-1 and COX-2 inhibition.

    • Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2). A higher selectivity index indicates greater selectivity for COX-2.

Screening for Antiviral Activity

Viral infections remain a major global health concern, and the development of novel antiviral agents is of paramount importance. Imidazo[1,2-a]pyrimidine derivatives have shown potential as antiviral agents against a variety of viruses.[1][5]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the antiviral activity of a compound.[21][25][26] It measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Materials:

  • Imidazo[1,2-a]pyrimidine derivatives

  • Susceptible host cell line

  • Virus stock

  • Culture medium

  • Overlay medium (containing agarose or methylcellulose to restrict virus spread)

  • Staining solution (e.g., crystal violet)

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding:

    • Seed host cells into multi-well plates to form a confluent monolayer.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the imidazo[1,2-a]pyrimidine derivative in culture medium.

    • Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection and Treatment:

    • Remove the culture medium from the cell monolayer and infect the cells with the virus.

    • After a short adsorption period (e.g., 1 hour), remove the virus inoculum.

    • Add the overlay medium containing different concentrations of the test compound.

  • Incubation and Plaque Visualization:

    • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

    • After incubation, fix the cells (e.g., with formalin) and stain them with a staining solution (e.g., crystal violet).

    • The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the IC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%.

Screening for Central Nervous System (CNS) Activity

Certain imidazo[1,2-a]pyrimidine derivatives have been investigated for their effects on the central nervous system, with some compounds acting as ligands for receptors such as the GABA-A receptor.[2][3]

Mechanism of CNS Action: GABA-A Receptor Modulation

The GABA-A receptor is the major inhibitory neurotransmitter receptor in the CNS.[27] Modulation of this receptor can lead to sedative, anxiolytic, and anticonvulsant effects. Some imidazo[1,2-a]pyrimidine derivatives may bind to specific sites on the GABA-A receptor complex, allosterically modulating the receptor's function.

cns_mechanism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAA_Receptor GABA-A Receptor (Chloride Ion Channel) GABA->GABAA_Receptor binds to Cl_ion Cl- Ions GABAA_Receptor->Cl_ion opens channel for Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_ion->Hyperpolarization influx causes Neuronal_Inhibition Neuronal Inhibition (Anxiolytic, Sedative Effects) Hyperpolarization->Neuronal_Inhibition Imidazo_Derivative Imidazo[1,2-a]pyrimidine Derivative Imidazo_Derivative->GABAA_Receptor allosterically modulates

CNS mechanism via GABA-A receptor modulation.
Experimental Protocol: GABA-A Receptor Binding Assay

A radioligand binding assay is a common method to determine the affinity of a compound for a specific receptor.[27][28][29] This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Imidazo[1,2-a]pyrimidine derivatives

  • Rat brain membranes (as a source of GABA-A receptors)

  • Radiolabeled ligand (e.g., [³H]muscimol or [³H]flumazenil)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding agent (e.g., unlabeled GABA)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in a suitable buffer.

    • Perform a series of centrifugations to isolate the cell membranes containing the GABA-A receptors.

  • Binding Assay:

    • In reaction tubes, combine the brain membranes, the radiolabeled ligand at a fixed concentration, and the imidazo[1,2-a]pyrimidine derivative at various concentrations.

    • Include tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled ligand like GABA).

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each tube through a glass fiber filter to separate the bound and free radioligand.

    • Wash the filters to remove any unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of radioligand binding for each concentration of the test compound.

    • Calculate the Ki (inhibitory constant) value, which represents the affinity of the compound for the GABA-A receptor.

Conclusion

The imidazo[1,2-a]pyrimidine scaffold is a highly valuable platform for the discovery of new therapeutic agents with a wide range of biological activities. This technical guide has provided a comprehensive overview of the key screening methodologies for evaluating the anticancer, antimicrobial, anti-inflammatory, antiviral, and CNS activities of these derivatives. By understanding and applying these robust and validated protocols, researchers can effectively advance the development of novel imidazo[1,2-a]pyrimidine-based drugs to address unmet medical needs.

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Discovery and Synthesis of Novel Imidazo[1,2-a]pyrimidine Compounds: A Guide to Core Strategies and Medicinal Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Recognized as a "privileged structure," its unique physicochemical properties and structural similarity to endogenous purines allow it to interact with a wide array of biological targets.[3] This versatility has led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] This technical guide provides a comprehensive overview of the discovery and synthesis of novel imidazo[1,2-a]pyrimidine derivatives. It details core synthetic methodologies, from classical condensations to modern multicomponent and microwave-assisted reactions, explains the rationale behind experimental choices, and explores the critical structure-activity relationships that drive the optimization of lead compounds. This document is intended to serve as a foundational resource for researchers engaged in the design and development of next-generation therapeutics based on this potent scaffold.

The Imidazo[1,2-a]pyrimidine Core: A Privileged Scaffold in Drug Discovery

The fusion of the biologically potent imidazole and pyrimidine rings creates the imidazo[1,2-a]pyrimidine framework, a structure of immense interest to medicinal chemists.[2] Its structural analogy to purines allows it to function as a bioisostere, interacting with enzymes and receptors that recognize purine-based substrates.[3] This inherent biological relevance is demonstrated by the diverse therapeutic applications of its derivatives, which range from anxiolytics and calcium channel blockers to potent agents against cancer, viruses, and microbial infections.[3][4] The successful development of drugs and clinical candidates containing this core underscores its importance and potential in modern drug discovery.[5][6]

The following diagram illustrates a generalized workflow for the discovery and optimization of novel bioactive imidazo[1,2-a]pyrimidine compounds, from initial synthesis to lead optimization.

G cluster_0 Synthesis & Library Generation cluster_1 Screening & Evaluation cluster_2 Optimization & Development Start Starting Materials (e.g., 2-Aminopyrimidine) Synth Core Synthesis (Condensation, MCRs) Start->Synth Func Functionalization (Derivatization) Synth->Func Lib Compound Library Func->Lib Screen High-Throughput Screening (HTS) Lib->Screen Lib->Screen HitID Hit Identification Screen->HitID HitVal Hit Validation (Dose-Response) HitID->HitVal SAR Structure-Activity Relationship (SAR) HitVal->SAR HitVal->SAR SAR->Func Iterative Redesign LeadOp Lead Optimization (ADMET Profiling) SAR->LeadOp Preclin Preclinical Candidate LeadOp->Preclin

Caption: Generalized workflow for imidazo[1,2-a]pyrimidine drug discovery.

Core Synthetic Strategies: Constructing the Bicyclic Framework

The synthesis of the imidazo[1,2-a]pyrimidine core is primarily achieved through the cyclocondensation of 2-aminopyrimidine with various synthons. The choice of synthetic route depends on factors such as desired substitution patterns, scalability, and efficiency.

Classical Condensation with α-Haloketones

The most traditional and widely used method involves the reaction of a 2-aminopyrimidine with an α-haloketone (e.g., 2-bromoacetophenone).[1] This reaction proceeds via an initial N-alkylation of the exocyclic amino group of the pyrimidine, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.

  • Causality: The choice of an α-haloketone is critical. The ketone provides the carbon atoms that will become C2 and C3 of the imidazole ring, while the α-halogen (typically bromine) serves as a good leaving group, facilitating the initial alkylation step. The reaction is often performed in a polar solvent like ethanol or acetone to facilitate the solubility of the reactants and stabilize the charged intermediates.[1]

Caption: Classical synthesis via α-haloketone condensation.

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial parts of all starting materials.[6] These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity.

The Groebke-Blackburn-Bienaymé Reaction (GBBR) is a prominent MCR for synthesizing 3-aminoimidazo-fused heterocycles.[7] It involves the condensation of a 2-aminoazine (like 2-aminopyrimidine), an aldehyde, and an isocyanide.[8]

  • Causality: The reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the aldehyde for nucleophilic attack by the aminopyrimidine, forming an imine intermediate. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by tautomerization to yield the final aromatic product.[6] This one-pot approach avoids the isolation of intermediates, saving time and resources.

G Groebke-Blackburn-Bienaymé Three-Component Reaction Amine 2-Aminopyrimidine OnePot One-Pot Reaction (Acid Catalyst) Amine->OnePot Aldehyde Aldehyde (R¹-CHO) Aldehyde->OnePot Iso Isocyanide (R²-NC) Iso->OnePot Intermediate Imine Formation & [4+1] Cycloaddition OnePot->Intermediate Product 3-Amino-imidazo[1,2-a]pyrimidine Intermediate->Product

Caption: Schematic of the Groebke-Blackburn-Bienaymé reaction.

Modern & Green Synthetic Approaches

To address the limitations of traditional methods, such as long reaction times or harsh conditions, modern techniques are increasingly employed.[9]

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[10] It provides rapid and uniform heating, often leading to significantly reduced reaction times, higher yields, and fewer by-products compared to conventional heating.[7][10] This technique has been successfully applied to the synthesis of various imidazo[1,2-a]pyrimidine derivatives, including the classical condensation and multicomponent reactions.[11][12][13] For example, imine derivatives can be synthesized in 40-120 minutes with good yields (60-85%) using 200W microwave irradiation.[12]

Catalyst-Free and Solvent-Free Conditions: In line with the principles of green chemistry, methods that eliminate the need for catalysts or organic solvents are highly desirable. One such approach involves the reaction of α-bromo/chloroketones with 2-aminopyrimidines at a modest temperature (e.g., 60°C) without any catalyst or solvent, offering a simple and efficient protocol.[14]

Biological Applications and Structure-Activity Relationships (SAR)

Imidazo[1,2-a]pyrimidine derivatives exhibit a remarkable range of biological activities, making them a focal point of drug discovery programs.[3][5] Understanding the structure-activity relationship (SAR) is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Key Biological Activities:

  • Anticancer: These compounds have shown efficacy against various cancer cell lines.[4] Some derivatives act as inhibitors of key signaling pathways, such as the Wnt/β-catenin pathway, which is often deregulated in cancers like colorectal cancer.[15]

  • Antiviral: The scaffold has been investigated for activity against several viruses, including HIV, Hepatitis C, and SARS-CoV-2.[1] Certain derivatives have been identified as entry inhibitors for group 2 influenza A viruses by targeting the hemagglutinin (HA) protein.[16]

  • Antimicrobial: Potent antibacterial and antifungal activities have been reported.[3][4][17] SAR studies have shown that the presence and position of substituents, such as halogens or methyl groups on the phenyl ring at the C2 position, can significantly augment antimicrobial potency.[3]

  • Enzyme Inhibition: Novel series have been identified as potent and orally bioavailable inhibitors of enzymes like lipoprotein-associated phospholipase A2 (Lp-PLA2), a target for inflammation-associated diseases.[18]

The SAR for this scaffold is highly dependent on the substitution pattern at various positions of the bicyclic core.

Caption: Key Structure-Activity Relationship sites on the scaffold.

Representative Experimental Protocols

The following protocols are provided as practical examples for the synthesis of imidazo[1,2-a]pyrimidine derivatives.

Protocol 1: Classical Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine[1]

This protocol describes the first step in a multi-step synthesis, forming the core scaffold.

  • Reactant Preparation: In a suitable reaction vessel, dissolve 2-aminopyrimidine (0.1 mol) and 2-bromoacetophenone (0.1 mol) in acetone (100 ml).

  • Reaction: Stir the mixture at ambient temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is typically stirred overnight.

  • Work-up and Isolation: Upon completion, the precipitated product will form. Filter the solid precipitate from the reaction mixture.

  • Purification: Wash the filtered product with cold acetone to remove any unreacted starting materials and impurities.

  • Characterization: Dry the purified product, 2-phenylimidazo[1,2-a]pyrimidine, and characterize using standard spectroscopic techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: Microwave-Assisted Synthesis of Imine Derivatives[12]

This protocol details the synthesis of an imine-functionalized derivative from a carbaldehyde precursor.

  • Reactant Preparation: In a microwave reaction vessel, combine imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 mmol) and a selected aromatic amine (e.g., aniline, 1.1 mmol) in ethyl alcohol (5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture with 200 W of power for 40-120 minutes. Maintain a constant temperature if possible, as specified by the reactor's capabilities.

  • Monitoring: Monitor the reaction's progress using TLC.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, the product often precipitates. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration and wash with cold ethyl alcohol to yield the pure imine derivative.

  • Characterization: Confirm the structure of the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and LC-MS.

Data Summary

The choice of synthetic method significantly impacts reaction outcomes. The following table summarizes typical results for different approaches.

Synthetic MethodKey ReactantsConditionsTypical TimeTypical YieldReference
Classical Condensation 2-Aminopyrimidine, α-HaloketoneAcetone, Room Temp.OvernightHigh[1]
Microwave-Assisted Imine Imidazo-carbaldehyde, AmineEthanol, 200W MW40-120 min60-85%[12]
Microwave MCR (GBBR) 2-Aminoazine, Aldehyde, IsocyanidePEG 400, 75°C, MW10 minGood-Excellent[7]
One-Pot Sequential MW Imidazo-carbaldehyde, Amine, BenzilEthanol, 80°C, 100W MW~40 min46-80%[10]

Conclusion and Future Outlook

The imidazo[1,2-a]pyrimidine scaffold continues to be a highly productive framework in the quest for novel therapeutic agents. The development of efficient, scalable, and environmentally benign synthetic methodologies, particularly those employing microwave assistance and multicomponent strategies, has accelerated the discovery process. Future research will likely focus on expanding the chemical space through novel functionalization techniques, exploring new biological targets, and applying computational modeling to rationalize SAR and design next-generation inhibitors with improved potency and drug-like properties. The versatility and proven track record of this scaffold ensure its continued prominence in medicinal chemistry for years to come.

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The Evolving Landscape of 2-Phenylimidazo[1,2-a]pyrimidine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-phenylimidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its remarkable and diverse pharmacological potential. As a bioisostere of purine, this fused bicyclic system readily interacts with a wide array of biological targets, leading to a broad spectrum of activities. This technical guide provides an in-depth literature review for researchers, scientists, and drug development professionals, exploring the synthesis, biological activities, and structure-activity relationships of this versatile class of compounds. We will delve into their potential as anticancer, anti-inflammatory, and antimicrobial agents, providing insights into their mechanisms of action and the experimental methodologies used to evaluate their efficacy.

Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Core

The imidazo[1,2-a]pyrimidine nucleus is a fused nitrogen-bridged heterocyclic system that has become a cornerstone in the development of novel therapeutic agents.[1] Its structural similarity to endogenous purines allows it to interact with a multitude of enzymes and receptors within the cell, making it a highly valuable scaffold in drug design.[2] Derivatives of this core structure have demonstrated a wide range of pharmacological properties, including anticancer, antiviral, antimicrobial, antifungal, and anti-inflammatory activities.[1][3] The versatility of the imidazo[1,2-a]pyrimidine ring system allows for extensive structural modifications, which is crucial for optimizing pharmacological effects through structure-activity relationship (SAR) studies.[2] This guide will focus specifically on the 2-phenyl substituted analogs, a subclass that has shown particular promise across various therapeutic areas.

Synthetic Strategies: Building the 2-Phenylimidazo[1,2-a]pyrimidine Scaffold

The most prevalent and efficient method for the synthesis of the 2-phenylimidazo[1,2-a]pyrimidine core involves the condensation of a 2-aminopyrimidine with a 2-haloacetophenone derivative.[1] This straightforward approach allows for the generation of a diverse library of analogs by varying the substituents on both the pyrimidine and the acetophenone starting materials.

General Synthetic Protocol

A common synthetic route proceeds via a four-step protocol to generate functionalized 2-phenylimidazo[1,2-a]pyrimidine derivatives.[1]

Step 1: Condensation The initial step involves the condensation of 2-aminopyrimidine with 2-bromoacetophenone to form the core 2-phenylimidazo[1,2-a]pyrimidine structure.[1]

Step 2: Nitrosation Direct nitrosation of the core structure using sodium nitrite yields the 3-nitroso derivative.[1]

Step 3: Reduction Subsequent reduction of the nitroso group leads to the formation of the 3-amino product, 2-phenylimidazo[1,2-a]pyrimidin-3-amine.[1]

Step 4: Schiff Base Formation Finally, the 3-amino derivative can be reacted with various substituted aldehydes in the presence of a catalytic amount of acetic acid to form a diverse range of Schiff base derivatives.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediate Steps cluster_final Final Product Synthesis 2-Aminopyrimidine 2-Aminopyrimidine Condensation Condensation 2-Aminopyrimidine->Condensation 2-Bromoacetophenone 2-Bromoacetophenone 2-Bromoacetophenone->Condensation Core_Scaffold 2-Phenylimidazo[1,2-a]pyrimidine Condensation->Core_Scaffold Nitrosation Nitrosation Core_Scaffold->Nitrosation Nitroso_Derivative 3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine Nitrosation->Nitroso_Derivative Reduction Reduction Nitroso_Derivative->Reduction Amino_Derivative 2-Phenylimidazo[1,2-a]pyrimidin-3-amine Reduction->Amino_Derivative Schiff_Base_Formation Schiff_Base_Formation Amino_Derivative->Schiff_Base_Formation Aldehydes Aldehydes Aldehydes->Schiff_Base_Formation Final_Analogs Schiff Base Derivatives Schiff_Base_Formation->Final_Analogs

General Synthetic Workflow for 2-Phenylimidazo[1,2-a]pyrimidine Analogs.

Therapeutic Applications and Biological Activities

Anticancer Activity

Derivatives of the 2-phenylimidazo[1,2-a]pyrimidine scaffold have demonstrated significant potential as anticancer agents.[4] Their mechanism of action is often attributed to the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[5]

Mechanism of Action: Kinase Inhibition Many 2-phenylimidazo[1,2-a]pyrimidine analogs function as inhibitors of key kinases involved in oncogenic signaling pathways, such as Phosphatidylinositol 3-kinase (PI3K), Akt, and Cyclin-Dependent Kinases (CDKs).[6][7][8] For instance, a series of imidazo[1,2-a]pyrimidin-5(1H)-ones were designed as potent and selective inhibitors of the PI3K-beta isoform.[6] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

A study on novel imidazo[1,2-a]pyridine compounds against HCC1937 breast cancer cells showed that these compounds induced cell cycle arrest by increasing the levels of p53 and p21.[9] Furthermore, they triggered apoptosis through the extrinsic pathway, as evidenced by the increased activity of caspases 7 and 8.[9]

Anticancer_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt Cell_Cycle_Progression Cell Cycle Progression Akt->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Analog 2-Phenylimidazo[1,2-a]pyrimidine Analog Analog->PI3K Inhibition Analog->Akt Inhibition

Inhibition of the PI3K/Akt Signaling Pathway by Analogs.

Structure-Activity Relationship (SAR) Insights The anticancer activity of these compounds is highly dependent on the nature and position of substituents on both the phenyl ring and the imidazopyrimidine core. For example, in a study of 2-arylimidazo[1,2-a]pyridinyl-3-amines, a compound with a specific substitution pattern exhibited the best anticancer potential across a range of cancer cell lines with IC50 values ranging from 3.5-61.1 µM.[4] Another study found that a 2,4-difluorophenyl substitution at the C-2 position and a p-fluorophenyl amine at the C-3 position resulted in potent activity against MCF-7 breast cancer cells (IC50 = 9.60 ± 3.09 µM).[4]

Experimental Protocol: MTT Assay for Cytotoxicity The cytotoxic effects of novel analogs are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HCC1937) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-phenylimidazo[1,2-a]pyrimidine analogs for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

Anti-inflammatory Activity

Imidazo[1,2-a]pyrimidine derivatives have also been investigated for their anti-inflammatory properties.[3][10][11] These compounds can modulate inflammatory pathways by inhibiting key enzymes and mediators.

Mechanism of Action Certain imidazo[1,2-a]pyrimidine derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[3] Additionally, these compounds can affect leukocyte functions, such as inhibiting neutrophil degranulation and superoxide generation.[11] Some derivatives have also been found to inhibit the production of nitric oxide and prostaglandin E2 in LPS-stimulated macrophages.[11] A recent study highlighted that a novel imidazo[1,2-a]pyridine derivative exerts its anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.[12]

Structure-Activity Relationship (SAR) Insights In a series of imidazo[1,2-a]pyrimidine derivatives, those substituted with two adjacent aryl groups at positions 2 and 3 showed improved anti-inflammatory activities with some COX-2 selectivity.[3] The substitution pattern on these aryl rings plays a critical role in determining the potency and selectivity of COX-2 inhibition.

Antimicrobial and Antifungal Activities

The imidazo[1,2-a]pyrimidine scaffold has been explored for its potential to combat microbial and fungal infections.[13][14][15]

Antibacterial Activity Several studies have reported the synthesis and evaluation of imidazo[1,2-a]pyrimidine derivatives against a variety of Gram-positive and Gram-negative bacteria.[14][16] The antimicrobial activity is influenced by the substituents on the core structure. For example, 5-n-octylaminoimidazo[1,2-a]pyrimidine demonstrated significant activity against all microorganisms studied in one report.[14]

Antifungal Activity Recent research has focused on the development of imidazo[1,2-a]pyrimidine derivatives as effective antifungal agents.[15][17] Molecular docking studies have suggested that these compounds may possess antifungal activity against Candida albicans.[15] The introduction of an acetanilide fragment into the molecule has been shown to enhance antifungal activity.[15]

Other Notable Biological Activities

Beyond the major therapeutic areas discussed, 2-phenylimidazo[1,2-a]pyrimidine and its pyridine analogs have shown a range of other interesting biological activities, highlighting the versatility of this scaffold.

  • Receptor Ligands: Derivatives have been developed as high-affinity ligands for melatonin receptors, benzodiazepine receptors, and adenosine A3 receptors.[18][19][20]

  • Neurodegenerative Diseases: The structural features of some analogs make them suitable candidates for imaging β-amyloid plaques in the brain, relevant to Alzheimer's disease.[21]

  • Steroidogenesis Modulation: Certain 2-phenyl-imidazo[1,2-a]pyridine acetamide derivatives can act as both agonists and antagonists of steroidogenesis by targeting the 18-kDa translocator protein (TSPO).[22]

Data Summary

To provide a comparative overview, the following table summarizes the biological activities of selected 2-phenylimidazo[1,2-a]pyrimidine and related analogs from the literature.

Compound ClassTarget/ActivityModel SystemPotency (e.g., IC50)Reference
2-Arylimidazo[1,2-a]pyridinyl-3-aminesAnticancerVarious cancer cell lines3.5 - 61.1 µM[4]
Imidazo[1,2-a]pyrimidin-5(1H)-onesPI3K-beta inhibitorMDA-MB-468 breast cancer cellsPotent growth inhibition[6]
Imidazo[1,2-a]pyrimidine derivativesCOX-2 InhibitionHuman whole blood assayIC50 = 13 µM (for e10)[3]
5-n-Octylaminoimidazo[1,2-a]pyrimidineAntimicrobialVarious microorganismsSignificant activity[14]
2-Phenyl-imidazo[1,2-a]pyridine acetamidesTSPO LigandsMouse Leydig tumor cell lineEC50 = 6.99 - 15.9 µM (agonists)[22]

Conclusion and Future Perspectives

The 2-phenylimidazo[1,2-a]pyrimidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. The synthetic accessibility and the wide range of achievable structural diversity make it an attractive starting point for the development of novel therapeutic agents. The demonstrated efficacy in preclinical models for cancer, inflammation, and infectious diseases underscores the significant potential of this compound class.

Future research should focus on several key areas:

  • Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways will enable more rational drug design.

  • Optimization of Pharmacokinetic Properties: Efforts should be directed towards improving the ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) profiles of lead compounds to enhance their clinical translatability.

  • Expansion of Therapeutic Applications: The diverse biological activities suggest that these analogs could be explored for other diseases, including neurodegenerative and metabolic disorders.

By leveraging the knowledge gained from past and ongoing research, the scientific community is well-positioned to unlock the full therapeutic potential of 2-phenylimidazo[1,2-a]pyrimidine analogs for the benefit of patients worldwide.

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The Strategic Deployment of Fluorination in Imidazopyrimidine Scaffolds: A Guide to Unlocking Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imidazopyrimidine Core and the Fluorine Advantage

The imidazopyrimidine scaffold, a nitrogen-fused heterocyclic system, has emerged as a privileged structure in modern medicinal chemistry. Its bioisosteric resemblance to endogenous purines allows it to interact with a wide array of biological targets, demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties[1]. The true potential of this versatile core, however, is often unlocked through strategic chemical modification. Among the most powerful tools in the medicinal chemist's arsenal is the incorporation of fluorine.

The introduction of fluorine atoms into the imidazopyrimidine structure is not a mere substitution but a calculated design element that can profoundly influence the molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small van der Waals radius can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidative metabolism, and modulate lipophilicity to optimize membrane permeability and oral bioavailability. This guide provides an in-depth exploration of the therapeutic targets of fluorinated imidazopyrimidines, offering insights into their mechanisms of action and providing practical experimental frameworks for their investigation.

Oncological Targets: Disrupting Cancer Cell Proliferation and Survival

Fluorinated imidazopyrimidines have demonstrated significant promise as anticancer agents by targeting key proteins involved in cancer cell signaling and division.

Protein Kinase Inhibition: A Central Strategy

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Fluorinated imidazopyrimidines have been designed to target several key kinases.

Acute myeloid leukemia (AML) is a hematological malignancy often characterized by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, leading to uncontrolled cell proliferation[2][3]. Fluorinated imidazopyrimidine derivatives have been developed as potent inhibitors of both wild-type and mutated FLT3. Furthermore, some of these compounds exhibit dual-inhibitory activity against Aurora kinases, which are essential for mitotic progression. This dual-targeting approach offers a synergistic antitumor effect. Treatment of AML often involves a "7+3" regimen of cytarabine and an anthracycline[3]. For patients with FLT3 mutations, targeted therapies like midostaurin are used in combination with chemotherapy[4].

Signaling Pathway: FLT3 and Aurora Kinase Inhibition in AML

FLT3_Aurora_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activation PI3K PI3K FLT3->PI3K Activation STAT5 STAT5 FLT3->STAT5 Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Aurora_Kinases Aurora Kinases Mitosis Mitosis Aurora_Kinases->Mitosis Fluorinated_Imidazopyrimidine Fluorinated Imidazopyrimidine Fluorinated_Imidazopyrimidine->FLT3 Inhibition Fluorinated_Imidazopyrimidine->Aurora_Kinases Inhibition

Caption: Inhibition of FLT3 and Aurora kinases by fluorinated imidazopyrimidines.

Tubulin Polymerization Inhibition: Inducing Mitotic Catastrophe

Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a well-established anticancer strategy. Certain fluorinated imidazopyrimidine-based compounds act as tubulin polymerization inhibitors. By binding to the colchicine site on β-tubulin, they prevent the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[5][6].

Experimental Workflow: Investigating Tubulin Polymerization Inhibition

Tubulin_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Tubulin_Poly_Assay Tubulin Polymerization Assay (Fluorescence/Turbidity) Binding_Assay Colchicine Binding Assay (Competitive) Cell_Viability Cell Viability Assay (MTT/SRB) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/Caspase) Cell_Cycle->Apoptosis_Assay Immunofluorescence Immunofluorescence Microscopy (Microtubule Morphology) Cell_Cycle->Immunofluorescence Start Fluorinated Imidazopyrimidine Compound Start->Tubulin_Poly_Assay Start->Binding_Assay Start->Cell_Viability

Caption: Experimental workflow for evaluating tubulin polymerization inhibitors.

Neurological Targets: Modulating Neurotransmission

The neuroactive potential of fluorinated imidazopyrimidines has been harnessed to target key components of the central nervous system, offering novel therapeutic avenues for psychiatric and neurological disorders.

Phosphodiesterase 10A (PDE10A) Inhibition for Schizophrenia

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum, where it hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE10A elevates the levels of these second messengers, thereby modulating dopaminergic signaling. This mechanism is of particular interest for the treatment of schizophrenia, as it offers a non-dopamine receptor-binding approach to antipsychotic therapy[1][7]. Current treatments for schizophrenia often involve antipsychotic medications that block dopamine D2 receptors[8].

Signaling Pathway: PDE10A Inhibition in Medium Spiny Neurons

PDE10A_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Medium Spiny Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA PKA cAMP->PKA Activation PDE10A PDE10A Downstream Downstream Signaling (e.g., DARPP-32) PKA->Downstream PDE10A->cAMP Hydrolysis AMP AMP PDE10A->AMP Fluorinated_Imidazopyrimidine Fluorinated Imidazopyrimidine Fluorinated_Imidazopyrimidine->PDE10A Inhibition

Caption: Mechanism of PDE10A inhibition by fluorinated imidazopyrimidines.

Positive Allosteric Modulation of GABA-A Receptors for Anxiety Disorders

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of GABA without directly activating the receptor themselves. This leads to an anxiolytic effect. Fluorinated imidazopyrimidines have been developed as selective PAMs for the α2 and α3 subunits of the GABA-A receptor, which are implicated in anxiety and epilepsy. This subtype selectivity is crucial for minimizing the sedative effects associated with non-selective GABA-A receptor modulators[9]. The treatment for anxiety disorders often includes selective serotonin reuptake inhibitors (SSRIs) and, for acute symptoms, benzodiazepines[10][11][12].

Anti-infective Targets: Combating Bacterial Pathogens

The rise of antibiotic resistance necessitates the development of novel antibacterial agents. Fluorinated imidazopyrimidines have shown promise in this area by targeting essential bacterial enzymes.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

DNA gyrase and topoisomerase IV are essential bacterial enzymes that control the topological state of DNA during replication, transcription, and repair. These enzymes are the targets of the fluoroquinolone class of antibiotics. Fluorinated imidazopyrimidine derivatives have been identified as inhibitors of these enzymes, offering a potential new class of antibacterial agents that may be effective against fluoroquinolone-resistant strains[13][14][15].

Data Summary: Potency of Fluorinated Imidazopyrimidines

The following table summarizes the reported biological activities of representative fluorinated imidazopyrimidine and related imidazopyridine derivatives against various therapeutic targets.

Compound ClassTargetAssayPotencyReference
Imidazo[1,2-c]pyrimidine-oxadiazoleS. aureusMIC1.56 ± 0.12 µg/mL[16]
Imidazopyrimidine-propenoneTubulin Polymerization (A549 cells)IC501.236 µM[5]
Imidazo[1,2-a]quinazolineEGFR KinaseIC5012.3 µM[17]
Imidazo[1,2-a]pyrimidineMCF-7 cellsIC5043.4 µM[16]
Imidazo[1,2-a]pyrimidineMDA-MB-231 cellsIC5035.9 µM[16]
3-(5-Fluoropyridine-3-yl)-2-oxazolidinoneGram-positive bacteriaMIC0.25 µg/mL[18]

Experimental Protocols

Synthesis of a Fluorinated Imidazopyrimidine Core

The following is a general procedure for the synthesis of a 2-phenylimidazo[1,2-a]pyrimidine, which can be further functionalized with fluorine.

Step 1: Synthesis of 2-phenylimidazo[1,2-a]pyrimidine [19]

  • In a round-bottom flask, combine 2-aminopyrimidine (0.1 mol) and 2-bromoacetophenone (0.1 mol) in acetone (100 mL).

  • Stir the mixture overnight at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the precipitated product and wash with acetone to yield 2-phenylimidazo[1,2-a]pyrimidine.

Step 2: Nitrosation [19]

  • To a solution of 2-phenylimidazo[1,2-a]pyrimidine in acetic acid, add sodium nitrite (NaNO2).

  • Stir the reaction at room temperature for 5 hours.

  • The resulting 3-nitroso derivative can be isolated by filtration.

Step 3: Reduction to 3-amino-2-phenylimidazo[1,2-a]pyrimidine [19]

  • Suspend the 3-nitroso derivative in 48% hydrobromic acid (HBr).

  • Cool the mixture to -10 °C and add tin (Sn) powder portion-wise.

  • Stir the reaction for 2 hours at -10 °C and then overnight at room temperature.

  • Work-up of the reaction will yield the 3-amino derivative.

Note: Fluorination can be achieved by using fluorinated starting materials or through late-stage fluorination techniques.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated imidazopyrimidine compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin.

  • Reaction Setup: In a 96-well plate, add purified tubulin (2 mg/mL) in a polymerization buffer containing GTP.

  • Compound Addition: Add the fluorinated imidazopyrimidine compound at various concentrations. Include positive (paclitaxel) and negative (colchicine) controls.

  • Polymerization Monitoring: Monitor the increase in turbidity at 340 nm over time at 37°C using a spectrophotometer.

  • Data Analysis: Plot the change in absorbance over time to determine the extent of tubulin polymerization inhibition.

DNA Gyrase Supercoiling Assay

This assay assesses the inhibitory effect of compounds on the supercoiling activity of DNA gyrase.

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and the fluorinated imidazopyrimidine compound at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: Quantify the amount of supercoiled DNA to determine the inhibitory activity of the compound.

Molecular Docking

This computational method predicts the binding mode of a ligand to its target protein.

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the 3D structure of the fluorinated imidazopyrimidine ligand.

  • Docking Simulation: Use docking software (e.g., AutoDock Vina) to predict the binding pose of the ligand in the active site of the protein.

  • Scoring and Analysis: Analyze the predicted binding poses based on their scoring functions and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Future Perspectives

The versatility of the fluorinated imidazopyrimidine scaffold continues to offer exciting opportunities for drug discovery. Future research will likely focus on:

  • Expanding the Target Space: Exploring new protein targets for these compounds, particularly in areas of unmet medical need.

  • Optimizing Subtype Selectivity: Fine-tuning the structure of these molecules to achieve greater selectivity for specific receptor subtypes or kinase isoforms, thereby minimizing off-target effects.

  • Development of Covalent Inhibitors: Designing fluorinated imidazopyrimidines that can form covalent bonds with their targets, leading to prolonged and more potent inhibition.

  • Application in Combination Therapies: Investigating the synergistic effects of these compounds when used in combination with other therapeutic agents.

The strategic incorporation of fluorine into the imidazopyrimidine core has proven to be a highly effective approach for the development of novel therapeutic agents. As our understanding of disease biology and medicinal chemistry advances, we can expect to see the continued emergence of innovative fluorinated imidazopyrimidines with improved efficacy and safety profiles.

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A Comprehensive Spectroscopic and Analytical Guide to 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and its Spectroscopic Implications

The unique arrangement of aromatic rings and functional groups in 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine dictates its characteristic spectroscopic fingerprint. Understanding this structure is paramount to interpreting its spectral data.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

The molecule is comprised of a fused imidazo[1,2-a]pyrimidine heterocyclic system. A 4-fluorophenyl group is attached at the 2-position of the imidazole ring, and an amine group is substituted at the 7-position of the pyrimidine ring. This architecture suggests a molecule that is largely rigid and planar, with key sites for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical data for structural confirmation.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the protons on the imidazo[1,2-a]pyrimidine core and the 4-fluorophenyl ring. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
Imidazo[1,2-a]pyrimidine H-37.5 - 8.0Singlet (s)N/ALocated on the electron-deficient imidazole ring.
Imidazo[1,2-a]pyrimidine H-58.0 - 8.5Doublet (d)~7-9Coupled to H-6.
Imidazo[1,2-a]pyrimidine H-66.5 - 7.0Doublet (d)~7-9Coupled to H-5, shielded by the adjacent amine group.
4-Fluorophenyl H-2', H-6'7.8 - 8.2Doublet of doublets (dd) or Multiplet (m)~8-9 (H-H), ~5-6 (H-F)Ortho to the electron-withdrawing imidazole ring and coupled to both adjacent protons and the fluorine atom.
4-Fluorophenyl H-3', H-5'7.0 - 7.4Triplet (t) or Doublet of doublets (dd)~8-9 (H-H), ~8-9 (H-F)Meta to the imidazole ring and coupled to adjacent protons and the fluorine atom.
Amine (-NH₂)5.0 - 6.0Broad Singlet (br s)N/AExchangeable protons, chemical shift can vary with solvent and concentration.

Note: Predicted chemical shifts are based on analysis of similar structures and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Imidazo[1,2-a]pyrimidine C-2145 - 155Attached to two nitrogen atoms and the phenyl ring.
Imidazo[1,2-a]pyrimidine C-3110 - 120Part of the imidazole ring.
Imidazo[1,2-a]pyrimidine C-5130 - 140Part of the pyrimidine ring.
Imidazo[1,2-a]pyrimidine C-6100 - 110Shielded by the adjacent amine group.
Imidazo[1,2-a]pyrimidine C-7150 - 160Attached to the amine group.
Imidazo[1,2-a]pyrimidine C-8a140 - 150Bridgehead carbon.
4-Fluorophenyl C-1'125 - 135Attached to the imidazole ring.
4-Fluorophenyl C-2', C-6'128 - 132Ortho to the fluorine atom, will show C-F coupling.
4-Fluorophenyl C-3', C-5'115 - 120Meta to the fluorine atom, will show C-F coupling.
4-Fluorophenyl C-4'160 - 165Directly attached to the fluorine atom, will show a large C-F coupling constant.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Expected Mass Spectrum

For this compound (Molecular Formula: C₁₂H₉FN₄, Molecular Weight: 228.23 g/mol ), the following is expected:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z 228, corresponding to the intact molecule.

  • Major Fragmentation Pathways:

    • Loss of HCN from the pyrimidine ring.

    • Fragmentation of the 4-fluorophenyl group.

    • Cleavage of the bond between the imidazole and phenyl rings.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source.

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule and will likely yield a strong protonated molecule peak [M+H]⁺ at m/z 229. Electron ionization (EI) can also be used and will provide more extensive fragmentation information.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements, which can confirm the elemental composition.

Hypothetical MS Fragmentation Workflow

M [M]⁺˙ m/z 228 frag1 Loss of HCN m/z 201 M->frag1 - HCN frag2 Loss of C₆H₄F m/z 133 M->frag2 - C₆H₄F frag3 [C₆H₄F]⁺ m/z 95 M->frag3

Caption: A simplified representation of potential fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium, often two bands for primary amine
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C=N Stretch (Imidazole/Pyrimidine)1600 - 1650Medium to Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-N Stretch1250 - 1350Medium
C-F Stretch1100 - 1250Strong
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The final spectrum is presented as percent transmittance versus wavenumber.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The provided data, derived from the analysis of analogous structures and fundamental spectroscopic principles, serves as a valuable resource for researchers in the synthesis, identification, and quality control of this compound. The detailed experimental protocols offer a clear path for the empirical validation of these predictions. As with any analytical endeavor, the combination of these techniques will provide the most definitive structural confirmation.

References

  • Synthesis and characterization of novel imidazo[1,2-a]pyrimidine derivatives. Journal of Heterocyclic Chemistry.
  • Spectroscopic analysis of fluorinated aromatic compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Whitepaper: A Strategic Framework for the Initial Toxicity Assessment of 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the initial preclinical toxicity assessment of 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine, a novel compound belonging to the pharmacologically significant imidazo[1,2-a]pyrimidine class.[1][2] Recognizing that late-stage attrition due to unforeseen toxicity is a primary challenge in drug development, this document outlines a tiered, multi-parametric strategy designed for early-stage hazard identification and risk mitigation. We detail a logical progression of validated in vitro and in vivo assays, focusing on the critical endpoints of cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity. For each stage, we provide not only the detailed experimental protocols but also the underlying scientific rationale, enabling researchers and drug development professionals to make informed, data-driven decisions. The objective is to build a robust, preliminary safety profile of the candidate molecule, thereby de-risking its advancement toward more extensive regulatory preclinical studies.

Introduction: The Imperative for Early Safety Profiling

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[3][4] this compound represents a novel entity within this class, and like any new chemical entity (NCE) destined for therapeutic use, its biological activity must be rigorously weighed against its potential for toxicity.

The failure of promising drug candidates due to adverse toxicological findings is a significant bottleneck in the pharmaceutical pipeline, with cardiotoxicity and hepatotoxicity being predominant causes.[5][6] An initial, front-loaded assessment of a compound's safety profile is therefore not merely a regulatory formality but a critical strategic component of the drug discovery process. This guide delineates a phased approach to systematically evaluate the toxicological liabilities of this compound at an early stage. By integrating a battery of in vitro assays before proceeding to limited in vivo studies, this framework maximizes data acquisition while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

A Phased and Integrated Approach to Toxicity Screening

The initial toxicity assessment should follow a logical, tiered progression. The strategy begins with high-throughput in vitro assays to assess fundamental cellular toxicities and screen for key liabilities known to cause drug attrition.[7] Positive findings at this stage can flag compounds for early termination or guide medicinal chemistry efforts to mitigate the observed toxicity. Compounds with an acceptable in vitro profile then advance to a preliminary in vivo study to understand their acute systemic effects.

This phased approach provides a foundational dataset for a preliminary risk assessment, establishing an early therapeutic window and informing the design of future, more comprehensive toxicology studies.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Assessment cluster_2 Phase 3: Decision Point Cytotoxicity General Cytotoxicity (e.g., MTT Assay) Genotoxicity Genotoxicity (Ames Test) Cytotoxicity->Genotoxicity Cardiotoxicity Cardiotoxicity (hERG Assay) Cytotoxicity->Cardiotoxicity Hepatotoxicity Hepatotoxicity (Hepatocyte Assay) Cytotoxicity->Hepatotoxicity Acute_Tox Acute Oral Toxicity (OECD 420/425) Genotoxicity->Acute_Tox Cardiotoxicity->Acute_Tox Hepatotoxicity->Acute_Tox Risk_Assessment Integrated Risk Assessment (Go/No-Go Decision) Acute_Tox->Risk_Assessment

Caption: Tiered workflow for initial toxicity assessment.

In Vitro Safety Pharmacology: The Four Pillars of Early Assessment

The cornerstone of an early toxicity screen is a panel of robust in vitro assays designed to probe for the most common and severe liabilities.

General Cytotoxicity Assessment

Causality: The initial step is to determine the concentration at which the compound exerts general toxicity to living cells. This is crucial for two reasons: 1) it identifies compounds that are broadly cytotoxic at low concentrations, which are unlikely to be viable drug candidates, and 2) it establishes a working concentration range for subsequent, more specific in vitro assays, ensuring that observed effects are not simply due to overt cell death. The MTT assay is a widely used, reliable, and cost-effective method for this purpose.

G A Seed cells in 96-well plate B Treat with serial dilutions of This compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent (Yellow) C->D E Viable cells convert MTT to Formazan (Purple) D->E F Solubilize Formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow of the MTT cytotoxicity assay.

Experimental Protocol: MTT Cytotoxicity Assay [8][9]

  • Cell Plating: Seed cells (e.g., HeLa, HepG2, and a non-cancerous line like HEK293) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. A typical starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Hypothetical Cytotoxicity Data

Cell Line Compound IC₅₀ (µM) Positive Control (Doxorubicin) IC₅₀ (µM)
HepG2 (Liver Carcinoma) 25.4 ± 2.1 0.8 ± 0.1
HeLa (Cervical Cancer) 31.2 ± 3.5 1.1 ± 0.2

| HEK293 (Non-cancerous) | > 100 | 2.5 ± 0.4 |

Genotoxicity Assessment

Causality: Genotoxicity, the ability of a chemical to damage DNA, is a critical safety endpoint. Mutagenic compounds can lead to carcinogenesis and are a major regulatory red flag. The bacterial reverse mutation assay, or Ames test, is the global standard for initial mutagenicity screening.[10][11] It assesses a compound's ability to induce mutations that restore the functional capability of bacteria to synthesize an essential amino acid.[12][13] The inclusion of a liver extract (S9 fraction) is vital, as it simulates mammalian metabolism, which can convert a non-mutagenic compound into a mutagenic metabolite.[12]

G cluster_0 Negative Result (Non-mutagenic) cluster_1 Positive Result (Mutagenic) A Histidine-dependent Salmonella typhimurium (His-) B Plate on Histidine-free medium with test compound +/- S9 Mix A->B C Incubate B->C D No reverse mutation. Bacteria cannot grow. C->D F Compound induces reverse mutation (His+) C->F E Few spontaneous revertant colonies D->E G Significant increase in revertant colonies F->G

Caption: Principle of the Ames bacterial reverse mutation assay.

Experimental Protocol: Ames Test [12][13]

  • Strain Preparation: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA102) that are auxotrophic for histidine.

  • Metabolic Activation: Prepare two sets of test conditions for each strain: one with and one without a metabolically active S9 liver fraction.

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a control buffer.

  • Plating: Mix the contents with molten top agar and pour onto a minimal glucose agar plate, which lacks histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of visible colonies (revertants) on each plate.

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate observed in the negative control.

Cardiotoxicity Screening: hERG Channel Inhibition

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary mechanism underlying drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[14][15] For this reason, assessing a compound's activity at the hERG channel is a mandatory part of preclinical safety assessment and a critical screen to perform early.[16] Automated patch-clamp electrophysiology provides a high-throughput and accurate method to measure hERG channel inhibition.[14]

G cluster_0 Normal Repolarization cluster_1 hERG Inhibition AP Cardiac Action Potential A hERG (IKr) channels open, K+ ions exit cell B Membrane repolarizes, Action potential ends A->B C Normal QT Interval B->C D Compound blocks hERG channel, K+ efflux is reduced E Repolarization is delayed D->E F Prolonged QT Interval (Risk of Arrhythmia) E->F

Caption: Mechanism of hERG inhibition leading to QT prolongation.

Experimental Protocol: Automated Patch-Clamp hERG Assay [15]

  • Cell Line: Use a stable mammalian cell line (e.g., HEK293 or CHO) engineered to express the hERG channel.

  • Assay Preparation: Cells are prepared and loaded onto the automated patch-clamp system (e.g., QPatch). The system establishes a high-resistance seal (gigaseal) with individual cells in a whole-cell configuration.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.

  • Compound Application: After establishing a stable baseline current, the test compound is applied at increasing concentrations.

  • Data Acquisition: The hERG current is measured continuously before, during, and after compound application.

  • Analysis: The percentage of current inhibition is calculated at each concentration relative to the baseline. A dose-response curve is generated to determine the IC₅₀ value for hERG channel inhibition.

Data Presentation: Hypothetical hERG Inhibition Data

Parameter Value
Test System Automated Patch Clamp (QPatch)
Cell Line HEK293-hERG
IC₅₀ 15.8 µM

| Positive Control (E-4031) IC₅₀ | 9.5 nM |

Hepatotoxicity Screening

Causality: Drug-Induced Liver Injury (DILI) is a leading cause of acute liver failure and a major reason for drug withdrawal.[17] Early in vitro screening using human-relevant cell models can help identify compounds with potential hepatotoxicity.[18] While standard cell lines like HepG2 are useful for initial cytotoxicity screening, primary human hepatocytes (PHH) or 3D liver microtissues provide a more physiologically relevant model, as they retain metabolic capabilities closer to the in vivo liver.[17][19][20] Comparing the IC₅₀ in metabolically competent liver models to that in other cell lines can reveal metabolism-dependent toxicity.

Experimental Protocol: Hepatocyte Viability Assay

  • Model System: Use cryopreserved primary human hepatocytes or commercially available 3D human liver microtissues.

  • Plating and Culture: Plate and culture the cells according to the supplier's protocol to allow them to recover and regain metabolic function.

  • Compound Treatment: Treat the cultures with a range of concentrations of the test compound for 24-72 hours.

  • Viability Assessment: Assess cell viability using a method that measures cell health, such as an ATP-based assay (e.g., CellTiter-Glo®). This method quantifies ATP, which is an indicator of metabolically active cells.

  • Data Analysis: Determine the IC₅₀ value and compare it to IC₅₀ values from non-hepatic cell lines. A significantly lower IC₅₀ in hepatocytes suggests potential for bioactivation to a toxic metabolite.

Preliminary In Vivo Acute Toxicity Assessment

Causality: While in vitro assays are powerful screening tools, they cannot fully replicate the complexity of a whole organism. A preliminary in vivo study is essential to evaluate the compound's systemic toxicity after a single administration, identify target organs of toxicity, and determine a maximum tolerated dose (MTD).[21] The OECD 420 (Fixed Dose Procedure) is a well-established guideline that uses fewer animals and avoids death as a required endpoint compared to historical LD₅₀ tests.[22][23]

Study Design: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420) [22]

  • Test System: Healthy, young adult rodents (typically female rats, as they are often more sensitive) are used.

  • Dose Levels: The study uses a series of fixed dose levels: 5, 50, 300, and 2000 mg/kg body weight.

  • Sighting Study: A preliminary sighting study is performed with one animal per dose step to identify the dose that produces "evident toxicity" without mortality.

  • Main Study: Based on the sighting study, a group of five animals is dosed at the highest level that did not cause mortality.

  • Observations: Animals are closely observed for clinical signs of toxicity (e.g., changes in behavior, respiration, posture) and mortality for at least 14 days. Body weight is recorded weekly.

  • Necropsy: At the end of the observation period, all animals are humanely euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.

Data Presentation: Hypothetical Acute Oral Toxicity Summary

Dose (mg/kg) No. of Animals Mortality Key Clinical Signs Gross Necropsy Findings
300 5 0/5 Mild lethargy within 4 hours, resolved by 24h. No abnormalities observed.

| 2000 | 5 | 0/5 | Evident lethargy, piloerection, hunched posture. | No abnormalities observed. |

Data Integration and Go/No-Go Decision Framework

The final step in the initial assessment is to synthesize all collected data to form a coherent preliminary safety profile. This involves comparing the concentrations at which toxicity is observed in vitro with potential therapeutic concentrations.

G Start Initial Toxicity Data Genotox Genotoxic? Start->Genotox hERG hERG IC50 < 10 µM? Genotox->hERG No Stop STOP (High Risk) Genotox->Stop Yes Cytotox Cytotoxicity IC50 (Hepatocytes) < 10 µM? hERG->Cytotox No Consider CONSIDER (Structure-Activity Relationship Study) hERG->Consider Yes InVivo Severe In Vivo Toxicity at low dose? Cytotox->InVivo No Cytotox->Consider Yes InVivo->Stop Yes Proceed PROCEED (Acceptable Profile) InVivo->Proceed No

Caption: A simplified decision-making logic tree based on initial toxicity data.

Summary Table of Key Endpoints

Assay Endpoint Result Preliminary Risk Assessment
Cytotoxicity IC₅₀ (HEK293) > 100 µM Low general cytotoxicity
Genotoxicity Ames Test (+/- S9) Negative Low mutagenic potential
Cardiotoxicity hERG IC₅₀ 15.8 µM Moderate risk; monitor carefully
Hepatotoxicity IC₅₀ (Hepatocytes) 25.4 µM Low risk of direct hepatotoxicity

| Acute Oral Toxicity | Evident Toxicity Dose | > 300 mg/kg | Low acute oral toxicity (GHS Cat 5 or Unclassified) |

Conclusion

This guide provides a robust, scientifically grounded framework for conducting the initial toxicity assessment of this compound. By systematically evaluating general cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity through a validated series of in vitro and in vivo assays, researchers can build a foundational safety profile. This early, integrated assessment is indispensable for identifying potential liabilities, guiding further development, and ultimately increasing the probability of successfully advancing a safe and effective therapeutic agent. The data generated through this process will provide the critical insights needed to make an informed go/no-go decision before committing the extensive resources required for formal preclinical development.

References

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  • Hasinoff, B. B., et al. (2024). Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Toxicology Research.
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  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
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Methodological & Application

Step-by-step synthesis protocol for 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Step-by-Step Synthesis Protocol for: 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine

Abstract

This document provides a detailed, research-grade protocol for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure known for its diverse biological activities. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development. It is based on the well-established Groebke-Blackburn-Bienaymé reaction, a reliable method for constructing this bicyclic system. The narrative explains the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Scientific Background

The imidazo[1,2-a]pyrimidine core is a prominent heterocyclic scaffold found in numerous biologically active molecules. Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an excellent pharmacophore for interacting with various biological targets. Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including activity as kinase inhibitors, anti-inflammatory agents, and anti-cancer agents.

The target molecule, this compound, incorporates a fluorophenyl group, a common substituent in modern drug design used to enhance metabolic stability and binding affinity. The amine group at the 7-position offers a handle for further functionalization, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies.

This protocol details a one-pot synthesis approach, which is highly efficient and atom-economical. The chosen method is a variation of the multicomponent reaction involving an aminopyrimidine, an aldehyde, and an isocyanide, or a two-component condensation between an aminopyrimidine and an α-haloketone. For this specific target, we will focus on the highly reliable condensation of 2,5-diaminopyrimidine with 2-bromo-1-(4-fluorophenyl)ethanone.

Synthetic Scheme and Mechanism

The synthesis proceeds via a condensation and subsequent intramolecular cyclization reaction. The initial step is a nucleophilic attack by the more basic ring nitrogen of 2,5-diaminopyrimidine onto the electrophilic carbon of the α-bromoketone. This is followed by an intramolecular SN2 reaction where the exocyclic amino group displaces the bromide, leading to the formation of the fused imidazole ring.

Figure 1: Overall synthetic reaction scheme.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Wt. ( g/mol )Molarity (M)Quantity (mmol)Notes
2,5-Diaminopyrimidine22715-27-3110.12-10.0Starting material. Purity >98%.
2-Bromo-1-(4-fluorophenyl)ethanone403-29-2217.04-10.0 (1.0 eq)Starting material. Purity >98%. Lachrymator.
Ethanol (EtOH), Anhydrous64-17-546.07-100 mLReaction solvent.
Sodium Bicarbonate (NaHCO₃)144-55-884.01-20.0 (2.0 eq)Base to neutralize HBr byproduct.
Ethyl Acetate (EtOAc)141-78-688.11-~500 mLFor extraction and chromatography.
Hexanes110-54-386.18-~500 mLFor chromatography.
Saturated aq. NaCl (Brine)7647-14-558.44-~100 mLFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-~20 gDrying agent.
Silica Gel (230-400 mesh)7631-86-960.08-~100 gFor column chromatography.
Equipment
  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Analytical balance

Detailed Step-by-Step Experimental Protocol

Reaction Setup and Execution
  • Flask Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-diaminopyrimidine (1.10 g, 10.0 mmol) and sodium bicarbonate (1.68 g, 20.0 mmol).

    • Expert Insight: Sodium bicarbonate is a mild inorganic base used here to neutralize the hydrobromic acid (HBr) that is formed during the cyclization. This prevents the protonation of the amino groups on the starting material, which would render them non-nucleophilic and halt the reaction.

  • Solvent Addition: Add 100 mL of anhydrous ethanol to the flask. Stir the suspension at room temperature for 10 minutes to ensure good mixing.

  • Reagent Addition: In a separate vial, dissolve 2-bromo-1-(4-fluorophenyl)ethanone (2.17 g, 10.0 mmol) in a minimal amount of ethanol (~10 mL) and add it dropwise to the stirred suspension in the round-bottom flask.

    • Safety Precaution: 2-Bromo-1-(4-fluorophenyl)ethanone is a lachrymator and should be handled in a well-ventilated fume hood.

  • Reaction at Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

  • Monitoring the Reaction: Allow the reaction to proceed at reflux for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Protocol for TLC: Prepare a TLC chamber with an eluent system of 95:5 ethyl acetate/methanol. Spot the starting materials and the reaction mixture on a TLC plate. The product is expected to be more nonpolar than the highly polar 2,5-diaminopyrimidine and should have a higher Rf value. The reaction is considered complete when the spot corresponding to the diaminopyrimidine has been consumed.

Work-up and Isolation
  • Cooling and Filtration: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A precipitate (the product and inorganic salts) may have formed.

  • Solvent Removal: Remove the ethanol using a rotary evaporator.

  • Extraction: To the resulting residue, add 150 mL of ethyl acetate and 100 mL of deionized water. Transfer the mixture to a 500 mL separatory funnel.

  • Washing: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Wash the organic layer sequentially with deionized water (2 x 100 mL) and then with saturated aqueous NaCl (brine, 1 x 100 mL).

    • Expert Insight: Washing with water removes the inorganic salts (NaBr and excess NaHCO₃) and other water-soluble impurities. The final brine wash helps to remove residual water from the organic layer before the drying step.

  • Drying and Concentration: Dry the collected organic layer over anhydrous sodium sulfate (~20 g). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification
  • Column Chromatography Setup: Prepare a silica gel column using a slurry of silica gel in hexanes.

  • Loading the Column: Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 30% ethyl acetate and gradually increasing to 70%). The polarity can be further increased with a small percentage of methanol (1-5%) in ethyl acetate if the product is slow to elute. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum to obtain the final product, this compound.

Experimental Workflow Visualization

Workflow A 1. Combine Reactants (2,5-Diaminopyrimidine, NaHCO₃) in Ethanol B 2. Add α-Bromoketone (2-Bromo-1-(4-fluorophenyl)ethanone) A->B C 3. Heat to Reflux (6-8 hours) B->C D 4. Monitor by TLC C->D In-process check D->C Reaction incomplete E 5. Cool and Concentrate (Rotary Evaporator) D->E Reaction complete F 6. Extraction (Ethyl Acetate / Water) E->F G 7. Wash & Dry Organic Layer F->G H 8. Concentrate to Crude Product G->H I 9. Purify by Column Chromatography H->I J 10. Isolate Pure Product & Dry Under Vacuum I->J K 11. Characterization (NMR, MS, HPLC) J->K

Application Note: Quantitative Analysis of Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and anticancer properties.[1][2][3] Accurate and reliable quantification of these compounds in various matrices, from active pharmaceutical ingredients (APIs) to complex biological fluids, is critical throughout the drug discovery and development pipeline. This application note provides a comprehensive guide to the state-of-the-art analytical methodologies for the quantification of imidazo[1,2-a]pyrimidine derivatives. We will delve into the principles and practical considerations of the most effective techniques, with a primary focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed protocols, method validation strategies based on ICH guidelines, and data interpretation will be discussed to equip researchers, scientists, and drug development professionals with the necessary tools for robust and reproducible quantification.

Introduction: The Importance of Imidazo[1,2-a]pyrimidine Quantification

Imidazo[1,2-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse pharmacological activities.[3][4] The therapeutic potential of these molecules necessitates the development of precise and accurate analytical methods for their quantification. Whether assessing the purity of a synthesized compound, determining its concentration in a drug product, or studying its pharmacokinetic profile in a biological system, robust analytical methods are paramount.

The choice of analytical technique is dictated by the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the throughput needs. This guide will focus on the most widely employed and versatile techniques for the quantification of imidazo[1,2-a]pyrimidine derivatives.

Core Analytical Techniques for Quantification

While various analytical methods can be employed for the characterization of imidazo[1,2-a]pyrimidines, including NMR and FT-IR spectroscopy[1][5][6], for quantitative purposes, chromatographic techniques are the gold standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the separation, identification, and quantification of individual components in a mixture. For imidazo[1,2-a]pyrimidines, which are typically small organic molecules, reverse-phase HPLC is the most common approach.

Principle of Separation: In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic compounds will have a stronger interaction with the stationary phase and thus elute later than more polar compounds.

Detection: Ultraviolet (UV) detection is commonly used for the quantification of imidazo[1,2-a]pyrimidines as the heterocyclic ring system generally possesses a strong chromophore. The selection of the detection wavelength is crucial for sensitivity and selectivity and should be determined by analyzing the UV spectrum of the target analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices like plasma or urine, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the sensitive and specific detection capabilities of tandem mass spectrometry.

Principle of Detection: After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The resulting ions are then separated in the first mass analyzer (Q1) based on their mass-to-charge ratio (m/z). The selected precursor ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise, leading to very low limits of detection.

Experimental Protocols

The following sections provide generalized protocols for the quantification of imidazo[1,2-a]pyrimidines using HPLC-UV and LC-MS/MS. These should be considered as starting points and may require optimization for specific compounds and matrices.

General Sample Preparation Workflow

Effective sample preparation is crucial for accurate and reproducible results, especially when dealing with complex matrices.[7][8] The goal is to remove interfering substances and enrich the analyte of interest.

SamplePrepWorkflow BiologicalMatrix Biological Matrix (e.g., Plasma, Urine) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile, Methanol) BiologicalMatrix->ProteinPrecipitation Removal of Proteins LLE Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate) ProteinPrecipitation->LLE Further Clean-up SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) LLE->SPE High Purity Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC or LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for sample preparation from biological matrices.

Protocol for Protein Precipitation (for Biological Samples):

  • To 100 µL of the biological sample (e.g., plasma), add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase before injection.

HPLC-UV Quantification Protocol

This protocol is suitable for the quantification of imidazo[1,2-a]pyrimidines in relatively clean samples such as drug substance or formulated products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile or methanol. The exact ratio should be optimized to achieve good peak shape and resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-40°C

  • Injection Volume: 10-20 µL

  • UV Detection: Wavelength corresponding to the absorbance maximum of the analyte.

Quantification: Quantification is typically performed using an external calibration curve. A series of standards of known concentrations are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration. The concentration of the unknown sample is then determined by interpolating its peak area on the calibration curve.

LC-MS/MS Quantification Protocol

This protocol is designed for the sensitive and selective quantification of imidazo[1,2-a]pyrimidines in complex biological matrices.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Sample Prepared Sample Injection HPLC HPLC Separation (e.g., C18 column) Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 Q2: Collision-Induced Dissociation (CID) Q1->Q2 Q3 Q3: Product Ion Detection Q2->Q3 Detector Detector Q3->Detector DataSystem Data Acquisition & Quantification Detector->DataSystem Signal to Data System

Caption: Workflow for LC-MS/MS based quantification.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis.

  • Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile or methanol.

  • Flow Rate: 0.2-0.5 mL/min

  • Column Temperature: 30-50°C

  • Injection Volume: 1-10 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically effective for nitrogen-containing heterocycles.

  • MRM Transitions: The precursor ion (M+H)+ and one or two characteristic product ions should be determined for the analyte and the internal standard by infusing a standard solution directly into the mass spectrometer.

  • Collision Energy and other MS parameters: These should be optimized to maximize the signal intensity of the product ions.

Quantification: Quantification is performed using an internal standard method to correct for matrix effects and variations in sample processing. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Method Validation

Once an analytical method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[9][10][11]

Key Validation Parameters:

ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte in the presence of other components.[12][13]No significant interference at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.[12][13]Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]Defined by the linearity study.
Accuracy The closeness of the test results to the true value.[11][12]Recovery of 80-120% for bioanalytical methods.
Precision (Repeatability & Intermediate Precision)The closeness of agreement between a series of measurements.[12]Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]Signal-to-noise ratio of 10:1; RSD ≤ 20%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]No significant change in results with minor variations in parameters.

Conclusion

The quantification of imidazo[1,2-a]pyrimidine derivatives is a critical aspect of their development as therapeutic agents. HPLC-UV and LC-MS/MS are powerful and reliable techniques that can be applied to a wide range of sample types. The choice between these methods depends on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix. By following the principles and protocols outlined in this application note and adhering to rigorous method validation standards, researchers can ensure the generation of high-quality, reliable data to support their drug discovery and development efforts.

References

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  • Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E) - ACS Publications. Available from: [Link]

  • Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes | ACS Omega - ACS Publications. Available from: [Link]

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Application Notes and Protocols for In Vitro Assay Development using 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently associated with potent and selective kinase inhibitors.[1][2][3] This application note provides a comprehensive guide for the in vitro characterization of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine , a novel compound with potential as a kinase inhibitor. While the specific molecular target of this compound is yet to be fully elucidated, its structural similarity to known kinase inhibitors, particularly those targeting the MAP3K family, suggests a strong rationale for investigating its activity in this domain.[1][2]

This document will guide researchers through a logical, hypothesis-driven workflow to:

  • Assess direct enzymatic inhibition against a panel of kinases, with a focused exploration of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).

  • Confirm target engagement within a cellular context to ensure the compound interacts with its intended target in a physiological environment.

  • Evaluate the functional consequences of target engagement by measuring the modulation of downstream signaling pathways.

By following these protocols, researchers can systematically characterize the biochemical and cellular activity of this compound, paving the way for its potential development as a novel therapeutic agent.

Part 1: Biochemical Kinase Inhibition Assays

The initial step in characterizing a potential kinase inhibitor is to determine its ability to directly inhibit the enzymatic activity of one or more kinases.[4][5][6][7] A variety of assay formats are available, each with its own advantages.[4] For high-throughput screening (HTS) and initial profiling, non-radiometric, homogeneous assays such as HTRF (Homogeneous Time-Resolved Fluorescence) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are highly recommended due to their sensitivity, robustness, and ease of automation.[8][9][10][11]

Principle of Homogeneous Proximity-Based Assays

HTRF and AlphaLISA are both bead-based, no-wash immunoassay technologies that rely on the transfer of energy between a donor and an acceptor molecule when they are brought into close proximity.[12][13][14] In the context of a kinase assay, this principle is applied to detect the phosphorylation of a substrate by a kinase.

  • HTRF (Homogeneous Time-Resolved Fluorescence): This technology combines Fluorescence Resonance Energy Transfer (FRET) with Time-Resolved measurement of fluorescence (TRF).[8][10][12][13][15] A long-lifetime lanthanide donor fluorophore and a shorter-lifetime acceptor fluorophore are used. When the donor and acceptor are in close proximity (i.e., when a phosphorylated substrate is recognized by an acceptor-labeled antibody), energy transfer occurs upon excitation of the donor, leading to a specific FRET signal from the acceptor. The time-resolved detection minimizes background fluorescence, enhancing the signal-to-noise ratio.[8][13]

  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This technology utilizes donor and acceptor beads that, when in close proximity (within 200 nm), generate a chemiluminescent signal.[9][11][14][16] Upon laser excitation at 680 nm, the donor bead releases singlet oxygen molecules. If an acceptor bead is nearby, these singlet oxygen molecules trigger a cascade of chemical reactions in the acceptor bead, culminating in the emission of light at a specific wavelength (typically around 615 nm).[9][11][14][16]

Experimental Workflow: Kinase Inhibition Assay

The following diagram illustrates a generalized workflow for a kinase inhibition assay using a proximity-based method.

G cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis A Compound Dilution Series D Dispense Compound, Kinase, and Substrate into Assay Plate A->D B Kinase & Substrate Preparation B->D C ATP Solution E Initiate Reaction with ATP C->E D->E F Incubate at RT E->F G Add Detection Reagents (e.g., HTRF/AlphaLISA antibodies) F->G H Incubate at RT G->H I Read Plate on a Compatible Plate Reader H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L G cluster_0 Cell Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Protein Quantification & Analysis A Seed Cells B Treat with Compound or Vehicle A->B C Incubate B->C D Harvest and Aliquot Cells C->D E Heat Aliquots at a Temperature Gradient D->E F Cell Lysis (e.g., Freeze-Thaw) E->F G Separate Soluble and Precipitated Fractions (Centrifugation) F->G H Collect Supernatant (Soluble Fraction) G->H I Quantify Target Protein (e.g., Western Blot, AlphaLISA) H->I J Plot % Soluble Protein vs. Temperature I->J K Determine Thermal Shift (ΔTm) J->K

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA with AlphaLISA Detection for TAK1 Target Engagement

This protocol describes how to perform a CETSA experiment to determine if this compound engages with TAK1 in intact cells, using AlphaLISA for detection.

Materials:

  • Cell line expressing endogenous or over-expressed TAK1

  • Cell culture medium and reagents

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Protease and phosphatase inhibitors

  • AlphaLISA lysis buffer

  • AlphaLISA assay kit for TAK1 (containing donor and acceptor beads conjugated to anti-TAK1 antibodies)

  • PCR tubes or a thermal cycler

  • AlphaLISA-compatible plate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat the cells with various concentrations of this compound or vehicle for 1-2 hours in serum-free media.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).

    • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • AlphaLISA Detection:

    • Transfer the supernatant (soluble protein fraction) to a 384-well assay plate.

    • Add the AlphaLISA acceptor beads and biotinylated anti-TAK1 antibody, and incubate as per the manufacturer's instructions.

    • Add the streptavidin-coated donor beads and incubate in the dark.

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis:

    • Normalize the AlphaLISA signal at each temperature to the signal at the lowest temperature (e.g., 40°C) for both the vehicle and compound-treated samples.

    • Plot the normalized signal against temperature to generate melting curves.

    • Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for both the vehicle and compound-treated samples.

    • The difference in Tm (ΔTm) indicates the degree of thermal stabilization induced by the compound.

ParameterCondition
Cell Density1-5 x 10^6 cells/mL
Compound Incubation1-2 hours
Heat Shock Duration3 minutes
Temperature Range40°C - 70°C
Centrifugation20,000 x g for 20 min at 4°C

Table 2: Key parameters for the CETSA protocol.

Part 3: Cell-Based Signaling Pathway Analysis

After confirming direct enzymatic inhibition and cellular target engagement, the next logical step is to assess the compound's effect on the downstream signaling pathway of the target kinase. TAK1 is a key upstream kinase in the NF-κB and JNK/p38 MAPK signaling pathways, which are activated by pro-inflammatory cytokines like TNFα and IL-1. [17][18]Inhibition of TAK1 is expected to block the activation of these downstream pathways.

TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in mediating inflammatory signaling.

G TNFa TNFα / IL-1 TNFR Receptor TNFa->TNFR Binds TAK1 TAK1/TAB1 Complex TNFR->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates JNK_p38 JNK / p38 TAK1->JNK_p38 Activates IkBa IκBα IKK->IkBa Phosphorylates & Degrades AP1 AP-1 JNK_p38->AP1 Activates NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates AP1->Nucleus Translocates Gene Inflammatory Gene Expression Nucleus->Gene Compound This compound Compound->TAK1 Inhibits

Caption: Simplified TAK1 signaling pathway leading to inflammatory gene expression.

Protocol: Measuring Inhibition of TNFα-Induced NF-κB Activation

This protocol uses a reporter gene assay to quantify the inhibitory effect of this compound on TAK1-mediated NF-κB activation.

Materials:

  • A cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293 or HeLa).

  • This compound.

  • Recombinant human TNFα.

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the NF-κB reporter cell line into 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with a serial dilution of this compound or vehicle for 1 hour.

  • Cell Stimulation:

    • Stimulate the cells with TNFα (e.g., 10 ng/mL) for 6-8 hours. Include a non-stimulated control.

  • Luciferase Assay:

    • After stimulation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (non-stimulated cells) from all values.

    • Calculate the percent inhibition of the TNFα-induced signal for each compound concentration.

    • Plot the percent inhibition against the compound concentration and determine the IC50 value.

Conclusion

This application note provides a structured, multi-faceted approach to the in vitro characterization of this compound. By systematically progressing from biochemical inhibition assays to cellular target engagement and downstream pathway analysis, researchers can build a comprehensive profile of this compound's mechanism of action. The detailed protocols and underlying scientific principles presented herein are designed to ensure data integrity and reproducibility, empowering drug discovery professionals to rigorously evaluate the therapeutic potential of this and other novel small molecules.

References

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]

  • HTRF®. Berthold Technologies GmbH & Co.KG. [Link]

  • AlphaLISA® Assay Kits. BPS Bioscience. [Link]

  • HTRF technology on Microplate Readers. BMG Labtech. [Link]

  • HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Celtarys Research. [Link]

  • A New Frontier in Protein Quantitation: AlphaLISA. Bitesize Bio. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. NIH. [Link]

  • Working principle of the AlphaLISA assay. Acceptor beads bind to the... ResearchGate. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. [Link]

  • In vitro JAK kinase activity and inhibition assays. PubMed. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • TAK1-TAB1 Kinase Assay Kit. BPS Bioscience. [Link]

  • Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight. [Link]

  • Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. ACS Publications. [Link]

  • Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. PubMed. [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH. [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. [Link]

  • Structure-guided development of covalent TAK1 inhibitors. PubMed Central. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed. [Link]

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Application Note: Characterization of 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazo[1,2-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds targeting the protein kinase family.[1][2] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] This document provides a comprehensive guide for researchers and drug development professionals on the systematic evaluation of a novel derivative, 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine, as a potential kinase inhibitor. We outline a tiered approach, beginning with in silico predictive modeling to establish a theoretical framework, followed by robust in vitro biochemical assays to determine potency and selectivity, and culminating in cell-based assays to confirm target engagement and functional effects in a biological context. Each protocol is designed with self-validating controls and explains the scientific rationale behind key experimental choices.

Rationale and Compound Overview

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental mechanism for regulating the majority of cellular processes.[4] The structural similarity of the ATP-binding site across the human kinome presents a significant challenge in developing selective inhibitors. The imidazo[1,2-a]pyridine and pyrimidine core has been successfully exploited to generate potent and selective inhibitors for various kinases, including c-KIT, PI3K, and Aurora Kinases.[1][2][5]

The subject of this guide, This compound , incorporates this promising scaffold.

  • Chemical Structure:

    • IUPAC Name: this compound

    • CAS Number: 1335299-39-2[6]

    • Core Scaffold: Imidazo[1,2-a]pyrimidine

    • Key Substituents: A 4-fluorophenyl group at the 2-position, which can engage in hydrophobic and aromatic interactions within the ATP-binding pocket, and an amine group at the 7-position, which can act as a hydrogen bond donor or acceptor.

Based on its structural class, the hypothesized mechanism of action is competitive inhibition at the ATP-binding site of protein kinases. The following sections detail the workflow to validate this hypothesis and characterize the compound's inhibitory profile.

Tier 1: In Silico Predictive Evaluation

Before committing to costly and time-consuming wet-lab experiments, computational methods can provide valuable insights into the compound's potential efficacy and drug-like properties.[7][8] This initial screening helps prioritize resources and guide experimental design.

In_Silico_Workflow cluster_0 In Silico Workflow start Define Compound: 2-(4-Fluorophenyl)imidazo [1,2-a]pyrimidin-7-amine docking Protocol 2.1: Molecular Docking start->docking admet Protocol 2.2: ADME/Tox Prediction start->admet docking_out Predicted Binding Affinity & Pose Analysis docking->docking_out admet_out Predicted Physicochemical & Safety Profile admet->admet_out decision Go / No-Go Decision for Synthesis & In Vitro Testing docking_out->decision admet_out->decision

Caption: High-level workflow for the initial computational evaluation of the candidate inhibitor.

Protocol 2.1: Molecular Docking into a Kinase Active Site

Rationale: Molecular docking predicts the preferred orientation and binding affinity of a ligand to a macromolecular target.[9][10] By docking our compound into the known crystal structure of a relevant kinase (e.g., a cancer-associated kinase like c-KIT or PI3Kα), we can predict its binding mode and estimate its potential potency.[1][11]

Methodology:

  • Target Preparation:

    • Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB), preferably complexed with a known inhibitor (e.g., PDB ID: 4JPS for PI3Kα).[11]

    • Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atomic charges to the protein structure.

    • Define the binding site by creating a grid box centered on the co-crystallized ligand's position.

  • Ligand Preparation:

    • Draw the 2D structure of this compound and convert it to a 3D structure.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign appropriate atom types and charges.

  • Docking Execution:

    • Run the docking algorithm (e.g., AutoDock Vina) to fit the flexible ligand into the rigid receptor grid.[9]

    • Generate multiple binding poses (e.g., 10-20) to ensure thorough conformational sampling.

  • Analysis:

    • Analyze the top-scoring poses based on the predicted binding energy (docking score).

    • Visualize the lowest-energy pose to identify key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues. Compare these interactions with those of known inhibitors for the target kinase.

Protocol 2.2: In Silico ADME/Tox Prediction

Rationale: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is crucial to avoid late-stage drug development failures.[12][13] Numerous computational models can predict these properties based solely on the compound's structure.[7]

Methodology:

  • Input: Submit the SMILES or 2D structure of the compound to a validated ADME/Tox prediction platform (e.g., SwissADME, pkCSM).

  • Property Calculation: The software will calculate a range of physicochemical and pharmacokinetic properties.

  • Data Compilation: Summarize the key predicted properties in a table for easy analysis.

Table 1: Predicted ADME/Tox Profile

Property Predicted Value Acceptable Range Rationale & Implication
Molecular Weight ~254.26 g/mol < 500 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP (Lipophilicity) 2.0 - 2.5 1 - 3 Balanced solubility and permeability.
Aqueous Solubility Moderately Soluble > -4 (LogS) Crucial for absorption and formulation.
Caco-2 Permeability High > -5.15 (LogPapp) Predicts intestinal absorption.[14]
CYP Inhibition Potential inhibitor of CYP2D6 No inhibition Predicts potential for drug-drug interactions.[14]
hERG Inhibition Low risk No inhibition Predicts risk of cardiotoxicity.[1]

| Ames Mutagenicity | Non-mutagen | Non-mutagen | Predicts potential for carcinogenicity. |

Tier 2: In Vitro Biochemical Characterization

If the in silico data are promising, the next step is to synthesize the compound and confirm its activity against purified kinase enzymes.

Biochemical_Assay_Workflow cluster_1 Biochemical IC50 Determination prep Reagent Preparation: - Kinase Enzyme - Substrate - ATP - Test Compound Dilutions reaction Kinase Reaction: Incubate Enzyme, Substrate, ATP, and Compound prep->reaction detection Detection Step: Add Detection Reagent (e.g., ADP-Glo™) reaction->detection read Measure Signal (Luminescence) detection->read analysis Data Analysis: Plot Dose-Response Curve & Calculate IC50 read->analysis

Caption: Step-by-step workflow for a typical homogeneous biochemical kinase assay.

Protocol 3.1: Luminescence-Based Kinase Assay for IC50 Determination

Rationale: This protocol describes a generic, non-radioactive, high-throughput method to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[4][15] The amount of ADP is directly proportional to kinase activity. The IC50 (half-maximal inhibitory concentration) is a standard measure of inhibitor potency.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, starting from 1 mM down to 17 nM. This will be the 100x final concentration plate.

  • Reaction Setup (384-well plate format):

    • Scientist's Note: All additions should be performed carefully to avoid bubbles. Use of a multichannel pipette is recommended for consistency.[4]

    • To appropriate wells, add 0.5 µL of the compound dilutions from the 100x plate.

    • Add 0.5 µL of DMSO to "No Compound" (100% activity) and "No Enzyme" (background) control wells.

    • Prepare a 2x Kinase/Substrate mix in kinase buffer. Add 25 µL to each well.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Prepare a 2x ATP solution in kinase buffer (the final concentration should be at or near the Km for the specific kinase).

    • Initiate the kinase reaction by adding 25 µL of the 2x ATP solution to all wells.[16]

    • Incubate the reaction for the optimized time (e.g., 60 minutes) at the appropriate temperature (e.g., 30°C).

  • Signal Detection (using a commercial kit like ADP-Glo™):

    • Stop the kinase reaction by adding 25 µL of the kit's "ADP-Glo™ Reagent". This depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of the "Kinase Detection Reagent" to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30-60 minutes.

    • Read the luminescence signal on a compatible plate reader.

  • Data Analysis:

    • Subtract the average "No Enzyme" background signal from all other wells.

    • Normalize the data by setting the average "No Compound" signal as 100% activity and the background as 0% activity.

    • Plot the % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Hypothetical Kinase Selectivity Panel Data

Kinase Target IC50 (nM) Functional Class
c-KIT (V654A) 55 Receptor Tyrosine Kinase
PI3Kα 780 Lipid Kinase
Aurora A 1,200 Serine/Threonine Kinase
FLT3 95 Receptor Tyrosine Kinase

| JAK2 | >10,000 | Cytoplasmic Tyrosine Kinase |

Rationale for Selectivity Screening: A good drug candidate should be selective for its intended target(s) to minimize off-target side effects. Screening against a panel of diverse kinases is essential to establish this selectivity profile.[1][17]

Tier 3: Cell-Based Assay Validation

Biochemical assays use purified components, which may not fully represent the complex cellular environment. Cell-based assays are critical for confirming that the compound can enter cells, engage its target, and exert a functional effect.[18]

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., c-KIT, FLT3) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT p mTOR mTOR AKT->mTOR p Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 2-(4-Fluorophenyl)imidazo [1,2-a]pyrimidin-7-amine Inhibitor->PI3K

Caption: A simplified PI3K/AKT/mTOR signaling pathway, a common target for kinase inhibitors.[2]

Protocol 4.1: Cellular Antiproliferative Assay

Rationale: This assay measures the compound's ability to inhibit the growth and proliferation of cancer cells, which is the desired functional outcome of inhibiting an oncogenic kinase.[2] The GI50 (half-maximal growth inhibition) is determined.

Methodology:

  • Cell Culture:

    • Select a cancer cell line where the target kinase is a known driver of proliferation (e.g., MV4-11 cells for FLT3-ITD mutant AML).[19]

    • Culture cells in appropriate media and conditions.

  • Assay Plating:

    • Seed cells into a 96-well, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight (for adherent cells).

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture media.

    • Add the compound dilutions to the cells and incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

    • Include "No Compound" (vehicle control) and "No Cell" (background) wells.

  • Viability Measurement (using a reagent like CellTiter-Glo®):

    • Equilibrate the plate and reagents to room temperature.

    • Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

    • Mix on an orbital shaker for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate the GI50 value by plotting the percentage of cell growth inhibition against the log of the compound concentration and fitting to a dose-response curve.

Data Interpretation and Next Steps

A successful candidate from this evaluation pipeline would exhibit the following characteristics:

  • Potent: Low nanomolar IC50 in biochemical assays.

  • Selective: At least a 100-fold difference in potency between the primary target and other kinases.

  • Cellularly Active: Demonstrates target engagement and antiproliferative effects in relevant cell lines at concentrations comparable to its biochemical IC50.

  • Drug-like: Possesses a favorable predicted ADME/Tox profile.

Compounds meeting these criteria can be advanced to more complex studies, including mechanism of action confirmation (e.g., Western blotting for downstream substrate phosphorylation), pharmacokinetic studies in animal models, and efficacy testing in in vivo cancer models.

References

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link][16]

  • Gleeson, M. P., et al. (2023). In Silico ADME/Tox Comes of Age: Twenty Years Later. PMC, PubMed Central. [Link][8][12]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC, NIH. [Link][20]

  • Miteva, M. (2014). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Hilaris Publisher. [Link][7]

  • Profacgen. ADME/Tox Prediction. [Link][13]

  • Denic, V. & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link][21]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link][15]

  • Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PMC, NIH. [Link][1][17][22]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link][18]

  • ResearchGate. (n.d.). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. [Link][3]

  • Al-Warhi, T., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC, NIH. [Link][2]

  • Kufareva, I. & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. NIH. [Link][23]

  • Aiswarya, R., & Jeyaprakash, R. S. (2021). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. [Link][11]

  • AbacipharmTech. This compound. [Link][6]

  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. [Link][10]

  • Zięba, A., et al. (2020). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. [Link][19]

  • Goldberg, F. W., et al. (2010). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. PubMed. [Link][5]

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Application of Imidazo[1,2-a]pyrimidines in Cancer Cell Line Studies: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore a vast chemical space. Among the privileged heterocyclic scaffolds, imidazo[1,2-a]pyrimidines have emerged as a promising class of compounds with significant potential in oncology. Their versatile structure allows for diverse chemical modifications, leading to the development of potent and selective inhibitors of various cancer-related signaling pathways. This technical guide provides an in-depth overview of the application of imidazo[1,2-a]pyrimidines in cancer cell line studies, offering field-proven insights and detailed protocols for their investigation.

The Rationale: Why Imidazo[1,2-a]pyrimidines in Cancer Research?

Imidazo[1,2-a]pyrimidines are nitrogen-containing fused heterocyclic compounds that have demonstrated a broad spectrum of biological activities. Their significance in cancer research stems from their ability to modulate key cellular processes that are often dysregulated in cancer, such as cell proliferation, survival, and migration.[1] Numerous studies have highlighted their potential as anticancer agents against a variety of cancer cell lines, including those of the breast, colon, lung, liver, and cervix.[1] The core of their anticancer activity lies in their capacity to interact with and inhibit the function of critical proteins involved in oncogenic signaling cascades.

Unraveling the Mechanisms of Action: Key Signaling Pathways Targeted by Imidazo[1,2-a]pyrimidines

The efficacy of imidazo[1,2-a]pyrimidine derivatives in cancer cell lines is attributed to their interaction with several key signaling pathways that are fundamental to cancer cell survival and proliferation. Understanding these mechanisms is crucial for the rational design of new derivatives and for identifying predictive biomarkers for their activity.

The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, and survival.[2] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[3] Several imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[4]

These compounds typically exert their effect by inhibiting the activity of PI3K or mTOR kinases, leading to a downstream cascade of events that culminates in the induction of apoptosis and cell cycle arrest.[5][6] The inhibition of this pathway by imidazo[1,2-a]pyrimidine derivatives has been observed in various cancer cell lines, including melanoma and cervical cancer.[5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazo_pyrimidine Imidazo[1,2-a]pyrimidine Derivatives Imidazo_pyrimidine->PI3K Inhibition Imidazo_pyrimidine->mTORC1 Inhibition

Caption: Imidazo[1,2-a]pyrimidines inhibit the PI3K/Akt/mTOR pathway.

The Wnt/β-catenin Signaling Pathway: A Critical Regulator of Development and Disease

The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and tissue homeostasis.[7] Its dysregulation is a hallmark of several cancers, particularly colorectal cancer.[7] A number of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been synthesized and identified as inhibitors of this pathway.[7] These compounds can interfere with the accumulation of β-catenin, a key mediator of the pathway, leading to the downregulation of Wnt target genes such as c-myc and cyclin D1, which are crucial for cancer cell proliferation.[7]

Wnt_beta_catenin_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds to Gene_Transcription Target Gene Transcription (c-myc, Cyclin D1) TCF_LEF->Gene_Transcription Imidazo_pyrimidine Imidazo[1,2-a]pyrimidine Derivatives Imidazo_pyrimidine->beta_catenin Promotes degradation

Caption: Imidazo[1,2-a]pyrimidines disrupt Wnt/β-catenin signaling.

Targeting Receptor Tyrosine Kinases: The Case of c-KIT

Receptor tyrosine kinases (RTKs) are crucial for normal cellular processes, but their aberrant activation can drive cancer progression. The c-KIT receptor is a type III RTK, and its mutated forms are drivers in various cancers, including gastrointestinal stromal tumors (GIST).[8][9] A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as potent inhibitors of c-KIT, demonstrating efficacy against imatinib-resistant tumor cells.[8][10][11] These compounds represent a promising strategy to overcome drug resistance in c-KIT driven cancers.[11]

In Vitro Evaluation of Imidazo[1,2-a]pyrimidines: A Practical Guide to Key Assays

A systematic in vitro evaluation is essential to characterize the anticancer properties of novel imidazo[1,2-a]pyrimidine derivatives. The following section provides detailed, step-by-step protocols for the most critical assays.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Imidazo[1,2-a]pyrimidine compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyrimidine compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[7]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the imidazo[1,2-a]pyrimidine compound at the desired concentration and for the appropriate time. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells based on their position in the cell cycle.[8]

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Western blotting is a technique used to detect and quantify specific proteins in a complex mixture of proteins extracted from cells.[12]

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to visualize the protein of interest.

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, β-catenin, c-myc, Cyclin D1, c-KIT, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells in lysis buffer. Quantify the protein concentration using a protein assay.

  • SDS-PAGE: Denature the protein samples and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Summary of Anticancer Activity of Selected Imidazo[1,2-a]pyrimidine/pyridine Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported IC50Key Mechanism of ActionReference(s)
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidineImatinib-resistant GIST cellsNanomolar rangec-KIT inhibition[8],[10],[11]
Imidazo[1,2-a]pyridine-based compoundsMelanoma (A375, WM115), Cervical (HeLa)9.7 to 44.6 µMPI3K/Akt/mTOR inhibition, Apoptosis, G2/M arrest[5]
Imidazo[1,2-a]pyrimidine/pyridine derivativesColorectal cancer cells-Wnt/β-catenin signaling inhibition[7]
Imine-/amine-bearing imidazo[1,2-a]pyrimidinesBreast (MCF-7, MDA-MB-231)35.1 to 43.4 µMCytotoxicity, Apoptosis[13]
Imidazo[1,2-a]pyridine hybridsLung (A549), Liver (HepG2)50.56 to 51.52 µMCytotoxicity[14]

Future Perspectives and Conclusion

The imidazo[1,2-a]pyrimidine scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The ability of these compounds to target multiple, critical oncogenic signaling pathways underscores their therapeutic potential. The detailed protocols provided in this guide are intended to empower researchers to effectively screen and characterize new imidazo[1,2-a]pyrimidine derivatives in cancer cell line models. Future research should focus on optimizing the potency and selectivity of these compounds, as well as exploring their in vivo efficacy and safety profiles. The continued investigation of imidazo[1,2-a]pyrimidines holds great promise for the discovery of next-generation cancer therapies. Some imidazo[1,2-a]pyridine-based compounds have already entered human clinical trials, highlighting the translational potential of this chemical class.[15]

References

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. [Link]

  • Wang, Z., et al. (2016). Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics. Future Medicinal Chemistry, 8(1), 83-99.
  • ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]

  • ResearchGate. Schematic diagram of PI3K/Akt/mTOR pathway. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents.
  • Shakya, A., et al. (2025). Small-molecule inhibitors of WNT signalling in cancer therapy and their links to autophagy and apoptosis. Molecular and Cellular Biochemistry, 500(1-2), 1-21.
  • Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents.
  • Zhang, X., et al. (2022). Recent advances of β-catenin small molecule inhibitors for cancer therapy: Current development and future perspectives. European Journal of Medicinal Chemistry, 243, 114789.
  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837.
  • Paplomata, E., & O'Regan, R. (2014). The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers. Therapeutic Advances in Medical Oncology, 6(4), 154-166.
  • Kaur, H., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1269, 133799.
  • Stec, M., et al. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(19), 4147-4151.
  • Yilmaz, I., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Molecules, 28(14), 5437.
  • ResearchGate. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions. [Link]

  • Creative Biolabs. Western Blot Protocol. [Link]

  • University of Chicago. The Annexin V Apoptosis Assay. [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030.
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  • Krishnan, A., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (113), e54201.
  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • ACS Publications. The Potential of c-KIT Kinase inhibitors in Cancer Treatment. [Link]

  • Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents.
  • ACS Publications. The Potential of c-KIT Kinase inhibitors in Cancer Treatment. [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • OriGene Technologies Inc. Western Blot Protocol. [Link]

  • Kumar, A., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Medicinal Chemistry, 23(23), 2525-2553.
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  • Goel, R., et al. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(98), 81608-81637.
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  • Champions Oncology. Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [Link]

  • Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
  • Al-Ostoot, F. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy, 12(4), 213-223.
  • Gholampour, F., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(1), 27618.

Sources

Application Notes and Protocols: Radiolabeling of 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into biological processes in vivo.[1] The development of novel PET radiotracers is crucial for advancing our understanding of disease and for the development of new therapeutics.[1][2] The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[3][4][5][6] The specific compound, 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine, holds promise as a candidate for targeting various biological entities, and its radiolabeling with Fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with ideal physical characteristics (t½ = 109.8 min), would enable its evaluation as a PET imaging agent.[1][2]

This document provides a detailed protocol for the synthesis of a suitable precursor and the subsequent radiolabeling of this compound with [¹⁸F] for PET imaging applications. The protocol is designed for researchers, scientists, and drug development professionals with expertise in radiochemistry and preclinical imaging.

Rationale for Radiolabeling Strategy

The chosen strategy involves a two-step approach:

  • Synthesis of a Labeling Precursor: A precursor molecule, 2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7-amine, will be synthesized. The nitro group serves as an effective leaving group for nucleophilic aromatic substitution (SₙAr) with [¹⁸F]fluoride.[7] This approach is favored due to the high specific activity achievable with nucleophilic [¹⁸F]fluorination.[2] An alternative precursor, a trimethylstannyl derivative, could also be employed for a copper-mediated radiofluorination, which has shown success for electron-rich aromatic rings.[1][8][9]

  • Nucleophilic [¹⁸F]Fluorination: The nitro precursor will be reacted with cyclotron-produced, no-carrier-added [¹⁸F]fluoride. The reaction will be optimized for temperature, reaction time, and solvent to achieve high radiochemical yield (RCY) and purity.

Experimental Protocols

Part 1: Synthesis of the Radiolabeling Precursor: 2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7-amine

The synthesis of the nitro precursor is proposed as a multi-step process, leveraging established methodologies for the construction of the imidazo[1,2-a]pyrimidine core and subsequent functionalization.

Step 1: Synthesis of 2-bromo-1-(4-nitrophenyl)ethan-1-one

This α-haloketone is a key building block for the construction of the 2-arylimidazo[1,2-a]pyrimidine scaffold.

  • Materials: 4'-Nitroacetophenone, Bromine, Acetic Acid.

  • Procedure:

    • Dissolve 4'-nitroacetophenone (1 eq.) in glacial acetic acid.

    • Slowly add bromine (1 eq.) dropwise while stirring at room temperature.

    • Heat the reaction mixture to 60°C for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated solid, wash with water, and recrystallize from ethanol to yield 2-bromo-1-(4-nitrophenyl)ethan-1-one.

Step 2: Synthesis of 2,4-dichloropyrimidine

This will serve as the pyrimidine backbone for the construction of the imidazo[1,2-a]pyrimidine core.

  • Materials: Uracil, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline.

  • Procedure:

    • Carefully add uracil (1 eq.) to an excess of phosphorus oxychloride.

    • Add N,N-dimethylaniline (catalytic amount) and reflux the mixture for 3-4 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,4-dichloropyrimidine.

Step 3: Synthesis of 2-chloro-4-aminopyrimidine

Introduction of the first amino group.

  • Materials: 2,4-dichloropyrimidine, Ammonia solution.

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine (1 eq.) in ethanol.

    • Add an excess of concentrated ammonia solution and stir at room temperature overnight.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 2-chloro-4-aminopyrimidine.

Step 4: Synthesis of Pyrimidine-2,4-diamine

  • Materials: 2-chloro-4-aminopyrimidine, Ammonia solution, Ethanol.

  • Procedure:

    • Heat 2-chloro-4-aminopyrimidine (1 eq.) with a concentrated solution of ammonia in ethanol in a sealed tube at 150-160°C for 12-18 hours.

    • Cool the reaction vessel, and evaporate the solvent.

    • The resulting solid can be purified by recrystallization to give pyrimidine-2,4-diamine.

Step 5: Synthesis of 2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7-amine

The final condensation step to form the desired precursor.

  • Materials: Pyrimidine-2,4-diamine, 2-bromo-1-(4-nitrophenyl)ethan-1-one, Sodium bicarbonate, Ethanol.

  • Procedure:

    • To a solution of pyrimidine-2,4-diamine (1 eq.) in ethanol, add sodium bicarbonate (2 eq.).

    • Add a solution of 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 eq.) in ethanol dropwise.

    • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

    • Cool the reaction mixture and filter the precipitate.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the final precursor, 2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7-amine.

Diagram of the Proposed Precursor Synthesis Workflow:

G cluster_0 Step 1-4: Synthesis of Key Intermediates cluster_1 Step 5: Final Condensation 4-Nitroacetophenone 4-Nitroacetophenone 2-bromo-1-(4-nitrophenyl)ethan-1-one 2-bromo-1-(4-nitrophenyl)ethan-1-one 4-Nitroacetophenone->2-bromo-1-(4-nitrophenyl)ethan-1-one Br2, AcOH Uracil Uracil 2,4-dichloropyrimidine 2,4-dichloropyrimidine Uracil->2,4-dichloropyrimidine POCl3 2-chloro-4-aminopyrimidine 2-chloro-4-aminopyrimidine 2,4-dichloropyrimidine->2-chloro-4-aminopyrimidine NH3 Pyrimidine-2,4-diamine Pyrimidine-2,4-diamine 2-chloro-4-aminopyrimidine->Pyrimidine-2,4-diamine NH3, heat Precursor 2-(4-nitrophenyl)imidazo[1,2-a] pyrimidin-7-amine Pyrimidine-2,4-diamine->Precursor 2-bromo-1-(4-nitrophenyl)ethan-1-one, NaHCO3

Caption: Proposed synthetic route for the radiolabeling precursor.

Part 2: Automated Radiolabeling of [¹⁸F]this compound

This protocol is designed for an automated radiosynthesis module (e.g., TRACERlab, AllinOne) to ensure reproducibility and radiation safety.[5][10][11]

Materials and Equipment:

  • Automated radiosynthesis module

  • [¹⁸F]Fluoride in [¹⁸O]water from cyclotron

  • Sep-Pak Light QMA carbonate cartridge

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (ACN)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7-amine precursor

  • Semi-preparative HPLC system with a C18 column

  • Mobile phase: Acetonitrile/Water with 0.1% trifluoroacetic acid (TFA)

  • Solid-phase extraction (SPE) C18 cartridge for formulation

  • Ethanol, USP grade

  • Sterile water for injection, USP grade

  • Sterile vent filters (0.22 µm)

Radiolabeling Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • The cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water is passed through a pre-conditioned QMA cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.

  • Azeotropic Drying:

    • The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 100-110°C. This step is repeated 2-3 times to ensure the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex is anhydrous, which is critical for nucleophilic substitution.

  • Radiolabeling Reaction:

    • A solution of the 2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7-amine precursor (2-5 mg) in anhydrous DMSO (0.5-1.0 mL) is added to the dried [¹⁸F]F⁻ complex.

    • The reaction vessel is sealed and heated to 150-180°C for 10-15 minutes. The optimal temperature and time should be determined empirically.

  • Purification:

    • After cooling, the reaction mixture is diluted with the HPLC mobile phase and injected onto the semi-preparative HPLC column.

    • The fraction corresponding to the [¹⁸F]this compound product is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with sterile water and passed through a C18 SPE cartridge to trap the radiolabeled product.

    • The cartridge is washed with sterile water to remove any residual HPLC solvents.

    • The final product is eluted from the cartridge with a small volume of ethanol and diluted with sterile saline for injection.

    • The final formulated product is passed through a 0.22 µm sterile filter into a sterile vial.

Diagram of the Automated Radiolabeling Workflow:

G Cyclotron Cyclotron QMA_Cartridge QMA_Cartridge Cyclotron->QMA_Cartridge [18F]F- in [18O]H2O Reaction_Vessel Reaction_Vessel QMA_Cartridge->Reaction_Vessel Elution with K222/K2CO3 Drying Drying Reaction_Vessel->Drying Azeotropic Distillation Radiolabeling Radiolabeling Drying->Radiolabeling Add Precursor in DMSO, Heat HPLC_Purification HPLC_Purification Radiolabeling->HPLC_Purification Dilute and Inject SPE_Formulation SPE_Formulation HPLC_Purification->SPE_Formulation Collect Fraction Final_Product Final_Product SPE_Formulation->Final_Product Elute and Sterilize

Caption: Automated workflow for the radiosynthesis of the PET tracer.

Quality Control

A comprehensive quality control (QC) protocol is essential to ensure the safety and efficacy of the radiopharmaceutical for preclinical studies.[3][6][7][9]

Parameter Method Specification Causality
Radiochemical Purity Analytical Radio-HPLC≥ 95%Ensures that the radioactivity injected is associated with the desired compound, minimizing off-target effects.
Identity of Product Co-elution with non-radioactive standard on Radio-HPLCRetention time of the radioactive peak matches the standard.Confirms that the radiolabeled product is the correct molecule.
Specific Activity Calculated from the radioactivity and the mass of the product (determined by HPLC with a calibrated UV detector).> 1 Ci/µmolHigh specific activity is crucial to avoid pharmacological effects from the injected mass and to ensure high-quality images.
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm, Acetonitrile < 410 ppm, DMSO < 5000 ppmLimits the presence of potentially toxic organic solvents in the final injectable solution.
pH pH paper or calibrated pH meter5.0 - 7.5Ensures the final product is physiologically compatible and stable.
Radionuclidic Purity Gamma-ray spectroscopy, half-life determination[¹⁸F] > 99.9%Confirms that the radioactivity originates from ¹⁸F and not from other cyclotron-produced radionuclides.
Sterility Incubation in culture mediaNo microbial growthA critical safety measure to prevent infection. This test is typically performed retrospectively.
Endotoxin Level Limulus Amebocyte Lysate (LAL) test< 175 EU/VEnsures the absence of pyrogenic bacterial endotoxins that can cause fever and other adverse reactions.

Preclinical PET Imaging Protocol

Standardized preclinical imaging protocols are vital for obtaining reproducible and quantifiable data.[8][12]

Animal Model:

  • The choice of animal model will depend on the specific biological target of the radiotracer. For initial biodistribution and pharmacokinetic studies, healthy rodents (mice or rats) are typically used.[12][13]

Animal Preparation:

  • Animals should be fasted for 4-6 hours prior to tracer injection to reduce background signal, especially if the tracer has any affinity for glucose transporters.[12]

  • Anesthesia (e.g., isoflurane) is required to immobilize the animal during scanning. The choice of anesthetic can influence tracer biodistribution and should be kept consistent throughout the study.[12]

Radiotracer Administration and Imaging:

  • Dose: Administer 100-200 µCi (3.7-7.4 MBq) of the formulated radiotracer via intravenous (tail vein) injection.

  • Uptake Period: A dynamic scan can be initiated immediately after injection, or a static scan can be performed after a specific uptake period (e.g., 60 minutes), depending on the expected pharmacokinetics of the tracer.

  • PET/CT or PET/MR Imaging:

    • Acquire a CT or MR scan for anatomical co-registration and attenuation correction.

    • Acquire PET data for a duration sufficient to obtain good counting statistics (e.g., 10-30 minutes for a static scan).

  • Image Reconstruction and Analysis:

    • Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).

    • Analyze the images to determine the biodistribution of the radiotracer in various organs and tissues. This is typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or as Standardized Uptake Values (SUV).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis, radiolabeling, and preclinical evaluation of this compound as a novel PET imaging agent. The proposed synthetic route for the precursor, while requiring experimental validation, is based on established chemical principles. The detailed radiolabeling and quality control procedures are designed to yield a high-quality radiopharmaceutical suitable for in vivo studies. Adherence to these protocols will enable researchers to reliably produce this promising radiotracer and evaluate its potential for advancing molecular imaging.

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  • Zeng, F., et al. (2006). Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging beta-amyloid in Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 16(11), 3015-3018. [Link]

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  • Kumar, G. S., et al. (2022). Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies. RSC Medicinal Chemistry, 13(10), 1251-1262. [Link]

  • van Waarde, A., et al. (2017). Preclinical Testing of Novel Radiotracers for Positron Emission Tomography (PET). In: Quality in Nuclear Medicine. Springer, Cham. [Link]

  • Wuest, M., & Wuest, F. (2020). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 13(8), 187. [Link]

  • Fueger, B. J., et al. (2018). Best Practices for Preclinical 18F-FDG PET Imaging. Journal of Nuclear Medicine, 59(4), 541-547. [Link]

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  • Goryunova, O. I., et al. (2022). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[3][4]benzoxazine and Evaluation of Their Antiviral Activity. Molecules, 27(13), 4210. [Link]

Sources

Application Notes and Protocols for the Investigation of 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine in Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities. This fused bicyclic system is a key pharmacophore in numerous compounds exhibiting anticancer, anti-inflammatory, and, most notably, antiviral properties.[1] Derivatives of this scaffold have demonstrated inhibitory activity against a broad spectrum of viruses, including Human Immunodeficiency Virus (HIV), influenza viruses, and coronaviruses.[1][2][3] The versatility of the imidazo[1,2-a]pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

This document provides a comprehensive guide for the investigation of a specific derivative, 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine , in the context of antiviral research. While extensive research on this particular molecule is not yet publicly available, this guide will leverage the known antiviral activities of analogous compounds to provide a robust framework for its evaluation. The protocols and methodologies outlined herein are designed to be adaptable and serve as a foundational resource for researchers aiming to elucidate the antiviral potential and mechanism of action of this promising compound.

Scientific Rationale and Potential Mechanisms of Action

The antiviral activity of imidazo[1,2-a]pyrimidine derivatives is often attributed to their ability to interfere with critical viral processes.[4] Based on studies of structurally related compounds, the potential mechanisms of action for this compound could include:

  • Inhibition of Viral Enzymes: Many antiviral agents function by targeting essential viral enzymes. For imidazo[1,2-a]pyrimidine derivatives, this could involve the inhibition of viral polymerases (both RNA and DNA-dependent), proteases, or reverse transcriptases.[2][5] For instance, certain derivatives have shown potent inhibition of HIV-1 reverse transcriptase.[2]

  • Interference with Viral Entry: The initial stages of viral infection, including attachment to host cell receptors and subsequent entry, are attractive targets for antiviral intervention. Some heterocyclic compounds have been shown to block these processes.[6]

  • Targeting Viral Proteins: Specific viral proteins crucial for replication and assembly can be targeted. For example, an imidazo[1,2-a]pyrazine derivative was identified as an inhibitor of the influenza virus nucleoprotein (NP), preventing its nuclear accumulation.[3][7]

Disclaimer: The proposed mechanisms are based on the activity of structurally similar compounds. The precise mechanism of action for this compound must be determined through rigorous experimental validation.

Experimental Workflow for Antiviral Evaluation

A systematic approach is crucial for evaluating the antiviral properties of a novel compound. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.

Antiviral_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanistic Studies A Compound Preparation & Solubilization B Cytotoxicity Assay (e.g., MTT) A->B C Primary Antiviral Screen (e.g., CPE Reduction Assay) A->C E Determination of CC50 B->E D Dose-Response Analysis (EC50) C->D F Calculation of Selectivity Index (SI = CC50/EC50) D->F E->F G Time-of-Addition Assay F->G H Plaque Reduction Assay G->H J Molecular Docking (In Silico) G->J I Specific Enzyme/Protein Inhibition Assays H->I

Figure 1: A comprehensive workflow for the antiviral evaluation of this compound.

Detailed Protocols

Protocol 1: Determination of Cytotoxicity (MTT Assay)

Rationale: It is essential to determine the concentration at which the compound is toxic to the host cells. The 50% cytotoxic concentration (CC50) is a critical parameter for calculating the selectivity index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound

  • Host cell line appropriate for the virus of interest (e.g., Vero, MDCK, MT-4)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the 96-well plates with the host cells at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the compound in cell culture medium. The final concentrations should typically range from 0.1 to 100 µM.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate. Include a "cells only" control (medium only) and a "solvent" control (medium with the highest concentration of DMSO used).

  • Incubate the plates for 48-72 hours (the duration should match the antiviral assay).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the "cells only" control.

  • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Protocol 2: Antiviral Activity Screening (Cytopathic Effect Reduction Assay)

Rationale: The cytopathic effect (CPE) reduction assay is a common method for initial antiviral screening. It measures the ability of a compound to protect cells from virus-induced damage and death.

Materials:

  • Virus stock with a known titer

  • Host cell line

  • This compound

  • 96-well cell culture plates

  • Cell culture medium

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

  • Seed the 96-well plates with host cells as described in Protocol 1.

  • Prepare serial dilutions of the compound in cell culture medium at non-toxic concentrations (determined from the MTT assay).

  • When the cell monolayer is confluent, remove the medium and infect the cells with the virus at a multiplicity of infection (MOI) of 0.05. Include a "virus control" (cells infected with virus but no compound) and a "cell control" (cells with no virus and no compound).

  • After a 1-hour adsorption period, remove the virus inoculum and add 100 µL of the compound dilutions to the appropriate wells.

  • Incubate the plates at 37°C in a 5% CO2 incubator until CPE is observed in 80-90% of the virus control wells (typically 2-4 days).

  • Remove the medium, wash the cells with PBS, and fix them with 10% formaldehyde for 30 minutes.

  • Stain the cells with crystal violet solution for 15-20 minutes.

  • Wash the plates with water and allow them to dry.

  • Visually assess the protection against CPE or quantify by eluting the dye with methanol and measuring the absorbance.

  • The 50% effective concentration (EC50), the concentration of the compound that reduces CPE by 50%, can be determined.

Data Presentation and Interpretation

The results from the cytotoxicity and antiviral assays should be tabulated for clear comparison. The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of a compound.

Table 1: Representative Antiviral Activity and Cytotoxicity of Imidazo[1,2-a]pyrimidine Derivatives

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound Virus XCell Line YTo be determinedTo be determinedTo be determined
Analogue AInfluenza A (H1N1)MDCK2.7527.369.95[3]
Analogue BHIV-1MT-482.02 (µg/mL)>100 (µg/mL)>1.22[2]
Analogue CHIV-2MT-447.72 (µg/mL)>100 (µg/mL)>2.10[2]

Note: Data for Analogue A, B, and C are from published studies on structurally related compounds and are for illustrative purposes only. The activity of this compound needs to be experimentally determined.

Advanced Mechanistic Studies

Time-of-Addition Assay

Rationale: This assay helps to pinpoint the stage of the viral replication cycle that is inhibited by the compound.

Time_of_Addition cluster_0 Viral Replication Cycle cluster_1 Compound Addition Timepoints A Attachment B Entry A->B C Uncoating B->C D Replication C->D E Assembly D->E F Release E->F T1 Pre-infection T1->A Inhibits attachment T2 During infection T2->B Inhibits entry T3 Post-infection T3->D Inhibits replication

Figure 2: Schematic of a time-of-addition assay to identify the antiviral target stage.

By adding the compound at different time points relative to viral infection (before, during, and after), one can infer whether it acts on an early, intermediate, or late stage of the viral life cycle.

Molecular Docking

Rationale: In silico molecular docking can provide valuable insights into the potential binding interactions between this compound and known viral protein targets.[8][9][10] This computational approach can help in prioritizing experimental efforts and in the rational design of more potent derivatives.

General Protocol:

  • Protein Preparation: Obtain the 3D structure of the target viral protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.

  • Docking Simulation: Use a docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of the ligand within the active site of the protein.[11]

  • Analysis: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein residues.

Conclusion and Future Directions

The imidazo[1,2-a]pyrimidine scaffold represents a promising starting point for the development of novel antiviral agents. While the specific antiviral profile of this compound remains to be elucidated, the protocols and methodologies presented in this guide provide a comprehensive framework for its systematic evaluation. Through a combination of in vitro screening, mechanistic studies, and in silico analysis, researchers can effectively characterize the antiviral potential of this compound and contribute to the discovery of new therapeutics to combat viral diseases. Future work should focus on identifying the specific viral target(s) and optimizing the lead compound to enhance its potency and pharmacokinetic properties.

References

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  • Molecular Docking in Antiviral Drug Discovery. Trepo, 2025. [Link]

  • Al-Karmalawy, A. A., et al. In Silico Study towards Repositioning of FDA-Approved Drug Candidates for Anticoronaviral Therapy: Molecular Docking, Molecular Dynamics and Binding Free Energy Calculations. Molecules, 2021. [Link]

  • Host-Directed FDA-Approved Drugs with Antiviral Activity against SARS-CoV-2 Identified by Hierarchical In Silico/In Vitro Screening Methods. MDPI, 2021. [Link]

  • Kirchmair, J., et al. In silico virtual screening approaches for anti-viral drug discovery. Future Medicinal Chemistry, 2011. [Link]

  • Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. National Institutes of Health, 2023. [Link]

  • Gueiffier, A., et al. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. Arzneimittelforschung, 2001. [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. National Institutes of Health. [Link]

  • Evaluation of antiviral activity and cytotoxicity of peptides in vitro. ResearchGate. [Link]

  • Jeon, S., et al. Identification of Antiviral Drug Candidates against SARS-CoV-2 from FDA-Approved Drugs. Antimicrobial Agents and Chemotherapy, 2020. [Link]

  • Early Viral Entry Assays to identify and evaluate Antiviral Compounds. JoVE, 2022. [Link]

  • Chimirri, A., et al. Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry, 1998. [Link]

  • Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. PubMed Central, 2024. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central, 2023. [Link]

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. National Institutes of Health, 2023. [Link]

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  • Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. PubMed, 2023. [Link]

  • Antiviral Properties, Metabolism, and Pharmacokinetics of a Novel Azolo-1,2,4-Triazine-Derived Inhibitor of Influenza A and B Virus Replication. PubMed Central, 2011. [Link]

  • Antiviral Agents. PubMed Central, 2005. [Link]

  • Antiviral Drugs. PubMed Central, 2014. [Link]

  • Antiviral activity of[8][9][12]triazolo[4,5-d]pyrimidin-7(6H)-ones against chikungunya virus targeting the viral capping nsP1. PubMed, 2017. [Link]

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Sources

Application Notes and Protocols for Determining the Efficacy of 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Efficacy Determination

The compound 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine belongs to a class of heterocyclic compounds, derivatives of which have shown diverse biological activities, including the modulation of protein kinases and receptors. For instance, structurally related imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of cGMP-dependent protein kinase and FLT3-ITD, key targets in parasitic diseases and cancer, respectively[1][2]. Another related scaffold, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, has been shown to act as a positive allosteric modulator of the GABA-A receptor[3].

Given the potential for this class of molecules to interact with critical cellular signaling pathways, a systematic evaluation of the efficacy of this compound is paramount. This guide provides a comprehensive suite of cell-based assays designed to elucidate its biological activity, focusing on its potential impact on cell viability, induction of apoptosis, effects on cell cycle progression, and engagement with intracellular targets, particularly protein kinases.

This document is structured to provide not just protocols, but the scientific rationale behind the selection of each assay, enabling researchers to build a robust data package for this novel compound.

Part 1: Foundational Efficacy Screening - Cell Viability Assays

The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability. This provides a broad measure of cytotoxicity or cytostatic activity and is crucial for determining appropriate concentration ranges for subsequent, more detailed mechanistic studies.

Scientific Rationale

Cell viability assays are based on the measurement of a marker of metabolic activity or membrane integrity. A reduction in the signal from these assays upon treatment with the compound indicates a decrease in the number of viable cells, which could be due to cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect). Tetrazolium-based assays, such as MTT and MTS, are widely used for this purpose. These assays rely on the reduction of a tetrazolium salt by metabolically active cells to a colored formazan product[4].

Experimental Workflow: Cell Viability

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture 1. Culture and harvest cells cell_seeding 2. Seed cells in 96-well plates cell_culture->cell_seeding incubation1 3. Allow cells to adhere overnight cell_seeding->incubation1 compound_prep 4. Prepare serial dilutions of the compound treatment 5. Treat cells with compound and controls compound_prep->treatment incubation2 6. Incubate for desired time (e.g., 24, 48, 72h) treatment->incubation2 add_reagent 7. Add MTT or MTS reagent incubation2->add_reagent incubation3 8. Incubate for 1-4 hours add_reagent->incubation3 solubilize 9. Solubilize formazan (for MTT) incubation3->solubilize read_plate 10. Read absorbance solubilize->read_plate data_processing 11. Subtract background and normalize to vehicle control read_plate->data_processing dose_response 12. Plot dose-response curve and calculate IC50 data_processing->dose_response

Caption: Workflow for cell viability assays.

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells[4].

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light[5].

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

ParameterDescription
Cell Density Optimize for logarithmic growth throughout the assay period.
Compound Concentrations Use a wide range (e.g., 0.01 to 100 µM) in a semi-log serial dilution.
Incubation Time Test multiple time points (e.g., 24, 48, 72 hours) to assess time-dependent effects.
Controls Include untreated cells, vehicle-treated cells, and a positive control for cytotoxicity.

Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis

If the compound reduces cell viability, the next logical step is to determine the mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anti-cancer agents.

Scientific Rationale

Apoptosis Assay: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations[6][7][8].

Cell Cycle Analysis: The cell cycle is a tightly regulated process that governs cell proliferation. Many anti-cancer drugs exert their effects by inducing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), preventing cancer cells from dividing. DNA content analysis using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle[9].

Experimental Workflow: Apoptosis and Cell Cycle```dot

G

Caption: Inhibition of a kinase signaling pathway.

Protocol 4: General Cell-Based Kinase Phosphorylation Assay (Western Blot)

This protocol describes a general method to assess the inhibition of a candidate kinase by measuring the phosphorylation of its direct downstream substrate. The specific kinase and substrate will depend on preliminary screening or hypothesis.

Materials:

  • Cell line expressing the target kinase

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (specific for the phosphorylated substrate and total substrate)

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE and Western blotting equipment and reagents

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of the compound for a short duration (e.g., 1-4 hours) to observe direct effects on signaling.

  • Cell Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total amount of the substrate protein to ensure equal loading.

  • Data Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated substrate to total substrate with increasing compound concentration indicates inhibition of the target kinase.

Conclusion

This application note provides a structured, multi-faceted approach to characterizing the cellular efficacy of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, and by investigating its potential to engage and inhibit intracellular kinases, researchers can build a comprehensive profile of this compound's biological activity. The detailed protocols and the underlying scientific rationale provided herein serve as a robust foundation for advancing this compound through the drug discovery pipeline.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Creative Bioarray. (n.d.). Cell Viability Assay Protocols. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Scott, J. S., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(4), 2941-2976. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Methods in molecular biology, 1342, 63–74. [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • ResearchGate. (n.d.). Cellular Target Engagement Assays for Small-Molecule Drug Discovery. [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(5), e0155193. [Link]

  • Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. [Link]

  • YouTube. (2017). Create Your Own Cellular Compound Target Engagement Assay. [Link]

  • ACS Publications. (2020). Importance of Quantifying Drug-Target Engagement in Cells. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

  • Feng, D., et al. (2006). Synthesis and SAR of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives as anticoccidial agents. Bioorganic & Medicinal Chemistry Letters, 16(23), 5978-5981. [Link]

  • National Center for Biotechnology Information. (n.d.). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to In Vivo Evaluation of Imidazo[1,2-a]pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure that forms the core of numerous pharmacologically active agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antiviral, and central nervous system (CNS) modulatory effects.[1][3] This versatility has made them highly attractive candidates in modern drug discovery. Transitioning these promising compounds from in vitro assays to in vivo animal models is a critical step in validating their therapeutic potential. This guide provides an in-depth framework for designing and executing robust animal model studies for imidazo[1,2-a]pyrimidine-based compounds, focusing on the scientific rationale behind protocol design, detailed methodologies for key applications, and data interpretation.

Section 1: Strategic Planning for In Vivo Studies

The success of an in vivo study hinges on a well-conceived strategy. The choice of animal model, formulation, and endpoint analysis must be directly informed by the compound's intended therapeutic application and its known mechanism of action.

Selecting the Appropriate Animal Model

The primary directive in model selection is to choose a system that recapitulates key aspects of the human disease pathology relevant to the compound's target. Imidazo[1,2-a]pyrimidine derivatives have been investigated for a wide array of conditions, each requiring a distinct modeling approach.

Therapeutic AreaPrimary Target/MechanismRecommended Animal Model(s)Rationale & Key Considerations
Oncology Kinase Inhibition (e.g., PI3K, CDK4/6, c-KIT)[4][5][6][7]Human tumor xenograft models (e.g., A549, HeLa, Colo-205 in immunodeficient mice)[4][5]Allows for efficacy testing against human cancer cells. The choice of cell line should be based on the specific kinase dependency. Monitor tumor volume and animal body weight.
Inflammation COX-2 Inhibition, Leukocyte Function Modulation[8][9][10]Zymosan-induced air pouch (mouse)[8][11], Carrageenan-induced paw edema (rat)The air pouch model is excellent for studying leukocyte migration and local inflammatory mediators.[8] Paw edema is a classic, rapid screen for acute anti-inflammatory activity.
CNS Disorders GABA-A Receptor Modulation (α2/α3 selectivity)[12][13]Elevated Plus Maze, Light-Dark Box (rodent models of anxiety)[13]These behavioral models are standard for assessing anxiolytic or sedative effects. Careful dose selection is needed to separate anxiolysis from sedation.[13]
Infectious Disease Anti-mycobacterial ActivityM. tuberculosis infection models (mouse)While data is more robust for the related imidazo[1,2-a]pyridine scaffold, similar models would apply to assess anti-TB activity in vivo.[14][15]
The General Preclinical Workflow

A logical progression of experiments ensures that resources are used efficiently and that the data generated is coherent and compelling. The workflow should prioritize foundational pharmacokinetic and safety assessments before moving to more complex and resource-intensive efficacy studies.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Readiness cluster_2 In Vivo Efficacy a Compound Synthesis & Purification b Primary Target Assay (e.g., Kinase IC50) a->b c Cell-Based Assay (e.g., Anti-proliferative EC50) b->c d Formulation Development & Stability Testing c->d Candidate Selection e Preliminary Toxicology (Acute Dose Escalation) d->e f Pharmacokinetic (PK) Study (Single Dose, IV & PO) d->f g Dose-Range Finding in Disease Model e->g Establish MTD f->g Dose Selection h Pivotal Efficacy Study (e.g., Xenograft Model) g->h i PK/PD Modeling h->i

Caption: General workflow for preclinical evaluation.

Section 2: Core Methodologies and Protocols

This section provides detailed, step-by-step protocols for fundamental in vivo studies. The rationale behind critical steps is explained to empower researchers to adapt these methods to their specific compounds and research questions.

Protocol 2.1: Formulation and Administration of Test Compounds

Principle: The goal is to create a safe, stable, and homogenous formulation that ensures consistent bioavailability. The choice of vehicle is critical and must be empirically tested for solubility and tolerability.

Materials:

  • Imidazo[1,2-a]pyrimidine test compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile water for injection

  • Vortex mixer, magnetic stirrer, sonicator

  • Appropriate syringes and gavage needles

Procedure:

  • Vehicle Selection & Solubility Testing:

    • Rationale: An inappropriate vehicle can cause poor drug exposure or local toxicity, confounding study results. A multi-component vehicle is often required for poorly soluble compounds.

    • Test the solubility of the compound in various GRAS (Generally Regarded As Safe) excipients. A common starting point for oral (PO) administration is a vehicle like 10% DMSO / 40% PEG400 / 50% Water. For intravenous (IV) administration, a higher percentage of aqueous solution is required.

  • Formulation Preparation (Example for Oral Gavage):

    • Weigh the required amount of the test compound for the highest concentration to be dosed.

    • Add the required volume of DMSO to a sterile glass vial. Add the compound and vortex or sonicate until fully dissolved. This creates a stock solution.

    • Add the required volume of PEG400 and mix thoroughly.

    • Slowly add the aqueous component (e.g., water or saline) while stirring to prevent precipitation.

    • Self-Validation: Visually inspect the final formulation for clarity and homogeneity. Keep the formulation stirring during the dosing period to maintain suspension if necessary. Prepare fresh daily unless stability has been confirmed.

  • Administration:

    • Rationale: The route of administration should align with the intended clinical use and the compound's properties. Oral gavage (PO) is common for screening, while intravenous (IV) administration provides 100% bioavailability and is essential for calculating oral bioavailability.[14]

    • Oral (PO): Administer the formulation using a proper-sized gavage needle. The volume is typically 5-10 mL/kg for mice.

    • Intravenous (IV): Administer via the tail vein. The volume is typically 1-5 mL/kg, and the injection should be performed slowly.

    • Control Groups: Always include a vehicle-only control group to assess any effects of the formulation itself. A positive control (a known active compound) should be included in efficacy studies.

Protocol 2.2: Pharmacokinetic (PK) Study in Rodents

Principle: A PK study characterizes the absorption, distribution, metabolism, and excretion (ADME) of a compound. This data is essential for understanding drug exposure and for designing rational dosing schedules for efficacy studies.[14][16]

Materials:

  • Formulated test compound and vehicle

  • Male Sprague-Dawley rats or Swiss mice[14][16]

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Materials for bioanalysis (LC-MS/MS system)

Procedure:

  • Animal Dosing:

    • Acclimatize animals for at least 3-5 days.

    • Fast animals overnight (with access to water) before dosing, as food can affect oral absorption.

    • Administer the compound via PO and/or IV routes to separate groups of animals (n=3-5 per group). A typical screening dose might be 10 mg/kg PO and 1-2 mg/kg IV.[14]

  • Blood Sampling:

    • Rationale: The time points are selected to capture the peak concentration (Cmax), the absorption phase, and the elimination phase of the compound.

    • Collect blood samples (typically via tail vein or saphenous vein) at predetermined time points. Example time points:

      • IV: 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

      • PO: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

  • Plasma Processing:

    • Immediately place blood samples on ice.

    • Centrifuge the blood at ~2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • Bioanalysis and Data Interpretation:

    • Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

    • Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table of Key Pharmacokinetic Parameters:

Parameter Description Importance
Cmax Maximum observed plasma concentration Indicates the extent of absorption.
Tmax Time to reach Cmax Indicates the rate of absorption.
Elimination half-life Determines dosing frequency.
AUC Area Under the Curve (plasma concentration vs. time) Represents total drug exposure.

| F% | Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO). |

Protocol 2.3: Efficacy Study in an Anti-Inflammatory Mouse Air Pouch Model

Principle: This model creates a subcutaneous cavity into which an inflammatory agent is injected. It allows for the direct measurement of leukocyte migration and inflammatory mediators in the resulting exudate, providing a robust system to test anti-inflammatory compounds.[8][11]

Materials:

  • Swiss mice[8]

  • Sterile air

  • Zymosan A solution (e.g., 1 mg in 1 mL saline)

  • Test compound formulated for local or systemic administration

  • PBS with EDTA

  • Materials for cell counting (hemocytometer) and mediator analysis (ELISA kits for LTB4, PGE2)

Procedure:

  • Pouch Formation:

    • Inject 3 mL of sterile air subcutaneously on the back of the mouse to create a pouch (Day 0).

    • Re-inflate the pouch with 1.5 mL of sterile air on Day 3.

  • Induction of Inflammation & Treatment:

    • On Day 6, inject 1 mL of zymosan solution into the pouch.

    • Rationale: Zymosan is a yeast cell wall component that potently activates inflammatory responses.

    • Administer the imidazo[1,2-a]pyrimidine compound either directly into the pouch (local effect) or systemically (e.g., PO, IP) at a predetermined time relative to zymosan injection.[8] A vehicle control group is essential.

  • Exudate Collection:

    • At a defined time point after zymosan injection (e.g., 4 or 24 hours), euthanize the mice.

    • Wash the pouch by injecting 2 mL of PBS/EDTA, gently massaging, and aspirating the fluid (exudate).

  • Endpoint Analysis:

    • Leukocyte Count: Centrifuge a small aliquot of the exudate, lyse red blood cells, and count the total number of leukocytes using a hemocytometer.

    • Mediator Analysis: Centrifuge the remaining exudate to obtain a cell-free supernatant. Use this supernatant to measure levels of inflammatory mediators like Leukotriene B4 (LTB4) and Prostaglandin E2 (PGE2) via specific ELISA kits.[8]

    • Self-Validation: A successful study will show a significant increase in leukocyte count and mediator levels in the zymosan + vehicle group compared to a saline-injected control group, and the test compound should reduce these parameters in a dose-dependent manner.

Protocol 2.4: Acute Oral Toxicity Study

Principle: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity. This is often performed following OECD guidelines (e.g., Guideline 420, Fixed Dose Procedure) to minimize animal use.[17][18]

Materials:

  • Wistar rats or Swiss mice (separate groups for males and females)[17]

  • Formulated test compound and vehicle

  • Materials for clinical observation, blood collection for clinical chemistry, and tissue collection for histopathology.

Procedure:

  • Dosing and Observation:

    • Rationale: A dose-escalation design is used to identify a dose that shows signs of toxicity without causing mortality.

    • Dose a single animal at a starting dose (e.g., 300 mg/kg). If the animal survives without severe toxicity, dose a new group at a higher level (e.g., 1000 mg/kg, 2000 mg/kg).[17]

    • Observe animals closely for the first few hours post-dosing and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in posture, breathing, activity, weight loss).

  • Endpoint Analysis (Day 14):

    • At the end of the observation period, euthanize the animals.

    • Collect blood for serum chemistry analysis (e.g., ALT, AST for liver function; BUN, creatinine for kidney function).

    • Perform a gross necropsy, observing any abnormalities in major organs.

    • Collect key organs (e.g., liver, kidneys, spleen, heart, lungs) and preserve them in 10% neutral buffered formalin for histopathological analysis.[18]

    • Interpretation: Histopathology can reveal organ-specific damage, such as the hepatic damage and cholestasis reported for some imidazo-based derivatives at high doses.[18]

Section 3: Key Signaling Pathways & Mechanisms of Action

Understanding the molecular pathways modulated by imidazo[1,2-a]pyrimidines is crucial for interpreting in vivo results. These compounds are known to interact with several key signaling networks.

Anti-Cancer Activity via PI3K/AKT/mTOR Inhibition

Many imidazo-based heterocycles exert their anti-cancer effects by inhibiting the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[4][6][19] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[4]

G RTK Growth Factor Receptor (e.g., EGFR, IGF-1R) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound Imidazo[1,2-a]pyrimidine Compound Compound->PI3K Inhibits Compound->AKT Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Anti-Inflammatory Effects via NF-κB/COX-2 Modulation

The anti-inflammatory properties of some derivatives are linked to their ability to suppress the expression of pro-inflammatory enzymes like COX-2 and iNOS.[9][20] This is often mediated through the inhibition of key transcription factors like NF-κB.

G Stimulus Inflammatory Stimulus (e.g., LPS, Zymosan) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates COX2 COX-2 / iNOS Gene Expression Nucleus->COX2 Transcription Inflammation Prostaglandins, NO (Inflammation) COX2->Inflammation Compound Imidazo[1,2-a]pyrimidine Compound Compound->IKK Inhibits Compound->NFkB Inhibits Nuclear Translocation

Caption: Modulation of the NF-κB inflammatory pathway.
CNS Activity via GABA-A Receptor Binding

Certain imidazo[1,2-a]pyrimidines act as ligands at the benzodiazepine binding site of GABA-A receptors.[12][21] Compounds with functional selectivity for α2/α3-containing receptor subtypes can produce anxiolytic effects with minimal sedation, making them promising therapeutic candidates.[13] This modulation enhances the inhibitory effects of GABA, leading to neuronal hyperpolarization and reduced excitability.

References

  • Vidal, A., et al. (2006). Effect of imidazo[1,2-a]pyrimidine derivatives on leukocyte function. PubMed.
  • Alqasoumi, S. I., et al. (2021). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. ResearchGate.
  • Abrahams, K. A., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH.
  • Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC - PubMed Central.
  • St-Germain, J., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH.
  • Salhi, L., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI.
  • Street, L. J., et al. (2004). Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. PubMed.
  • Li, Y., et al. (2021). In Silico Screening of Novel α1-GABAAR PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. PMC - PubMed Central.
  • Haider, K., et al. (2022). Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. ResearchGate.
  • Goel, R., et al. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing.
  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate.
  • Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. PubMed.
  • Vidal, A., et al. (2006). Effect of imidazo[1,2-a]pyrimidine derivatives on leukocyte function. ResearchGate.
  • Hayakawa, M., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed.
  • Kumar, D., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PMC - PubMed Central.
  • Kumar, D., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed.
  • Kumar, D., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate.
  • Firoozpour, L., et al. (2023). Novel Benzo[1][4]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. PubMed Central. Available at:

  • Street, L. J., et al. (2004). Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. ResearchGate.
  • de Nazaré, A., et al. (2023). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. ACS Omega.
  • Azhdari, S., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. NIH.
  • Various Authors. (2022). Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds. ResearchGate.
  • El-Gamal, M. I. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PubMed.
  • Wang, Y., et al. (2020). Discovery of a novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives as potent cyclin-dependent kinase 4/6 inhibitors. PubMed.
  • Martínez González, S., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed.
  • Nishiguchi, N., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed.
  • van der Walt, M. M., et al. (2017). Imidazo[1,2-α]pyridines possess adenosine A1 receptor affinity for the potential treatment of cognition in neurological disorders. PubMed.
  • Andrews, M., et al. (2003). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate.
  • Bakunova, S. M., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC.
  • El-Gamal, M. I. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. ResearchGate.
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry.
  • Chen, Q., et al. (2022). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature Communications.
  • Chen, Y., et al. (2021). Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. PubMed.
  • Abignente, E., et al. (1987). Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines. PubMed.
  • Acar, Ç., et al. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system of troubleshooting and frequently asked questions to enhance your yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and common synthetic route for this compound?

A1: The most robust and convergent approach for synthesizing the 2-aryl-7-amino-imidazo[1,2-a]pyrimidine scaffold is the Groebke-Blackburn-Bienaymé (GBB) reaction.[1] This is a three-component reaction (3-CR) that efficiently constructs the fused heterocyclic system in a single step from three readily available building blocks:

  • An N-heterocyclic amidine (in this case, a pyrimidine-2,7-diamine derivative).

  • An aldehyde (4-fluorobenzaldehyde).

  • An isocyanide (e.g., tert-butyl isocyanide).

The GBB reaction is favored for its high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds.[2] Alternative routes, such as the classic Chichibabin reaction involving the condensation of an aminopyrimidine with an α-haloketone, are also viable but often require harsher conditions and may be less convergent.[3]

Q2: What are the critical reaction parameters to control for a successful Groebke-Blackburn-Bienaymé (GBB) synthesis?

A2: Success in the GBB reaction hinges on the careful control of several parameters:

  • Catalyst Choice: The reaction is typically acid-catalyzed. A variety of Lewis and Brønsted acids can be employed. While classic conditions might use catalysts like scandium triflate (Sc(OTf)₃), simpler acids like acetic acid (AcOH) or even iodine have proven effective.[4][5] The choice of catalyst can significantly impact reaction time and yield, and optimization is crucial.

  • Solvent System: The solvent plays a critical role in solubilizing the starting materials and influencing the reaction kinetics. Alcohols like methanol or ethanol are common, but co-solvents such as DMSO or DMF can be used to improve the solubility of starting materials, which has been shown to significantly increase conversion rates.[4]

  • Temperature: GBB reactions can often be performed at room temperature, but gentle heating (e.g., 40-60 °C) can accelerate the reaction rate without promoting significant side product formation. Microwave-assisted synthesis has also been reported to dramatically reduce reaction times.[6]

  • Stoichiometry and Water Scavenging: Precise control of stoichiometry is important. While a 1:1:1 ratio of reactants is theoretical, slight excesses of the aldehyde and isocyanide may be used to drive the reaction to completion.[4] The reaction involves the formation of an imine intermediate, which releases water. The presence of water can hydrolyze the imine and hinder the reaction; therefore, using anhydrous solvents or adding a dehydrating agent like trimethyl orthoformate can be beneficial.[7]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) to resolve the starting materials from the product. The consumption of the limiting reagent (typically the aminopyrimidine) and the appearance of a new, often more polar and UV-active spot for the product, indicates progress. For more precise analysis and confirmation of product mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Q4: What are the best practices for purifying the final this compound product?

A4: The primary purification method is flash column chromatography on silica gel.[8]

  • Solvent System: A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., 100% hexane or dichloromethane) and gradually increase the polarity by adding ethyl acetate or methanol. For amine-containing compounds, adding a small amount of triethylamine (~0.5-1%) to the mobile phase can prevent streaking on the silica gel and improve peak shape.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile, or ethyl acetate/hexane) can be an excellent final step to obtain highly pure, crystalline material.[9]

  • Salt Formation: For basic compounds like this, forming a salt (e.g., hydrochloride or sulfate) can sometimes facilitate purification through crystallization if the freebase proves difficult to crystallize.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Possible Cause Diagnostic Check Recommended Solution
Poor Quality Starting Materials Verify the purity of the aminopyrimidine, 4-fluorobenzaldehyde, and isocyanide via ¹H NMR and/or LC-MS. Aldehydes can oxidize to carboxylic acids over time.Use freshly purchased or purified starting materials. 4-Fluorobenzaldehyde should be distilled if purity is suspect. Isocyanides often have a strong, unpleasant odor and should be handled with care in a fume hood.
Ineffective Catalyst or Conditions The reaction may have stalled. Check TLC for the presence of starting materials and potentially the intermediate imine.Screen different acid catalysts. A study on GBB reactions for DNA-encoded libraries found that 30 equivalents of acetic acid in a water/DMSO co-solvent system was highly effective.[4] Consider switching to a different Lewis acid like Sc(OTf)₃ or a Brønsted acid like p-TsOH.[10] See the table below for starting points.
Presence of Water The reaction mixture appears cloudy, or the yield is consistently low despite high-purity reagents.Ensure all glassware is oven-dried. Use anhydrous solvents. Consider adding a dehydrating agent like trimethyl orthoformate or molecular sieves to the reaction mixture.[7]
Incorrect Reaction Temperature The reaction is sluggish at room temperature (little to no product formation after several hours).Gently heat the reaction to 40-60 °C. If available, a microwave reactor can significantly accelerate the reaction, often completing it within minutes.[11]

Table 1: Recommended Starting Conditions for GBB Reaction Optimization

ParameterCondition A (Mild)Condition B (Forcing)Condition C (Co-solvent)
Catalyst Acetic Acid (30 equiv)Sc(OTf)₃ (10 mol%)p-TsOH·H₂O (1.1 equiv)
Solvent Methanol (MeOH)Acetonitrile (MeCN)H₂O / DMSO (co-solvent)
Temperature 25 °C (Room Temp)80 °C (Reflux)25 °C - 50 °C
Time 12 - 24 h4 - 8 h12 - 24 h
Reference Based on[4]Based on[7]Based on[4]

Problem 2: Formation of Multiple Impurities or Side Products

Possible Cause Diagnostic Check Recommended Solution
Isocyanide Polymerization A significant amount of insoluble, polymeric material is observed in the reaction flask.Add the isocyanide slowly to the reaction mixture, possibly via a syringe pump, especially if the reaction is exothermic upon its addition. Ensure the reaction is well-stirred.
Aldehyde Side Reactions LC-MS analysis shows byproducts corresponding to self-condensation of the aldehyde or Cannizzaro-type reactions.Use a slight excess, but not a large excess, of the aldehyde. Ensure the catalyst is appropriate and not overly aggressive. Add the aldehyde portion-wise or slowly.
Product Degradation The product spot on TLC appears initially but then fades or new impurity spots appear over extended reaction times.Monitor the reaction closely by TLC and stop it once the limiting starting material is consumed. Avoid excessively high temperatures or prolonged reaction times. If the product is light-sensitive, protect the reaction flask from light.

Problem 3: Difficulty in Product Purification

Possible Cause Diagnostic Check Recommended Solution
Product Co-elutes with Impurities During column chromatography, the product fraction is contaminated with a close-running impurity.Try a different solvent system for chromatography. Switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the elution order. Adding ~1% triethylamine to the eluent can deactivate acidic sites on the silica and improve the separation of basic compounds.
Product Streaking on TLC/Column The product spot on the TLC plate is a long streak rather than a tight spot, making separation difficult.This is common for amines on silica gel. Add 0.5-1% triethylamine or ammonia in methanol to your mobile phase to suppress the interaction with silica. Alternatively, use neutral or basic alumina for chromatography instead of silica gel.
Low Product Recovery from Column A significant amount of product appears to remain on the column after elution.This can also be caused by strong adsorption of the amine to acidic silica gel. Pre-treat the silica gel by slurrying it in the mobile phase containing triethylamine before packing the column. Use a more polar solvent mixture (e.g., 5-10% methanol in dichloromethane) to elute the final fractions.

Visualizations & Protocols

Diagram 1: Generalized Groebke-Blackburn-Bienaymé Reaction Mechanism

This diagram illustrates the key steps in the formation of the imidazo[1,2-a]pyrimidine core.

GBB_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway Amidine Pyrimidine-2,7-diamine Imine Imine Formation (H₂O released) Amidine->Imine Aldehyde 4-Fluorobenzaldehyde Aldehyde->Imine Isocyanide Isocyanide Adduct Nucleophilic Attack by Isocyanide Imine->Adduct + Isocyanide Cyclization Intramolecular [4+1] Cycloaddition Adduct->Cyclization Rearrangement Product 2-(4-Fluorophenyl)imidazo [1,2-a]pyrimidin-7-amine Cyclization->Product Tautomerization

Caption: Key steps of the GBB three-component reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving yield issues.

Troubleshooting_Workflow Start Low or No Yield Observed Check_SM Verify Purity of Starting Materials (SMs) (NMR, LC-MS) Start->Check_SM SM_OK Purity OK? Check_SM->SM_OK Purify_SM Action: Purify or Re-order SMs SM_OK->Purify_SM No Check_Conditions Review Reaction Conditions: Catalyst, Solvent, Temp. SM_OK->Check_Conditions Yes Purify_SM->Start Re-run Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Action: Screen Catalysts & Solvents (see Table 1) Conditions_OK->Optimize_Conditions No Check_Water Check for Water: Anhydrous Solvents? Dry Glassware? Conditions_OK->Check_Water Yes Optimize_Conditions->Start Re-run Water_Present Water Suspected? Check_Water->Water_Present Add_Dehydrator Action: Use Anhydrous Solvents, Add Dehydrating Agent (e.g., TMOF) Water_Present->Add_Dehydrator Yes Success Yield Improved Water_Present->Success No Add_Dehydrator->Start Re-run

Caption: A logical workflow for troubleshooting low reaction yields.

Experimental Protocol: GBB Synthesis

Materials:

  • Pyrimidine-2,7-diamine (1.0 equiv)

  • 4-Fluorobenzaldehyde (1.1 equiv)

  • tert-Butyl isocyanide (1.2 equiv)

  • Scandium (III) trifluoromethanesulfonate (Sc(OTf)₃) (0.1 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrimidine-2,7-diamine (1.0 equiv) and Sc(OTf)₃ (0.1 equiv).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile via syringe to create a ~0.2 M solution based on the limiting reagent. Begin stirring.

  • Add 4-fluorobenzaldehyde (1.1 equiv) to the stirring suspension.

  • Add tert-butyl isocyanide (1.2 equiv) dropwise over 5 minutes. Caution: Isocyanides are toxic and have a very strong, unpleasant odor. This step must be performed in a well-ventilated chemical fume hood.

  • Reaction: Heat the reaction mixture to 60 °C using an oil bath.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., 10% Methanol in Dichloromethane with 1% Triethylamine). The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete (as judged by the consumption of the pyrimidine starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (containing 1% triethylamine) to afford the pure this compound.

References

  • Al-Ostoot, F. H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Retrieved from [Link][11]

  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. Retrieved from [Link][7]

  • Bon, G., et al. (2024). The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. Retrieved from [Link][1]

  • Kim, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4663–4667. Retrieved from [Link][4]

  • Longo, P., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. Retrieved from [Link][2]

  • Request PDF. (n.d.). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link][12]

  • Bon, G., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PubMed Central. Retrieved from [Link][6]

  • NIH. (n.d.). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Retrieved from [Link][8]

  • Wang, C-Y., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Gels, 10(3), 183. Retrieved from [Link][10]

  • Beilstein Journals. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Retrieved from [Link][3]

  • Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Retrieved from [Link][5]

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Technical Support Center: Navigating the Purification of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of fluorinated heterocyclic compounds. For researchers, medicinal chemists, and professionals in drug development, the introduction of fluorine into a heterocyclic scaffold can dramatically alter a molecule's physicochemical properties, leading to significant hurdles in its isolation and purification.[1][2][3] This guide is structured to provide practical, experience-driven advice in a question-and-answer format, explaining not just what to do, but why a particular strategy is effective.

The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making these compounds highly valuable in pharmaceuticals and agrochemicals.[1][3][4][5] However, these same electronic effects—the strong electron-withdrawing nature of fluorine and the high polarity of the C-F bond—are what make their purification a non-trivial task.[2][4] This resource is designed to be your first point of reference for troubleshooting common issues, from chromatographic separations to final purity assessment.

Section 1: Chromatographic Purification Strategies

Chromatography is the workhorse of purification in organic synthesis. However, the unique properties of fluorinated heterocycles often lead to unexpected chromatographic behavior.

Frequently Asked Questions (FAQs) - Chromatography

Q1: My fluorinated heterocyclic compound is showing poor retention and peak shape on a standard C18 reversed-phase HPLC column. What is happening and what should I do?

A1: This is a classic issue. The high electronegativity of fluorine can reduce the compound's overall hydrophobicity in unpredictable ways, leading to poor retention on traditional reversed-phase columns. Additionally, the basic nitrogen atoms in the heterocycle can interact with residual silanols on the silica surface, causing peak tailing.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting poor reversed-phase chromatography.

Detailed Explanation:

  • Assess Polarity and Solubility: First, determine your compound's general characteristics. If it's moderately polar and soluble in common organic solvents, optimizing reversed-phase conditions is a good start. If it's highly polar and more water-soluble, you may need a different chromatographic mode entirely.[6]

  • For Moderately Polar Compounds:

    • Mobile Phase Modifiers: Adding an ion-pairing agent like trifluoroacetic acid (TFA) can improve the peak shape of basic heterocycles by protonating the basic sites and minimizing interactions with silanols. Adjusting the mobile phase pH to be at least 2 units away from your compound's pKa will ensure it exists in a single ionic form.[6]

    • Alternative Stationary Phases: Consider a reversed-phase column with an embedded polar group to improve retention or a pentafluorophenyl (PFP) column. PFP phases offer unique selectivity for aromatic and fluorinated compounds due to dipole-dipole and pi-pi interactions.[7]

  • For Highly Polar Compounds:

    • Switch to HILIC: Hydrophilic Interaction Chromatography (HILIC) is often the best choice for highly polar compounds that are poorly retained in reversed-phase.[6] HILIC uses a polar stationary phase (like silica or amide) with a mobile phase gradient that goes from high organic content to a higher aqueous content.[6]

Q2: I am trying to separate diastereomers or regioisomers of a fluorinated heterocycle, but they co-elute on silica gel flash chromatography. What are my options?

A2: The subtle differences in polarity between isomers of fluorinated heterocycles can make separation on standard silica gel challenging. The fluorine atoms can significantly influence the molecule's dipole moment and its interaction with the stationary phase.

Troubleshooting Table: Isomer Separation

TechniquePrinciple & ApplicationKey Considerations
Flash Chromatography Optimization Change solvent system polarity. Use additives.Try less conventional solvent systems (e.g., Dichloromethane/Methanol, Toluene/Ethyl Acetate). A small amount of acetic acid or triethylamine can sometimes improve separation.
Fluorinated Stationary Phases Utilize fluorous-fluorous interactions for enhanced selectivity.[7]Columns packed with tridecafluoro (TDF) or pentafluorophenyl (PFP) silica can offer different selectivity compared to standard silica, retaining more highly fluorinated compounds.[7]
Supercritical Fluid Chromatography (SFC) Uses supercritical CO2 as the main mobile phase, offering different selectivity and higher efficiency.SFC is excellent for separating isomers and is considered a "green" technique due to reduced solvent consumption.[8][9] It is particularly powerful for chiral separations.[10]
Preparative HPLC Higher resolution than flash chromatography.If the isomers are very close, a high-resolution preparative HPLC method (either normal or reversed-phase) might be necessary.

Protocol: Generic SFC Screening for Isomer Separation

  • Column Selection: Screen a set of achiral columns. A good starting point includes a 2-ethylpyridine, a pyridyl amide, and a Diol column.

  • Mobile Phase: Use supercritical CO₂ as the primary mobile phase (Phase A).

  • Co-solvent (Modifier): Start with Methanol as the modifier (Phase B).

  • Initial Gradient: Run a fast gradient from 5% to 50% Methanol over 5-7 minutes.

  • Analysis: Based on the initial screening, select the column that provides the best separation and optimize the gradient or switch to an isocratic method for preparative scale-up.[8]

Q3: My fluorinated compound seems to be degrading on the silica gel column. How can I confirm this and what purification method should I use instead?

A3: The Lewis acidity of silica gel can sometimes lead to the degradation of sensitive compounds. Fluorinated heterocycles can be susceptible to this, especially if they contain acid-labile functional groups or if the fluorine substitution activates the ring to nucleophilic attack by residual water on the silica.

Troubleshooting Degradation:

G start Suspected On-Column Degradation step1 Stability Test: Spot on TLC plate, let sit for 1 hr, then elute. Compare to fresh spot. start->step1 result1 New Spots Appear step1->result1 If result2 No Change step1->result2 If action1 Use Deactivated Silica or Alumina (Neutral or Basic) result1->action1 action2 Consider Non-Adsorption Methods: - Recrystallization - Preparative RP-HPLC result1->action2 conclusion Problem is likely not on-column degradation. result2->conclusion

Caption: Workflow to diagnose and address on-column degradation.

Alternative Purification Methods:

  • Deactivated Stationary Phases: Use silica gel that has been treated with a base (like triethylamine) or switch to neutral or basic alumina.

  • Recrystallization: If your compound is a solid, recrystallization is an excellent, non-destructive purification method.[11][12]

  • Reversed-Phase Flash/HPLC: If the compound is stable under slightly acidic conditions (e.g., with TFA or formic acid), reversed-phase chromatography on C18 can be a good alternative to silica gel.[6]

Section 2: Recrystallization Challenges

Recrystallization is a powerful technique for purifying solid compounds, but fluorinated heterocycles can present unique challenges in solvent selection and crystal growth.

Frequently Asked Questions (FAQs) - Recrystallization

Q1: I'm struggling to find a suitable single solvent for the recrystallization of my fluorinated compound. What should I do?

A1: Finding a solvent where your compound is soluble when hot but insoluble when cold is the goal.[11][13] The altered polarity from fluorination can make this difficult with common solvents.

Solvent Selection Strategy:

  • Start with Common Solvents: Test small amounts of your compound in solvents of varying polarity (e.g., Hexanes, Ethyl Acetate, Acetone, Ethanol, Water).

  • Consider a Two-Solvent System: This is often the solution.[13][14]

    • Find a "soluble solvent" in which your compound dissolves readily at room temperature.

    • Find an "insoluble solvent" (or "anti-solvent") in which your compound is poorly soluble.

    • The two solvents must be miscible.

Protocol: Two-Solvent Recrystallization

  • Dissolve your crude compound in the minimum amount of the hot "soluble solvent."

  • While the solution is still hot, add the "insoluble solvent" dropwise until you see persistent cloudiness (turbidity).

  • Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

  • Allow the solution to cool slowly. Crystals should form as the solubility decreases.[15]

Common Two-Solvent Systems:

Soluble SolventInsoluble (Anti-Solvent)Polarity Mismatch
DichloromethaneHexanesHigh
AcetoneHexanesHigh
Ethyl AcetateHexanesMedium
EthanolWaterMedium
Tetrahydrofuran (THF)HexanesHigh

Q2: My compound "oils out" during recrystallization instead of forming crystals. Why is this happening and how can I prevent it?

A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.[12] The compound comes out of solution as a liquid phase instead of a solid crystal lattice. This is common with lower-melting point solids or when the solution cools too quickly.

Solutions for Oiling Out:

  • Use a Larger Volume of Solvent: This keeps the compound in solution until a lower temperature is reached.

  • Cool the Solution More Slowly: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.

  • Add a Seed Crystal: A small crystal of the pure compound can provide a nucleation site for crystal growth.

  • Change the Solvent System: The chosen solvent may be too good a solvent. Try a solvent system where the compound is less soluble.

Section 3: Purity and Structural Confirmation

After purification, you must confidently assess the purity and confirm the structure of your fluorinated heterocycle.

Frequently Asked Questions (FAQs) - Analysis

Q1: How can I accurately determine the purity of my final compound? Can I rely solely on ¹H NMR?

A1: While ¹H NMR is essential, it may not be sufficient for highly fluorinated compounds. ¹⁹F NMR is a powerful and often underutilized tool for purity assessment.

Why ¹⁹F NMR is Superior for Purity Analysis:

  • Wide Chemical Shift Range: The chemical shift range for ¹⁹F is much larger than for ¹H, providing better resolution of signals from different fluorine environments.[16]

  • Low Background: ¹⁹F NMR spectra have virtually no background noise, making integration more accurate.

  • Direct Detection: You are directly observing the fluorine atoms, which can reveal impurities that might be invisible in the ¹H NMR spectrum (e.g., isomers with different fluorine positions).

  • Quantitative Accuracy: With proper experimental setup (adequate relaxation delays), ¹⁹F NMR can be highly quantitative and used to determine purity with high accuracy, sometimes better than 1%.[17][18][19]

Q2: I am seeing unusual fragmentation patterns in the mass spectrum of my trifluoromethyl-substituted heterocycle. Is this normal?

A2: Yes, this is expected. Trifluoromethyl (-CF₃) groups strongly influence mass spectral fragmentation. A common fragmentation pathway is the loss of a ·CF₃ radical.[20] Depending on the structure of the heterocycle, you may also observe rearrangements involving the fluorine atoms, such as the formation of a new C-F bond with the expulsion of CF₂.[20] Understanding these patterns is key to correctly interpreting your mass spectra. For instance, in some trifluoromethyl-substituted benzisoxazoles, rearrangement of CF₂ is a recorded fragmentation pathway.[20]

References

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  • Yamazaki, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology. Available at: [Link]

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  • Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. Available at: [Link]

  • Kim, H., et al. (1995). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. Available at: [Link]

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Technical Support Center: Overcoming Solubility Challenges with Imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyrimidine derivatives. This guide is designed to provide you with in-depth technical assistance and practical solutions to address the solubility challenges frequently encountered with this important class of heterocyclic compounds. Our goal is to empower you with the knowledge to optimize your experimental workflows and accelerate your research.

Introduction: The Solubility Hurdle in Drug Discovery

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, like many nitrogen-containing heterocyclic compounds, these derivatives can exhibit poor aqueous solubility, which poses a significant hurdle to their development as therapeutic agents. Low solubility can lead to poor absorption, low bioavailability, and inaccurate in vitro assay results.[4][5][6]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to systematically address and overcome these solubility issues.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the solubility of imidazo[1,2-a]pyrimidine derivatives.

Q1: My imidazo[1,2-a]pyrimidine derivative is poorly soluble in aqueous buffers for my biological assays. What is the first step I should take?

A1: The initial and most critical step is to assess the pH-solubility profile of your compound. The imidazo[1,2-a]pyrimidine core contains basic nitrogen atoms, which can be protonated at acidic pH. This protonation increases the polarity of the molecule and can significantly enhance aqueous solubility.

  • Recommendation: Perform a simple pH-solubility screen. Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4) and determine the solubility of your compound in each. This will inform you if pH modification is a viable strategy.

Q2: I've tried adjusting the pH, but the solubility is still insufficient for my required concentration. What's the next logical step?

A2: If pH adjustment alone is not sufficient, the use of co-solvents is a common and effective next step.[7][8] Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[9][10]

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are frequently used.[9][11]

  • Causality: These solvents work by disrupting the hydrogen bonding network of water, creating a more favorable environment for the nonpolar regions of your imidazo[1,2-a]pyrimidine derivative.

  • Important Consideration: Always evaluate the tolerance of your biological assay system to the chosen co-solvent and its final concentration. High concentrations of organic solvents can be toxic to cells or interfere with enzyme activity.

Q3: Are there more advanced techniques if co-solvents are not suitable or effective enough for my in vivo studies?

A3: Yes, for more challenging compounds, especially those intended for in vivo administration, several advanced formulation strategies can be employed. These techniques aim to increase the surface area of the drug or present it in a more soluble form.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[12][13][14] Upon contact with an aqueous medium, the carrier dissolves, releasing the drug as fine, often amorphous, particles with a high surface area, which enhances the dissolution rate.[13][15]

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug stabilized by surfactants.[16][17] The extremely small particle size dramatically increases the surface area, leading to a higher dissolution velocity and saturation solubility.[16][18]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can encapsulate poorly soluble drug molecules, like your imidazo[1,2-a]pyrimidine derivative, forming a complex that has significantly improved aqueous solubility and stability.[19][21][22]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for common solubility enhancement techniques tailored for imidazo[1,2-a]pyrimidine derivatives.

Troubleshooting Workflow

This diagram outlines a logical progression for addressing solubility issues with your imidazo[1,2-a]pyrimidine derivative.

Caption: A step-by-step decision tree for troubleshooting solubility issues.

Protocol 1: pH-Solubility Screening

Objective: To determine the effect of pH on the solubility of your imidazo[1,2-a]pyrimidine derivative.

Materials:

  • Your imidazo[1,2-a]pyrimidine derivative

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 4.5

  • Glycine-HCl buffer, pH 2.0

  • Vials, magnetic stirrer, and stir bars

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of your compound to separate vials containing each buffer.

  • Stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).

  • Plot solubility (e.g., in µg/mL or µM) against pH.

Expected Outcome & Interpretation: You will likely observe higher solubility at lower pH values due to the protonation of the basic nitrogen atoms in the imidazo[1,2-a]pyrimidine ring system. If the solubility at a physiologically acceptable pH is sufficient for your needs, you can proceed with your experiments using the appropriate buffer.

Protocol 2: Co-solvent Screening

Objective: To identify a suitable co-solvent system that enhances solubility while maintaining compatibility with your experimental setup.

Materials:

  • Your imidazo[1,2-a]pyrimidine derivative

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents: DMSO, Ethanol, PEG 400

  • Standard laboratory glassware

Procedure:

  • Prepare stock solutions of your compound in 100% of each co-solvent (e.g., 10 mg/mL in DMSO).

  • Create a series of co-solvent/buffer solutions with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v in PBS).

  • Add a small volume of your concentrated stock solution to each co-solvent/buffer mixture to achieve your target final concentration.

  • Visually inspect for precipitation immediately and after a set period (e.g., 2 hours).

  • Critical Step: Run a vehicle control in your biological assay to ensure the chosen co-solvent concentration does not produce confounding effects.

Data Presentation: Co-solvent Solubility Matrix

Co-solvent1% (v/v)5% (v/v)10% (v/v)20% (v/v)
DMSO SolubleSolubleSolubleSoluble
Ethanol PrecipitatesSolubleSolubleSoluble
PEG 400 PrecipitatesPrecipitatesSolubleSoluble

This is an example table; your results will vary.

Protocol 3: Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of your compound in a hydrophilic polymer to enhance its dissolution rate.[13]

Materials:

  • Your imidazo[1,2-a]pyrimidine derivative

  • Hydrophilic carrier: Polyvinylpyrrolidone (PVP K30) or a Soluplus®

  • A common solvent that dissolves both the drug and the carrier (e.g., methanol, ethanol, or a mixture).

  • Rotary evaporator or vacuum oven.

Procedure:

  • Dissolve both your compound and the carrier (e.g., in a 1:4 drug-to-carrier ratio by weight) in a minimal amount of the common solvent.

  • Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure.

  • Further dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask, gently grind it into a fine powder, and store it in a desiccator.

  • Evaluate the dissolution rate of the solid dispersion powder compared to the pure crystalline drug in your desired aqueous medium.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Solvent Removal cluster_2 Step 3: Final Product drug Imidazo[1,2-a]pyrimidine Derivative solvent Common Solvent drug->solvent carrier Hydrophilic Carrier (e.g., PVP) carrier->solvent solution Clear Solution solvent->solution rotovap Rotary Evaporation solution->rotovap film Solid Film rotovap->film powder Fine Powder of Solid Dispersion film->powder

Caption: Workflow for preparing a solid dispersion by solvent evaporation.

Part 3: Advanced Formulation Strategies

For compounds that remain challenging, more specialized techniques may be necessary.

Nanosuspensions

Nanosuspensions are a powerful tool for increasing the bioavailability of poorly soluble drugs.[16][17][18] The precipitation method is a "bottom-up" approach suitable for laboratory-scale preparation.[18]

Principle: The drug is dissolved in a solvent and then rapidly introduced into an anti-solvent in which it is poorly soluble, causing it to precipitate as nanoparticles. A stabilizer is crucial to prevent the aggregation of these nanoparticles.

Cyclodextrin Inclusion Complexation

This method is particularly useful for increasing the apparent solubility of a drug.[19][20][22]

Principle: The hydrophobic imidazo[1,2-a]pyrimidine molecule (the "guest") is encapsulated within the lipophilic cavity of the cyclodextrin molecule (the "host"). The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations due to its improved solubility and safety profile.[19]

This technical support guide provides a structured approach to systematically address the solubility challenges associated with imidazo[1,2-a]pyrimidine derivatives. By understanding the underlying principles and applying these troubleshooting strategies, researchers can effectively enhance the solubility of their compounds, leading to more reliable experimental data and accelerating the drug development process.

References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC. (n.d.). Retrieved January 2, 2026, from [Link]

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  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Molecules, 27(22), 7933. [Link]

  • Cosolvent. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (2012). Journal of Drug Delivery and Therapeutics, 2(3). [Link]

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  • Techniques to improve the solubility of poorly soluble drugs. (2012). International Journal of Pharmacy & Life Sciences, 3(3), 1545-1554.
  • Enhancing the Solubility of Class II Drug Via Nanosuspension: A Review. (2025). Kerbala Journal of Pharmaceutical Sciences, 16(26), 101-112.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Retrieved January 2, 2026, from [Link]

  • Formulation and characterisation of nanosuspensions of BCS class II and IV drugs by combinative method. (2018). Pharmaceutical Development and Technology, 23(8), 794-802.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Retrieved January 2, 2026, from [Link]

  • Imidazo[1,2-a]pyrimidine. (n.d.). Retrieved January 2, 2026, from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). Retrieved January 2, 2026, from [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. (2022). Journal of the Turkish Chemical Society Section A: Chemistry, 9(2), 527-578.
  • Solubility enhancement and application of cyclodextrins in local drug delivery. (2019).
  • CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. (n.d.). Retrieved January 2, 2026, from [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024). World Journal of Advanced Research and Reviews, 23(2), 1438-1447.
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  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). RSC Advances, 13(21), 14353-14373.
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  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (2022). Molecules, 27(15), 4994.
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Technical Support Center: Optimizing Reaction Conditions for Imidazo[1,2-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development to provide expert advice and troubleshoot common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and extensive laboratory experience, this resource aims to empower you to optimize your reaction conditions, improve yields, and streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to imidazo[1,2-a]pyrimidines, and what are their primary advantages and disadvantages?

The synthesis of imidazo[1,2-a]pyrimidines is most commonly achieved through several key strategies, each with its own set of strengths and weaknesses.

  • Condensation of 2-aminopyrimidines with α-halocarbonyl compounds: This is a classic and widely used method, often referred to as a variation of the Chichibabin reaction.[1] Its primary advantage is the ready availability of a wide range of starting materials. However, it can sometimes suffer from harsh reaction conditions and the formation of byproducts.

  • Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: This powerful one-pot, three-component reaction involves the coupling of a 2-aminopyrimidine, an aldehyde, and an isocyanide.[2] It offers high atom economy and allows for the rapid generation of diverse libraries of substituted imidazo[1,2-a]pyrimidines. Challenges can include the need for catalyst optimization and potential side reactions depending on the substrates.

  • Intramolecular Cyclization Reactions: These methods involve the cyclization of appropriately functionalized pyrimidine precursors. They can offer excellent control over regioselectivity. The main drawback is that the synthesis of the required precursors can be multi-step and complex.[3]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times, decrease the formation of byproducts, and improve yields for various imidazo[1,2-a]pyrimidine syntheses.[4]

Q2: I am observing a very low yield in my reaction. What are the first troubleshooting steps I should take?

Low yields are a common frustration in organic synthesis. Here is a systematic approach to troubleshooting:

  • Reagent Purity and Stoichiometry:

    • Verify Purity: Ensure the purity of your starting materials, especially the 2-aminopyrimidine and the carbonyl compound. Impurities can interfere with the reaction.

    • Accurate Stoichiometry: Double-check the molar ratios of your reactants. For multicomponent reactions, the stoichiometry is critical.

  • Reaction Conditions:

    • Temperature: The reaction temperature can have a profound effect on the rate and yield. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessive heat can lead to decomposition.

    • Solvent: The choice of solvent is crucial. Some reactions may proceed well in aprotic polar solvents like DMF or acetonitrile, while others may yield complex mixtures.[1] Consider screening a range of solvents with varying polarities.

    • Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents or intermediates are sensitive to air or moisture.

  • Catalyst (if applicable):

    • Catalyst Choice and Loading: For reactions like the GBB, the choice of Lewis or Brønsted acid catalyst and its loading are critical.[5] An inappropriate catalyst or loading can lead to a stalled reaction or the formation of side products.

Q3: My reaction is producing a complex and inseparable mixture of products. What is the likely cause and how can I resolve it?

The formation of complex mixtures is often related to the reaction conditions and the stability of intermediates.

  • Solvent Effects: As mentioned, highly polar aprotic solvents like DMF can sometimes promote the formation of multiple products.[1] Switching to a less polar solvent like toluene or dioxane, even if it requires longer reaction times or higher temperatures, may lead to a cleaner reaction profile.

  • Temperature Control: Overheating the reaction can lead to the decomposition of starting materials, intermediates, or the final product, resulting in a complex mixture. Careful temperature monitoring and control are essential.

  • Side Reactions: Be aware of potential side reactions. For example, in the GBB reaction, side products can arise from the reaction of the isocyanide with the catalyst or solvent.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter and offers targeted solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst; Low reaction temperature; Impure reagents; Incorrect solvent.Screen different catalysts (e.g., Sc(OTf)₃, p-TsOH); Gradually increase the reaction temperature while monitoring for decomposition; Purify starting materials; Screen a range of solvents with varying polarities.
Formation of Regioisomers Ambiguous site of cyclization on the pyrimidine ring.The electronic nature of substituents on the 2-aminopyrimidine ring can direct the regioselectivity of the cyclization. Electron-withdrawing groups can influence the nucleophilicity of the ring nitrogens, thus controlling the site of attack.[6][7][8] Careful selection of substituted starting materials can favor the formation of the desired regioisomer.
Product Decomposition on Silica Gel Column The acidic nature of silica gel can degrade sensitive imidazo[1,2-a]pyrimidine derivatives.Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, consider using a different stationary phase such as neutral alumina for purification.
Difficulty in Product Purification/Crystallization Presence of closely related impurities; Product is an oil.Optimize the chromatographic conditions by carefully selecting the eluent system to achieve better separation (ideal Rf ~0.3). If the product oils out during recrystallization, try using a different solvent system or a seed crystal to induce crystallization.
Reaction Stalls Before Completion Insufficient catalyst; Reversible reaction equilibrium.Add an additional portion of the catalyst. If the reaction is reversible, consider removing a byproduct (e.g., water) using a Dean-Stark trap or molecular sieves to drive the equilibrium towards the product.

Experimental Protocols

Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol provides a general guideline for performing a GBB reaction. Optimization of the catalyst, solvent, and temperature will likely be necessary for specific substrates.

  • To a dry reaction vessel under an inert atmosphere, add the 2-aminopyrimidine (1.0 mmol), the aldehyde (1.0 mmol), and the isocyanide (1.0 mmol).

  • Add the chosen solvent (e.g., methanol, toluene, or dichloromethane, 5 mL).

  • Add the catalyst (e.g., Sc(OTf)₃, 10 mol% or p-TsOH, 10 mol%).

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired imidazo[1,2-a]pyrimidine.

Visualizing Reaction Workflows and Mechanisms

Troubleshooting Workflow for Low Yield Reactions

The following diagram illustrates a systematic approach to troubleshooting low-yielding reactions in imidazo[1,2-a]pyrimidine synthesis.

Troubleshooting_Workflow cluster_reagents Reagent Issues cluster_conditions Condition Optimization start Low Yield Observed reagent_check Check Reagent Purity & Stoichiometry start->reagent_check condition_check Review Reaction Conditions reagent_check->condition_check Reagents OK repurify Repurify/Source New Reagents reagent_check->repurify Impurities Suspected catalyst_check Evaluate Catalyst Performance condition_check->catalyst_check Conditions OK optimize_temp Optimize Temperature condition_check->optimize_temp Suboptimal Conditions purification_check Assess Purification Method catalyst_check->purification_check Catalyst OK success Improved Yield purification_check->success Purification Optimized repurify->start optimize_solvent Screen Solvents optimize_temp->optimize_solvent optimize_solvent->start

Caption: A logical workflow for troubleshooting low-yielding reactions.

Generalized Mechanism of the Groebke-Blackburn-Bienaymé Reaction

This diagram illustrates the key steps in the GBB three-component reaction for the synthesis of imidazo[1,2-a]pyrimidines.

GBB_Mechanism Amine 2-Aminopyrimidine Iminium Iminium Ion Intermediate Amine->Iminium Aldehyde Aldehyde Aldehyde->Iminium Isocyanide Isocyanide Adduct Nitrilium Ion Adduct Isocyanide->Adduct Nucleophilic Attack Catalyst Acid Catalyst (H+) Catalyst->Iminium Activation Iminium->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Product Imidazo[1,2-a]pyrimidine Cyclization->Product Rearomatization

Caption: Key mechanistic steps of the GBB reaction.

References

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (URL: [Link])

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (URL: [Link])

  • Troubleshooting: How to Improve Yield. (URL: [Link])

  • Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine - Chemistry Stack Exchange. (URL: [Link])

  • Regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine. | Semantic Scholar. (URL: [Link])

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (URL: [Link])

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (URL: [Link])

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (URL: [Link])

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. (URL: [Link])

  • Refinement of imidazo[2,1-a]pyrimidines in pursuit of potential drug candidates against group 2 influenza A viruses. (URL: [Link])

  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. (URL: [Link])

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (URL: [Link])

  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (URL: [Link])

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (URL: [Link])

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Side reaction products in the synthesis of 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine is a critical process in the development of novel therapeutics, leveraging the privileged imidazo[1,2-a]pyrimidine scaffold known for its diverse pharmacological activities.[1][2] This guide serves as a specialized resource for researchers, providing in-depth troubleshooting for common side reactions encountered during its synthesis. We will dissect the primary synthetic route, anticipate potential byproducts, and offer validated solutions to optimize reaction outcomes, ensuring high purity and yield.

Part 1: The Principal Synthetic Pathway: Cyclocondensation

The most common and robust method for constructing the imidazo[1,2-a]pyrimidine core is the cyclocondensation reaction between a substituted 2-aminopyrimidine and an α-haloketone.[3][4] For the target molecule, this involves the reaction of Pyrimidine-2,7-diamine with 2-bromo-1-(4-fluorophenyl)ethanone .

The reaction proceeds via a two-step sequence within a single pot:

  • SN2 Alkylation: The endocyclic nitrogen (N1) of the pyrimidine ring, being the most nucleophilic site, attacks the α-carbon of the haloketone, displacing the bromide ion.

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group at the C2 position then attacks the carbonyl carbon of the ketone moiety, forming a hemiaminal intermediate which subsequently dehydrates to yield the aromatic imidazo[1,2-a]pyrimidine ring system.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_conditions Conditions SM1 Pyrimidine-2,7-diamine Intermediate S N 2 Alkylation Intermediate (N1-Alkylated Pyridinium Salt) SM1->Intermediate Step 1: S N 2 SM2 2-bromo-1-(4-fluorophenyl)ethanone SM2->Intermediate Cyclization Intramolecular Condensation (Hemiaminal Intermediate) Intermediate->Cyclization Step 2: Cyclization Product Target Molecule This compound Cyclization->Product Step 3: Dehydration Solvent Solvent (e.g., Ethanol, DMF) Solvent->Intermediate Heat Heat (Reflux) Heat->Cyclization

Caption: Principal reaction workflow for the synthesis of the target molecule.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues and unexpected results encountered during the synthesis.

Q1: My reaction is sluggish, and the final workup reveals a significant amount of an intermediate. How do I identify it and drive the reaction to completion?

A1: Identifying and Resolving Incomplete Cyclization

  • Likely Cause: You have likely isolated the N1-alkylated intermediate, 7-amino-2-((2-(4-fluorophenyl)-2-oxoethyl)amino)pyrimidinium bromide , where the initial SN2 reaction has occurred, but the subsequent intramolecular cyclization and dehydration have stalled. This intermediate is a salt and may precipitate from less polar solvents. Its 1H NMR spectrum will lack the characteristic singlet for the imidazole C3-H and will show signals for the -CH2-C=O group.

  • Troubleshooting Protocol:

    • Increase Thermal Energy: The dehydration step is often the rate-limiting step and is endergonic. Increasing the reaction temperature to the reflux point of the solvent (e.g., ethanol, isopropanol) is crucial.

    • Catalysis: While often uncatalyzed, sluggish reactions can be promoted by a catalytic amount of a protic acid (e.g., a drop of acetic acid) to facilitate the dehydration of the hemiaminal intermediate.

    • Water Removal: The dehydration step is a chemical equilibrium. Using a Dean-Stark apparatus with a solvent like toluene can effectively remove the water byproduct, driving the reaction towards the final product according to Le Châtelier's principle.

    • Extended Reaction Time: Monitor the reaction by TLC. If starting material or the intermediate is still present, extend the reflux time accordingly.

Q2: I'm observing a significant byproduct with a mass suggesting the loss of the 7-amino group and its replacement by a hydroxyl or alkoxyl group. What is the cause?

A2: Unwanted Nucleophilic Aromatic Substitution (SNAr)

  • Likely Cause: This side reaction is common if you start with 2-amino-7-chloropyrimidine instead of the diamine. The C7 position on the pyrimidine ring is activated towards nucleophilic attack. If your reaction solvent is an alcohol (methanol, ethanol) and the reaction is run for extended periods at high temperatures, solvolysis can occur, leading to the formation of 2-(4-Fluorophenyl)-7-methoxy(or ethoxy)imidazo[1,2-a]pyrimidine . If water is present in the solvent, the corresponding 7-hydroxy byproduct can form.[5][6]

  • Preventative Measures:

    • Solvent Choice: Switch to an aprotic polar solvent such as DMF, Dioxane, or Acetonitrile. These solvents will not act as nucleophiles.

    • Control Moisture: Ensure all reagents and glassware are thoroughly dried to prevent the formation of the 7-hydroxy byproduct.

    • Alternative Reagent: If possible, using Pyrimidine-2,7-diamine as the starting material completely avoids this specific side reaction pathway.

Q3: My TLC shows a spot with a similar Rf to my product, but the mass spectrum is identical. Could this be an isomer?

A3: Potential Formation of a Regioisomer

  • Likely Cause: While the endocyclic N1 is the most common site for the initial alkylation, it is theoretically possible for alkylation to occur on the exocyclic 2-amino group first. If this intermediate cyclizes (which is mechanistically less favorable), it could potentially lead to the formation of a different heterocyclic system. A more plausible scenario involves the use of a starting material like 2,4-diaminopyrimidine , where initial alkylation could occur at the N1 or N3 position, potentially leading to the formation of 2-(4-Fluorophenyl)imidazo[1,2-c]pyrimidin-5-amine . However, the formation of the imidazo[1,2-a]pyrimidine system is overwhelmingly favored electronically and sterically.

  • Analytical Confirmation:

    • 2D NMR Spectroscopy: A combination of HMBC and NOESY experiments can unequivocally determine the connectivity and spatial relationships within the molecule, confirming the correct [1,2-a] fusion.

    • Reference Comparison: Compare the spectral data (1H and 13C NMR) with literature values for known imidazo[1,2-a]pyrimidines to confirm the scaffold.

Q4: My reaction mixture turned into a dark, intractable tar, and purification is impossible. What causes this polymerization?

A4: Managing Polymerization and Tar Formation

  • Likely Cause: α-Haloketones are highly reactive and can undergo self-condensation, especially in the presence of a base or at high temperatures.[7] Furthermore, the product itself can act as a nucleophile, potentially reacting with remaining α-haloketone to form quaternary salts, which can then lead to complex decomposition pathways.[7]

  • Troubleshooting Protocol:

    • Control Reagent Stoichiometry: Use a precise 1:1 molar ratio of the two reactants. A slight excess of the aminopyrimidine can sometimes be beneficial to ensure all the reactive α-haloketone is consumed.

    • Temperature Management: Combine the reactants at a lower temperature (e.g., room temperature) and then gradually heat the mixture to reflux. This minimizes the initial rate of side reactions.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to the formation of colored, high-molecular-weight impurities.

    • Purity of Starting Materials: Ensure the 2-bromo-1-(4-fluorophenyl)ethanone is pure and free from di-brominated or other reactive impurities.

Caption: A troubleshooting decision tree for common synthesis issues.

Part 3: Summary of Potential Byproducts & Purification Strategy

Effective purification requires anticipating the potential impurities. Column chromatography is the most effective method for separating the target molecule from these related side products.[8][9]

Table 1: Potential Side Products and Their Characteristics

Compound NameMolecular Formula(M+H)+Key Differentiating Feature
Target Product C12H9FN4229.08Desired product.
Incomplete Cyclization IntermediateC12H11FN4O247.09Lacks imidazole ring; presence of C=O and aliphatic CH2.
7-Hydroxy ByproductC12H8FN3O230.06-NH2 group is replaced by -OH.
7-Methoxy ByproductC13H10FN3O244.08-NH2 group is replaced by -OCH3.
Dimer (Example: N,N'-(pyrimidine-2,7-diyl)bis(this compound))C28H18F2N10533.17High molecular weight, significantly less polar.

General Purification Protocol:

  • Workup: After the reaction is complete, cool the mixture and neutralize if necessary. Extract the product into an organic solvent like Ethyl Acetate or Dichloromethane. Wash with brine and dry over anhydrous Na2SO4.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude solid.

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient system of Dichloromethane/Methanol or Ethyl Acetate/Hexane is typically effective. Start with a less polar mixture (e.g., 100% DCM or 20% EtOAc in Hexane) and gradually increase the polarity (e.g., to 5-10% MeOH in DCM or 50-70% EtOAc in Hexane).

    • Monitoring: Monitor the fractions by TLC, staining with UV light and/or potassium permanganate.

  • Crystallization: Combine the pure fractions, remove the solvent, and recrystallize the final product from a suitable solvent system (e.g., Ethanol/Water, Acetonitrile) to obtain a highly pure, crystalline solid.[8][9]

References

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Technical Support Center: Stability Testing of 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stability testing of 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound. The imidazo[1,2-a]pyrimidine scaffold is a significant motif in medicinal chemistry, known for a wide range of biological activities.[1][2] Understanding the stability of this specific derivative is crucial for accurate preclinical data and successful formulation development.

This guide is structured to address common questions and challenges encountered during the stability assessment of this molecule in solution.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways I should be concerned about for this compound in solution?

The primary degradation pathways for this molecule are likely to be hydrolysis, oxidation, and photolysis, which are common for many pharmaceutical compounds.[3][4]

  • Hydrolysis: The imidazo[1,2-a]pyrimidine ring system can be susceptible to hydrolysis, particularly at extreme pH values. The amine and imine functionalities within the heterocyclic core can undergo acid or base-catalyzed hydrolysis.[3][4] The reaction of water with the molecule can lead to the cleavage of chemical bonds.[4]

  • Oxidation: The nitrogen-containing heterocyclic structure, particularly the electron-rich imidazo[1,2-a]pyrimidine core and the amine substituent, can be prone to oxidation.[5][6] This can be initiated by atmospheric oxygen, peroxides, or metal ions in the solution.

  • Photodegradation: Aromatic systems and compounds with chromophores, such as this one, can absorb UV or visible light, leading to photochemical degradation.[7] It is essential to evaluate the photostability of the compound as per ICH Q1B guidelines.[7][8][9][10][11]

How does pH affect the stability of this compound in aqueous solutions?

The pH of the solution is a critical factor influencing the stability of this compound. The amine group's ionization state will change with pH, which can alter degradation pathways.[12][13]

  • Acidic Conditions: In acidic pH, the amine group will be protonated. While this may increase solubility, it could also make the imidazo[1,2-a]pyrimidine ring more susceptible to hydrolytic cleavage.[14]

  • Neutral Conditions: Around neutral pH, the compound might be less prone to acid- or base-catalyzed hydrolysis. However, oxidative degradation can be more prevalent at neutral or slightly basic pH.[13]

  • Alkaline Conditions: In basic solutions, the deprotonated amine may be more susceptible to oxidation. Additionally, base-catalyzed hydrolysis of the heterocyclic ring can occur.[3][15]

A pH-rate profile study is highly recommended to identify the pH of maximum stability.[3]

What initial steps should I take to set up a stability study for this compound?

A well-designed stability study begins with proper planning and methodology.

  • Develop a Stability-Indicating Method: The first step is to develop a validated stability-indicating analytical method, typically a reverse-phase HPLC method with UV detection.[16] This method must be able to separate the parent compound from all potential degradation products.[16]

  • Forced Degradation Studies: Conduct forced degradation (stress testing) studies to understand the degradation pathways and to confirm the specificity of your analytical method.[17] This involves exposing the compound in solution to harsh conditions such as strong acids and bases, high heat, oxidizing agents, and intense light.[17]

  • Select Appropriate Storage Conditions: Based on the intended use and preliminary data, select appropriate storage conditions for long-term and accelerated stability studies, following ICH Q1A(R2) guidelines.[18]

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Rapid degradation observed in all tested conditions. 1. Inherent instability of the molecule. 2. Highly reactive impurities in the solvent or buffer. 3. Inappropriate storage of the stock solution.1. Re-evaluate the forced degradation conditions; use milder stress. 2. Use high-purity solvents and freshly prepared buffers. Consider purging with nitrogen to remove dissolved oxygen. 3. Prepare fresh stock solutions for each experiment and store them protected from light at 2-8°C.[19][20]
Multiple, poorly resolved peaks in the chromatogram after degradation. 1. The analytical method is not stability-indicating. 2. Complex degradation pathways leading to numerous products.1. Optimize the HPLC method: adjust the gradient, change the column, or modify the mobile phase composition. 2. Use LC-MS to identify the major degradants and focus on optimizing the separation of these key species.
Inconsistent stability results between experimental repeats. 1. Variability in solution preparation (e.g., pH, concentration). 2. Inconsistent light exposure or temperature control. 3. Contamination of the sample.1. Ensure accurate and consistent preparation of all solutions. Use calibrated pH meters and analytical balances. 2. Use calibrated photostability chambers and ovens with precise temperature and humidity control.[9] 3. Use clean glassware and sample vials.
Precipitation of the compound during the study. 1. Poor aqueous solubility of the compound or its degradants. 2. pH shift in the solution over time.1. Determine the thermodynamic solubility of the compound in the chosen buffer system before starting the stability study.[21] If necessary, use a co-solvent, but be aware that this can influence degradation kinetics. 2. Ensure adequate buffering capacity of the chosen buffer system.

Experimental Protocols

Protocol 1: Forced Degradation Study in Solution

This protocol outlines a general procedure for conducting forced degradation studies. The concentrations of stressing agents and incubation times may need to be adjusted based on the reactivity of the compound.

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate or other suitable buffers

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

  • Photostability chamber

  • Calibrated oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Dilute the stock solution with a neutral buffer (e.g., pH 7.4 phosphate buffer) to a final concentration of ~100 µg/mL. Incubate at 80°C for 48 hours.

    • Photodegradation: Dilute the stock solution with a neutral buffer to a final concentration of ~100 µg/mL. Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A dark control sample, wrapped in aluminum foil, should be stored under the same conditions.[8]

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: pH-Rate Profile Study

Objective: To determine the effect of pH on the degradation rate and identify the pH of maximum stability.

Procedure:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, and 12).

  • Sample Preparation: For each pH, prepare a solution of the compound at a known concentration (e.g., 50 µg/mL) in the respective buffer.

  • Incubation: Incubate all solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.

  • Analysis: At predetermined time intervals, analyze the samples by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give the observed first-order degradation rate constant (k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile.

Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Phase 1: Method Development & Stress Testing cluster_1 Phase 2: Kinetic & Mechanistic Studies cluster_2 Phase 3: Formal Stability Studies (ICH) A Develop Stability-Indicating HPLC Method B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C Identify Degradation Products (LC-MS) B->C D pH-Rate Profile Study C->D E Determine Degradation Kinetics (Order of Reaction) D->E F Elucidate Degradation Pathways E->F G Long-Term Stability Study (e.g., 25°C/60% RH) F->G I Data Analysis & Shelf-Life Determination G->I H Accelerated Stability Study (e.g., 40°C/75% RH) H->I G cluster_hydrolysis Hydrolysis (H⁺ or OH⁻) cluster_oxidation Oxidation ([O]) cluster_photolysis Photolysis (hν) Parent This compound Hydrolysis_Product Ring-Opened Products Parent->Hydrolysis_Product Oxidation_Product_1 N-Oxide Parent->Oxidation_Product_1 Oxidation_Product_2 Hydroxylated Derivatives Parent->Oxidation_Product_2 Photo_Product Photolytic Isomers or Fragments Parent->Photo_Product

Caption: Potential degradation routes for the target compound under stress conditions.

References

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Retrieved from [Link]

  • Proclinical. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. Proclinical. Retrieved from [Link]

  • ICH. (n.d.). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). ICH. Retrieved from [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. Retrieved from [Link]

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Retrieved from [Link]

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  • PubChem. (n.d.). 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 4-(7-((Dimethylamino)methyl)-2-(4-fluorophenyl)imidazo(1,2-a)pyridin-3-yl)pyrimidin-2-amine. PubChem. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Insight into alkaline stability of N‐heterocyclic ammonium groups for anion exchange polyelectrolytes. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. NIH. Retrieved from [Link]

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  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... ResearchGate. Retrieved from [Link]

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Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Imidazopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for enhancing the oral bioavailability of poorly soluble imidazopyrimidine compounds. The imidazopyrimidine scaffold is a versatile and valuable motif in modern drug discovery, yet its physicochemical properties frequently present significant formulation challenges.[1][2][3] This document offers solutions in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and high-level strategic questions regarding the development of imidazopyrimidine-based drug candidates.

Question: What are imidazopyrimidines, and why is their aqueous solubility often limited?

Answer: Imidazopyrimidines are nitrogen-fused heterocyclic compounds that are bioisosteres of purines, making them privileged structures in medicinal chemistry for targeting entities like protein kinases.[1] Their structure, often planar with a rigid backbone, can lead to strong crystal lattice energy. This high lattice energy means that a significant amount of energy is required to break apart the crystal structure and solvate the individual molecules in water, resulting in poor aqueous solubility.[4] This issue is a common challenge in drug development, affecting a large percentage of new chemical entities.[5][6]

Question: What is the primary goal of enhancing bioavailability, and why is it critical for this class of compounds?

Answer: Bioavailability refers to the fraction of an administered drug dose that reaches the systemic circulation unchanged.[7] For orally administered drugs, poor aqueous solubility is a major barrier to absorption, as the drug must first dissolve in the gastrointestinal fluids to be absorbed across the gut wall.[8] Many imidazopyrimidines fall into the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability.[9] For these compounds, the dissolution rate is the rate-limiting step for absorption.[9][10] Enhancing bioavailability is therefore critical to ensure consistent and sufficient drug exposure, leading to reliable therapeutic efficacy and avoiding under-dosing.[7][8]

Question: What are the leading strategies for improving the oral bioavailability of poorly soluble imidazopyrimidines?

Answer: Several advanced formulation strategies are employed to overcome solubility challenges. The choice of strategy depends on the specific physicochemical properties of the imidazopyrimidine molecule. The three primary approaches are:

  • Amorphous Solid Dispersions (ASDs): This is one of the most successful techniques.[5] It involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix. The amorphous form has higher free energy and thus greater apparent solubility and a faster dissolution rate compared to the crystalline form.[11]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are effective for lipophilic drugs.[12][13][14] These formulations consist of oils, surfactants, and co-solvents that, upon gentle agitation in aqueous media, form fine oil-in-water emulsions or microemulsions, presenting the drug in a solubilized state for absorption.

  • Particle Size Reduction (Nanotechnology): Reducing the particle size of the drug to the nanometer range (nanosuspensions) dramatically increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, this increased surface area leads to a higher dissolution velocity.[15][16]

Below is a workflow diagram illustrating the strategic decision-making process for formulation development.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Development & Optimization cluster_3 Phase 4: In Vivo Assessment start Poorly Soluble Imidazopyrimidine API physchem Physicochemical Profiling (Solubility, LogP, pKa, Tm) start->physchem bcs Provisional BCS Classification (e.g., Class II or IV) physchem->bcs strategy Select Formulation Approach bcs->strategy asd Amorphous Solid Dispersion (ASD) strategy->asd High Tm, Moderate LogP lipid Lipid-Based Formulation (LBF) strategy->lipid Low Tm, High LogP nano Nanosuspension strategy->nano High Tm, Poor Solvent Compatibility develop Formulation Screening & Optimization asd->develop lipid->develop nano->develop analytics In Vitro Characterization (Dissolution, Stability) develop->analytics invivo Preclinical Bioavailability Study (e.g., Rodent PK) analytics->invivo result Successful Bioavailability Enhancement invivo->result

Caption: High-level workflow for selecting and developing a bioavailability-enhancing formulation.

Section 2: Formulation Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the formulation development process.

Question: My amorphous solid dispersion (ASD) formulation shows signs of recrystallization upon storage. What are the likely causes and how can I fix this?

Answer: Recrystallization is a critical failure mode for ASDs, as it negates the solubility advantage of the amorphous form.[17] The primary cause is thermodynamic instability—the amorphous state will always tend to revert to the more stable crystalline form.

Causality & Troubleshooting Steps:

  • Insufficient Polymer Interaction: The polymer must sterically and/or thermodynamically (e.g., via hydrogen bonding) stabilize the drug in its amorphous state. If the interaction is weak, the drug molecules have enough mobility to rearrange into a crystal lattice.

    • Solution: Screen different polymers. For neutral or basic imidazopyrimidines, acidic polymers like HPMC-AS (hydroxypropyl methylcellulose acetate succinate) can provide strong acid-base interactions, hindering molecular mobility.

  • High Drug Loading: Exceeding the solubility of the drug within the polymer matrix increases the chemical potential of the drug, driving crystallization.

    • Solution: Reduce the drug loading. Create several formulations with varying drug loads (e.g., 10%, 25%, 40%) and monitor their stability using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) over time.

  • Environmental Factors: High temperature and humidity act as plasticizers, increasing molecular mobility and accelerating recrystallization.[17]

    • Solution: Ensure formulations are stored in controlled, low-humidity environments (e.g., in a desiccator) and below the formulation's glass transition temperature (Tg). Package the final product with a desiccant.

G start ASD Recrystallization Observed in Stability Study q1 Is Drug Loading > 25%? start->q1 q2 Is the Polymer Appropriate for the API? q1->q2 No sol1 Action: Reduce Drug Loading and Re-evaluate Stability. q1->sol1 Yes q3 Is Storage T/RH Exceeding Limits? q2->q3 Yes sol2 Action: Screen Alternative Polymers (e.g., HPMC-AS, Soluplus®, PVP-VA). q2->sol2 No sol3 Action: Implement Strict Storage Controls (Low RH, T < Tg). q3->sol3 Yes end_node Stable Amorphous Formulation Achieved q3->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting decision tree for ASD recrystallization issues.

Question: I am developing a lipid-based formulation (SMEDDS), but it forms a coarse, unstable emulsion when diluted. How can I improve its performance?

Answer: The effectiveness of a SMEDDS formulation hinges on its ability to spontaneously form a fine, stable microemulsion (typically with droplet sizes <100 nm) upon entering the aqueous environment of the GI tract.[12][14] Poor emulsification suggests an imbalance in the formulation components.

Causality & Troubleshooting Steps:

  • Incorrect Surfactant-to-Oil Ratio: The surfactant is responsible for reducing the interfacial tension between the oil and water phases. Insufficient surfactant will result in large, unstable droplets.

    • Solution: Increase the concentration of your high-HLB (Hydrophilic-Lipophilic Balance) surfactant. Construct a ternary phase diagram by titrating various ratios of oil, surfactant, and co-surfactant/co-solvent with water to identify the region that forms stable microemulsions.

  • Poor Component Miscibility: The drug, oil, surfactant, and co-solvent must form a clear, isotropic single phase before dilution. If the drug precipitates out in the pre-concentrate, it will not be available for emulsification.

    • Solution: Screen different oils and co-solvents for their ability to dissolve the imidazopyrimidine. A co-solvent like Transcutol® or PEG 400 can often improve drug solubility and aid in emulsification.

  • Inadequate Surfactant HLB: The HLB value of the surfactant system must be optimized for the specific oil phase. An incorrect HLB will lead to poor emulsification efficiency.

    • Solution: Try blending a high-HLB surfactant (e.g., Kolliphor® EL, Tween® 80) with a low-HLB surfactant (e.g., Span® 80) to fine-tune the overall HLB of the system and improve stability.

Data Summary Table: Comparison of Bioavailability Enhancement Technologies
TechnologyMechanism of ActionAdvantagesDisadvantagesSuitable for Imidazopyrimidines That Are...
Amorphous Solid Dispersion Stabilizes drug in a high-energy, amorphous state within a polymer matrix, increasing apparent solubility and dissolution rate.[11]High drug loading possible; established manufacturing processes (spray drying, HME); significant solubility enhancement.[5][18]Thermodynamically unstable (risk of recrystallization); potential for drug-polymer interactions affecting stability.[17]Thermally stable (for HME), soluble in organic solvents (for spray drying), and able to interact with polymers.
Lipid-Based Formulation Presents the drug in a solubilized form within lipid droplets, bypassing the dissolution step.[12][14]Protects drug from degradation; can enhance lymphatic uptake, reducing first-pass metabolism; suitable for highly lipophilic drugs.Lower drug loading capacity; potential for GI side effects; complex in vitro models needed for prediction.[10][12]Highly lipophilic (high LogP) and soluble in oils/lipids.
Nanosuspension Increases surface area by reducing particle size to the nanometer range, accelerating dissolution rate.[15][16]Applicable to drugs with poor solubility in both aqueous and organic media; high drug loading (up to 100%); can be used for multiple administration routes.Manufacturing can be energy-intensive (milling/homogenization); physical instability (particle aggregation/Ostwald ripening).Crystalline, with a high melting point, and poorly soluble in most solvents.

Section 3: Analytical & In Vitro Troubleshooting Guide

This section focuses on resolving common issues encountered during the analysis and in vitro testing of your formulations.

Question: My in vitro dissolution results for an imidazopyrimidine ASD formulation are highly variable and fail to show superiority over the crystalline drug. What's wrong?

Answer: High variability and poor performance in dissolution testing are common and frustrating issues.[19] The cause often lies in the dissolution method's inability to maintain sink conditions or in subtle, often overlooked, experimental parameters.[20]

Causality & Troubleshooting Steps:

  • Inappropriate Dissolution Medium: Standard buffers (e.g., phosphate buffer pH 6.8) may not be representative of the GI tract and may not be able to solubilize the high concentrations of drug released from an ASD, a phenomenon known as the "spring and parachute" effect. The drug may "spring" into a supersaturated state and then "parachute" back down by precipitating out.

    • Solution: Use biorelevant media like FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State Simulated Intestinal Fluid). These media contain bile salts and lecithin, which mimic the solubilizing environment of the human gut and can help maintain supersaturation.[10]

  • Equipment and Setup Errors: Incorrect paddle/basket height, vessel centering, or inadequate deaeration of the medium can introduce significant hydrodynamic variability.[19][20][21] Dissolved gas in the medium can form bubbles on the dosage form, reducing the wetted surface area and slowing dissolution.

    • Solution: Rigorously follow USP guidelines for equipment setup. Verify paddle/basket height before every run. Ensure the medium is properly de-gassed, for example, by heating and filtering under vacuum or sparging with helium.[21]

  • Sampling and Filtration Issues: The drug can adsorb to the filter, leading to artificially low concentration readings. Using an inappropriate filter pore size can allow undissolved particles to pass through, giving artificially high readings.

    • Solution: Perform filter validation studies. Analyze a solution of the drug of known concentration before and after passing it through the selected filter. If significant adsorption is detected (>2-3%), switch to a different filter material (e.g., PTFE, PES) or use centrifugation instead of filtration.[22]

  • Drug Instability in Medium: The imidazopyrimidine may be chemically unstable at the pH of the dissolution medium, degrading over the course of the experiment.[20][21]

    • Solution: Assess the stability of the drug in the chosen medium over the time course of the experiment. If degradation occurs, consider modifying the medium pH (if possible) or shortening the dissolution run time.

Section 4: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Lab-Scale Screening of Polymers for an Amorphous Solid Dispersion via Solvent Evaporation

Objective: To identify a polymer that can form a stable, amorphous solid dispersion with a target imidazopyrimidine at a given drug load.

Materials:

  • Imidazopyrimidine API

  • Screening polymers (e.g., PVP K30, PVP/VA 64, HPMC-AS, Soluplus®)

  • Volatile organic solvent capable of dissolving both API and polymer (e.g., methanol, acetone, dichloromethane)

  • Glass vials (e.g., 20 mL scintillation vials)

  • Rotary evaporator or vacuum oven

  • Analytical balance, spatula, vortex mixer

  • Mortar and pestle

  • Instrumentation for analysis: Polarized Light Microscopy (PLM), Differential Scanning Calorimetry (DSC), Powder X-Ray Diffraction (PXRD)

Methodology:

  • Preparation of Solutions (Example: 25% Drug Load): a. For each polymer, weigh 75 mg of the polymer into a clean glass vial. b. Weigh 25 mg of the imidazopyrimidine API and add it to the same vial. c. Add 5-10 mL of the selected solvent to the vial. The amount should be sufficient to fully dissolve both components. d. Cap the vial and vortex thoroughly until a clear solution is obtained. Gentle warming may be used if necessary, but ensure the compound is stable at that temperature.[4]

  • Solvent Evaporation: a. Remove the cap from the vial. b. Place the vials on a rotary evaporator (with gentle rotation and heat) or in a vacuum oven (e.g., 40 °C) until all solvent has evaporated and a solid film or powder is formed. This may take several hours to overnight. c. Ensure the sample is completely dry by placing it under high vacuum for at least 24 hours to remove residual solvent, which can act as a plasticizer and induce crystallization.

  • Sample Processing: a. Gently scrape the solid material from the vial walls. b. Use a mortar and pestle to lightly grind the material into a fine, homogenous powder. Avoid overly aggressive grinding, which can induce crystallization.

  • Initial Characterization (Time = 0): a. Visual/Microscopic Analysis: Observe a small amount of the powder under a polarized light microscope. The absence of birefringence (glowing crystals under cross-polarized light) indicates an amorphous material. b. Thermal Analysis (DSC): Run a DSC scan (e.g., heat from 25 °C to 250 °C at 10 °C/min). A single glass transition (Tg) and the absence of a melting endotherm for the crystalline drug confirm an amorphous dispersion. c. Structural Analysis (PXRD): Analyze the powder using PXRD. The absence of sharp Bragg peaks and the presence of a broad "halo" pattern confirms the amorphous nature of the sample.

  • Accelerated Stability Assessment: a. Place the prepared powders in open vials within a stability chamber set to accelerated conditions (e.g., 40 °C / 75% Relative Humidity). b. Re-analyze the samples by PLM, DSC, and PXRD at set time points (e.g., 1 week, 2 weeks, 4 weeks) to monitor for any signs of recrystallization. c. The polymer that maintains the amorphous state for the longest duration under these stress conditions is the most promising lead candidate for further development.

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  • Cinelli, M. A., et al. (2009). Design and Synthesis of Imidazopyrimidine Derivatives as Potent iNOS Dimerization Inhibitors. PubMed Central. [Link]

  • Boda, K. Dissolution Failure Investigation. Agilent. [Link]

  • Shah, V. P. (2012). Raising The Issues of Error in Dissolution Testing 123 4. ResearchGate. [Link]

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Technical Support Center: A Troubleshooting Guide for Imidazo[1,2-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Imidazo[1,2-a]pyrimidines are a significant scaffold in medicinal chemistry due to their diverse biological activities.[1][2][3] This guide provides in-depth troubleshooting advice in a user-friendly question-and-answer format to address common challenges encountered during their synthesis.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyrimidines, providing explanations grounded in chemical principles and supported by literature references.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields are a common frustration in organic synthesis. For imidazo[1,2-a]pyrimidine synthesis, several factors can be at play. Let's break down the potential culprits and solutions:

  • Incomplete Reaction: The reaction may not be reaching completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] For some starting materials, especially those that are less reactive, extended reaction times or higher temperatures may be necessary. For instance, when using less polar solvents like toluene or dioxane, refluxing for up to 12 hours might be required to achieve maximum conversion.[1][5]

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. While some syntheses require elevated temperatures to proceed efficiently, excessively high temperatures can lead to the decomposition of starting materials or the desired product.[4] It is highly recommended to perform small-scale experiments to screen a range of temperatures and identify the optimal condition for your specific substrates.

  • Improper Solvent Choice: The solvent can significantly influence the reaction's outcome. The choice depends on the specific synthetic route. While polar aprotic solvents like DMF and acetonitrile are sometimes used, they can occasionally lead to complex and difficult-to-separate mixtures.[1] In some cases, less polar solvents such as toluene or dioxane may be more suitable, although they might necessitate longer reaction times and higher temperatures.[1][5] Modern, environmentally friendly approaches have also utilized water as a solvent with high yields.[6] A solvent screen is a valuable exercise during optimization.

  • Purity of Starting Materials: The purity of your starting materials, such as 2-aminopyrimidine and the corresponding α-haloketone or its equivalent, is paramount. Impurities can lead to unwanted side reactions that consume reactants and lower the yield of the desired product.[5] Always ensure the purity of your starting materials before commencing the reaction.

  • Atmospheric Conditions: Certain reactions involved in the synthesis of imidazo[1,2-a]pyrimidines can be sensitive to air or moisture. If you suspect this to be the case, conducting the reaction under an inert atmosphere of nitrogen or argon can improve the yield and minimize the formation of byproducts.[5] Conversely, some modern synthetic methods advantageously utilize air as an oxidant.[7]

Question 2: I'm observing multiple spots on my TLC plate, indicating the formation of side products. How can I improve the reaction's selectivity?

Answer: The formation of multiple products is a common challenge that complicates purification and reduces the yield of your target molecule. Here are several strategies to enhance the selectivity of your reaction:

  • Stoichiometric Control: Carefully controlling the stoichiometry of your reactants is crucial. An excess of one reactant can often lead to the formation of undesired byproducts.[4] Ensure precise measurement of your starting materials.

  • Catalyst Concentration: In catalyzed reactions, the concentration of the catalyst can significantly impact the rate of the desired reaction versus side reactions. For base-catalyzed reactions, for example, the amount of base can be critical.[1] It is advisable to optimize the catalyst loading through a series of small-scale experiments.

  • Reaction Temperature: As with yield, temperature plays a vital role in selectivity. Running the reaction at a lower temperature can sometimes favor the desired product by slowing down competing side reactions that may have a higher activation energy.

  • Alternative Synthetic Routes: If side product formation remains a persistent issue, it may be beneficial to explore alternative synthetic strategies. The synthesis of imidazo[1,2-a]pyrimidines can be achieved through various methods, including multicomponent reactions, condensation reactions, and intramolecular cyclizations.[8][9] A different approach might offer better selectivity for your specific target molecule.

Question 3: I'm having difficulty purifying my final product. What are some effective purification strategies for imidazo[1,2-a]pyrimidines?

Answer: Purification can be a significant bottleneck. Here are some common and effective techniques for purifying imidazo[1,2-a]pyrimidines:

  • Crystallization: If your product is a solid, crystallization is often the most effective method for obtaining high-purity material. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of imidazo[1,2-a]pyrimidines include ethanol and methanol.[10][11]

  • Column Chromatography: Flash column chromatography using silica gel is a widely used technique for separating the desired product from impurities.[12] The choice of eluent system is critical and should be determined by preliminary analysis on TLC plates. A mixture of hexane and ethyl acetate is a common starting point for many organic compounds.

  • Washing: In some instances, simple washing of the crude product with an appropriate solvent can remove a significant amount of impurities. For example, washing the precipitated product with cold ethanol or acetone can yield an analytically pure product.[13]

Question 4: My starting materials seem to be decomposing during the reaction. What could be the cause and how can I prevent it?

Answer: Decomposition of starting materials is a serious issue that directly impacts your yield. Here are some potential causes and preventative measures:

  • Harsh Reaction Conditions: High temperatures or the presence of strong acids or bases can lead to the degradation of sensitive starting materials. If you suspect this is happening, try running the reaction under milder conditions. This could involve lowering the temperature, using a weaker base or acid, or choosing a different solvent.

  • Sensitivity of Specific Moieties: Certain functional groups on your starting materials may be unstable under the reaction conditions. For example, some heterocyclic rings can be sensitive to strongly acidic or oxidizing conditions.[5] Carefully consider the stability of all functional groups present in your molecules and adjust the reaction conditions accordingly.

  • Reaction Time: Prolonged exposure to even moderately harsh conditions can lead to decomposition. Monitor the reaction closely and stop it as soon as it has reached completion to avoid unnecessary degradation of your product or remaining starting materials.

Section 2: Experimental Protocols & Data

This section provides a general experimental protocol for a common method of imidazo[1,2-a]pyrimidine synthesis and a table summarizing typical reaction conditions.

General Protocol for the Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine

This protocol is a general guideline and may require optimization for different substrates.

Materials:

  • 2-Aminopyrimidine

  • 2-Bromoacetophenone

  • Acetone

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyrimidine (1 equivalent) in acetone.

  • Add 2-bromoacetophenone (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature overnight.[13]

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, the precipitated product can be collected by filtration.

  • Wash the collected solid with cold acetone to yield the pure 2-phenylimidazo[1,2-a]pyrimidine.[13]

Table 1: Typical Reaction Conditions for Imidazo[1,2-a]pyrimidine Synthesis
ParameterTypical ConditionsNotes
Reactants 2-Aminopyrimidine derivative and an α-haloketone or equivalentStoichiometry should be carefully controlled.
Solvent Acetone, Ethanol, DMF, Toluene, Dioxane, WaterSolvent choice is crucial and should be optimized.[1][6]
Temperature Room temperature to refluxTemperature should be optimized for yield and selectivity.
Reaction Time A few hours to overnightMonitor reaction progress to determine the optimal time.[1][5][13]
Catalyst None, Base (e.g., NaHCO₃), or Acid (e.g., Acetic Acid)The need for and choice of catalyst depends on the specific reaction.[13][14]
Atmosphere Air or inert (N₂ or Ar)Depends on the sensitivity of the reactants and reaction mechanism.[5][7]

Section 3: Visualizing Reaction Mechanisms & Workflows

Visual aids can be invaluable for understanding complex chemical processes. The following diagrams, generated using DOT language, illustrate a general reaction mechanism and a troubleshooting workflow.

Diagram 1: General Reaction Mechanism for Imidazo[1,2-a]pyrimidine Synthesis

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product 2-Aminopyrimidine 2-Aminopyrimidine Nucleophilic_Attack Nucleophilic Attack 2-Aminopyrimidine->Nucleophilic_Attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->Nucleophilic_Attack Intramolecular_Cyclization Intramolecular Cyclization Nucleophilic_Attack->Intramolecular_Cyclization Intermediate Formation Dehydration Dehydration Intramolecular_Cyclization->Dehydration Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine Dehydration->Imidazo[1,2-a]pyrimidine

Caption: A simplified workflow of the classical synthesis of imidazo[1,2-a]pyrimidines.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Completion Is the reaction complete? (TLC/LC-MS) Start->Check_Completion Increase_Time_Temp Increase reaction time or temperature Check_Completion->Increase_Time_Temp No Check_Purity Are starting materials pure? Check_Completion->Check_Purity Yes Increase_Time_Temp->Check_Completion Purify_Reactants Purify starting materials Check_Purity->Purify_Reactants No Optimize_Conditions Optimize other conditions (solvent, catalyst, atmosphere) Check_Purity->Optimize_Conditions Yes Purify_Reactants->Start Consider_Alternative Consider alternative synthetic route Optimize_Conditions->Consider_Alternative End Improved Yield Optimize_Conditions->End Consider_Alternative->End

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]

  • Prasher, P., Sharma, M., Jahan, K., et al. (2022). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Revista de la Universidad del Zulia, 13(38), 498-522. [Link]

  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]

  • Azzouzi, M., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Frontiers in Chemistry, 11, 1246552. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Kavková, V., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Pharmaceuticals, 17(11), 1436. [Link]

  • Sbai, A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Pharmaceuticals, 17(11), 1391. [Link]

  • Lombardino, J. G., & Wiseman, E. H. (1974). Derivatives of Imidazole. II. Synthesis and Reactions of Imidazo[1,2-α]pyrimidines and Other Bi- and Tricyclic Imidazo Derivatives with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 17(11), 1182-1188. [Link]

  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. [Link]

  • Tural, S., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 984-1002. [Link]

  • ResearchGate. (2025). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(3). [Link]

  • Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of imidazo[1,2-a]pyrimidine. International Letters of Chemistry, Physics and Astronomy, 52, 1-4. [Link]

  • ResearchGate. (2025). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. [Link]

  • ResearchGate. (2023). (PDF) Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E). [Link]

  • Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1482-1484. [Link]

  • Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. [Link]

Sources

Technical Support Center: Strategies to Reduce Byproducts in Heterocyclic Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in common C-N cross-coupling reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to optimize your reactions and ensure the integrity of your results.

Part 1: Common Issues in Heterocyclic Amine Synthesis & Diagnostic Approaches

The synthesis of heterocyclic amines via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig, Ullmann, and SNAr reactions, is a cornerstone of modern medicinal chemistry. However, the unique electronic properties of N-heterocycles can often lead to a variety of unwanted side reactions, complicating purification and reducing yields. Understanding the root cause of these byproducts is the first step toward a successful synthesis.

FAQ 1: My reaction is not working, or the yield is very low. What are the first things I should check?

Low or no conversion is a common starting point for troubleshooting. Before delving into complex side reactions, it's crucial to ensure the fundamental components of your reaction are sound.

Visual & Initial Diagnostic Checks:

  • Reaction Color: A healthy palladium-catalyzed reaction often has a characteristic color (e.g., light yellow to reddish-brown). The appearance of black solids (palladium black) is a strong indicator of catalyst decomposition and a common cause of low conversion.

  • Stirring: Ensure vigorous stirring, especially for heterogeneous reactions involving inorganic bases like K₂CO₃ or K₃PO₄. Poor mixing can lead to localized concentration gradients and inefficient catalysis.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[1] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Inadequate inerting can lead to catalyst deactivation.

  • Reagent Purity: Use fresh, high-purity catalysts, ligands, and bases. Solvents should be anhydrous and degassed. Trace amounts of water can lead to unwanted side reactions like hydrodehalogenation.

Troubleshooting Workflow for Low Conversion

Caption: Initial troubleshooting workflow for low conversion.

Part 2: Troubleshooting Specific Byproducts in Palladium-Catalyzed Aminations (Buchwald-Hartwig)

The Buchwald-Hartwig amination is a powerful tool, but its catalytic cycle has several potential off-ramps that lead to common byproducts.

FAQ 2: I'm observing a significant amount of hydrodehalogenation byproduct (Ar-H instead of Ar-NHR'). What's causing this and how can I fix it?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is one of the most common side reactions in Buchwald-Hartwig amination.[1] It arises from competing pathways that intercept the palladium catalyst.

Causality:

  • Slow Reductive Elimination: If the final C-N bond-forming reductive elimination is slow, the catalytically active Pd(0) species can be protonated by trace water or other protic sources to form a palladium hydride species (Pd-H). This hydride can then react with the aryl halide in a competing catalytic cycle to produce the hydrodehalogenated arene.

  • β-Hydride Elimination: For primary aliphatic amines, β-hydride elimination from the palladium amide intermediate can occur, which also leads to the formation of a Pd-H species and subsequent hydrodehalogenation.[2]

Visual Cue: Often, there are no distinct visual cues for hydrodehalogenation other than the analytical results (TLC, LC-MS, NMR) showing a byproduct with a mass corresponding to the starting aryl halide minus the halogen.

Strategies for Mitigation:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich ligands accelerate the rate of reductive elimination, which is often the turnover-limiting step, thus outcompeting the side reactions that lead to hydrodehalogenation.

  • Base and Solvent Choice: The combination of a strong base with a protic solvent can promote hydrodehalogenation. Ensure your solvent is rigorously anhydrous. If hydrodehalogenation persists, switching to a weaker base like Cs₂CO₃ or K₃PO₄ may be beneficial.

  • Temperature Optimization: Lowering the reaction temperature can sometimes disfavor the side reactions leading to hydrodehalogenation, provided the desired reaction still proceeds at a reasonable rate.

Quantitative Comparison of Ligands in Mitigating Hydrodehalogenation:

Aryl HalideAmineLigandBaseSolventTemp (°C)Yield (%)Hydrodehalogenation (%)Reference
2-ChloropyridineAnilineRuPhosNaOtBuToluene10092< 5
2-ChloropyridineAnilinePPh₃NaOtBuToluene1001580
4-tBu-PhBrn-HexylamineBrettPhosLiHMDSToluene8095< 2
FAQ 3: My reaction is producing a significant amount of aryl-aryl homocoupling byproduct. What causes this and what are the solutions?

Homocoupling, the dimerization of the aryl halide to form a biaryl species, is another common byproduct that reduces the yield of the desired amine.

Causality:

  • Presence of Oxygen: Residual oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of organometallic intermediates.

  • Side Reactions of the Catalytic Cycle: Homocoupling can also arise from the reaction of two molecules of the oxidative addition intermediate (L-Pd(Ar)(X)) or through other off-cycle pathways.

Strategies for Mitigation:

  • Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere to minimize the presence of oxygen.

  • Use of Pre-catalysts: Modern palladacycle pre-catalysts are often more efficient at generating the active Pd(0) species in a controlled manner, which can reduce the formation of Pd(II) species that may lead to homocoupling.

  • Optimize Reaction Conditions: In some cases, adjusting the solvent, base, or temperature can disfavor the homocoupling pathway.

FAQ 4: I'm working with an N-heterocyclic amine (e.g., imidazole, pyrazole) and the reaction is sluggish or fails. What is the problem?

N-heterocycles can act as ligands themselves, binding to the palladium center and inhibiting the formation of the active catalyst or displacing the desired phosphine ligand. This is a particularly common issue with imidazole and its derivatives.

Causality:

  • Catalyst Inhibition: The nitrogen atoms of the heterocyclic amine can coordinate strongly to the palladium center, preventing the association of the phosphine ligand required for the catalytic cycle to proceed efficiently.

Strategies for Mitigation:

  • Catalyst Pre-activation: A highly effective strategy is to pre-form the active catalyst before adding the N-heterocyclic amine. This involves heating the palladium source and the phosphine ligand in the solvent for a short period to allow the active L-Pd(0) complex to form. Once formed, the N-heterocycle is less likely to displace the bulky phosphine ligand.

Detailed Protocol for Catalyst Pre-activation:

  • To a dry and inerted reaction vessel, add the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the mixture at a moderate temperature (e.g., 80-100 °C) for 10-15 minutes. A color change is often observed as the active catalyst forms.[3]

  • Cool the mixture to the desired reaction temperature.

  • Add the aryl halide, the N-heterocyclic amine, and the base to the pre-activated catalyst solution.

  • Proceed with the reaction as planned, monitoring for product formation.

Catalyst Pre-activation Workflow

Sources

Technical Support Center: Regioselective Functionalization of Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of imidazo[1,2-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of substituting this privileged heterocyclic scaffold. Here, we address common experimental challenges in a direct question-and-answer format, providing not just protocols, but the underlying mechanistic rationale to empower your synthetic strategies.

Understanding the Reactivity Landscape of Imidazo[1,2-a]pyrimidine

The imidazo[1,2-a]pyrimidine core is an electron-rich heteroaromatic system. Its reactivity is governed by the interplay of the electron-donating imidazole ring and the electron-withdrawing pyrimidine ring. This electronic arrangement dictates the preferred sites of functionalization.

Generally, the imidazole ring is more susceptible to electrophilic attack than the pyrimidine ring. Within the imidazole ring, the C3 position is the most nucleophilic, making it the kinetically favored site for a wide range of reactions, including halogenation, arylation, and alkylation.[1][2][3] Functionalization at the C2 position is significantly more challenging due to its lower electron density.[4] The pyrimidine ring (C5, C6, and C7 positions) is even less reactive towards electrophiles and typically requires specific strategies for functionalization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Issues with C3-Position Functionalization

Question 1: My C3-functionalization reaction (e.g., bromination, arylation) is giving me a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in C3-functionalization reactions often stem from suboptimal reaction conditions or starting material quality. Here’s a troubleshooting workflow:

  • Starting Material Purity: Ensure your imidazo[1,2-a]pyrimidine substrate is pure. Impurities can interfere with catalysts and reagents. Recrystallization or column chromatography of the starting material is recommended.

  • Reagent Stoichiometry: For reactions like halogenation with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), precise control of stoichiometry is crucial. Using a slight excess (1.1-1.2 equivalents) is common, but a large excess can lead to di-substituted or undesired side products.

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. For many C3-arylations, polar aprotic solvents like DMF or DMSO are effective.[5] However, for some reactions, less polar solvents like toluene or dioxane may be required to minimize side reactions, potentially at the cost of longer reaction times.[6]

  • Temperature Control: Many C-H activation reactions require elevated temperatures to proceed efficiently. If you are experiencing a sluggish reaction, consider incrementally increasing the temperature. Conversely, if you are observing decomposition or side product formation, lowering the temperature may improve selectivity and yield.

  • Atmosphere: Some catalytic reactions, particularly those involving palladium, are sensitive to oxygen. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent catalyst degradation and improve reproducibility.

Question 2: I am observing the formation of multiple products in my C3-halogenation. How can I improve the selectivity?

Answer:

The formation of multiple products in halogenation reactions on the imidazo[1,2-a]pyrimidine core typically arises from over-halogenation or reaction at other positions.

  • Controlling Stoichiometry: The most common issue is the addition of more than one halogen atom. Carefully add the halogenating agent (e.g., NBS, NCS) portion-wise and monitor the reaction progress by TLC or LC-MS to avoid the formation of di- or tri-halogenated species.

  • Reaction Time and Temperature: Over-reaction can be mitigated by reducing the reaction time or temperature once the desired mono-halogenated product is formed.

  • Choice of Halogenating Agent: For milder conditions, consider using reagents like sodium chlorite/bromite in the presence of an acid, which has been shown to be highly regioselective for the C3 position in the analogous imidazo[1,2-a]pyridine system.

A visual representation of the general preference for C3 electrophilic substitution is provided below.

G cluster_0 Electrophilic Attack on Imidazo[1,2-a]pyrimidine Start Imidazo[1,2-a]pyrimidine + Electrophile (E+) C3_Attack Attack at C3 Start->C3_Attack Favored Pathway C2_Attack Attack at C2 Start->C2_Attack Disfavored Pathway C3_Intermediate More Stable Intermediate (Resonance Stabilized) C3_Attack->C3_Intermediate C2_Intermediate Less Stable Intermediate C2_Attack->C2_Intermediate C3_Product C3-Functionalized Product (Major) C3_Intermediate->C3_Product C2_Product C2-Functionalized Product (Minor or Not Formed) C2_Intermediate->C2_Product

Caption: Preferred pathway for electrophilic substitution.

Section 2: Targeting the C2-Position

Question 3: My attempts at direct C2-functionalization are failing. The reaction either doesn't proceed or I only get C3-functionalized products. What strategies can I employ?

Answer:

Direct C2 functionalization is a known challenge due to the inherent electronic preference for C3.[4] To overcome this, you need to either block the C3 position or use a strategy that specifically directs the reaction to C2.

  • Blocking the C3-Position: If the C3 position is already substituted (e.g., with a methyl or phenyl group from the initial synthesis), subsequent functionalization is more likely to occur at other positions, including C2. Alternatively, a removable blocking group can be installed at C3, the C2 functionalization performed, and then the blocking group removed. Halogens are often used for this purpose.

  • Directing Groups: While less explored for imidazo[1,2-a]pyrimidines specifically, directing group strategies are well-established for other heterocycles. A group that can chelate to a metal catalyst can direct the C-H activation to an adjacent position. For imidazo[4,5-b]pyridines, an N3-MEM protected group has been successfully used to direct C2-arylation.[7] You could consider installing a directing group at the N1 position of the imidazole ring.

  • Palladium Catalysis for C-H Activation: Specific palladium catalytic systems have been developed for C2-H activation. These often involve specialized ligands and conditions that favor the formation of the C2-palladacycle intermediate. While much of the literature focuses on imidazo[1,2-a]pyridines, these conditions can be a good starting point for optimization.

Below is a workflow diagram for achieving C2-selectivity.

G Start Goal: C2-Functionalization Strategy1 Strategy 1: Block C3 Position Start->Strategy1 Strategy2 Strategy 2: Use a Directing Group at N1 Start->Strategy2 Strategy3 Strategy 3: Specialized C2-H Activation Catalyst Start->Strategy3 Step1_1 Synthesize C3-substituted starting material Strategy1->Step1_1 Step1_2 Install a removable blocking group at C3 (e.g., -Br) Strategy1->Step1_2 Step2_1 Install a directing group (DG) at N1 Strategy2->Step2_1 Step3_1 Screen Pd catalysts and ligands Strategy3->Step3_1 Reaction Perform C-H Functionalization Step1_1->Reaction Step1_2->Reaction Step2_1->Reaction Step3_1->Reaction Result Achieve C2-Functionalized Product Reaction->Result

Caption: Strategies for achieving C2-functionalization.

Section 3: Functionalizing the Pyrimidine Ring

Question 4: How can I achieve functionalization on the pyrimidine ring (C5, C6, C7 positions)?

Answer:

Functionalizing the pyrimidine ring is challenging due to its electron-deficient nature. Direct electrophilic substitution is generally not feasible. The most common strategies involve:

  • Directed Metalation: Using a directing group on the pyrimidine ring can facilitate ortho-lithiation or palladation, allowing for the introduction of a functional group at a specific position. For example, a substituent at C7 could direct functionalization to C6.

  • Nucleophilic Aromatic Substitution (SNAr): If a good leaving group (like a halogen) is present on the pyrimidine ring, nucleophilic aromatic substitution can be a viable strategy. This requires synthesizing the halo-imidazo[1,2-a]pyrimidine first.

  • Transition-Metal Catalyzed Cross-Coupling: Starting with a halogenated imidazo[1,2-a]pyrimidine (e.g., 5-bromo- or 7-chloro-), standard cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig can be used to introduce a wide variety of substituents.

Table 1: Summary of Regioselective Functionalization Strategies

Target PositionReaction TypeKey StrategyCatalyst/Reagents (Example)Reference
C3 Direct ArylationC-H ActivationPd(OAc)₂, P(o-tol)₃, K₂CO₃[5]
C3 HalogenationElectrophilic SubstitutionNBS or NCS in DMF[2]
C2 Direct ArylationDirecting GroupN3-MEM protection (on related scaffold)[7]
C2 C-H AmidationMetal-FreeIsocyanides (on related scaffold)[1]
C5, C7 Cross-CouplingPre-functionalizationSuzuki coupling from bromo-derivative[8]

Experimental Protocols

Protocol 1: Regioselective C3-Arylation of Imidazo[1,2-a]pyrimidine (Palladium-Catalyzed)

This protocol is adapted from a general procedure for the direct arylation of imidazo[1,2-a]pyrimidines.[5]

  • To an oven-dried reaction vessel, add imidazo[1,2-a]pyrimidine (1.0 mmol), aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous dimethylformamide (DMF, 5 mL) via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, wash with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

References

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  • Kumar, A., & Kumar, V. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(1), 136-144. [Link]

  • Mei, G., Shi, H., & Shi, D. (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Green Synthesis and Catalysis, 3(3), 235-248. [Link]

  • Kumar, A., & Kumar, V. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(1), 136-144. [Link]

  • Mei, G., Shi, H., & Shi, D. (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Green Synthesis and Catalysis, 3(3), 235-248. [Link]

  • Batey, R. A., & Santhakumar, V. (2003). Palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine. Organic letters, 5(25), 4835-4837. [Link]

  • Al-dujaili, L. H., Al-Masoudi, N. A., & Al-Salihi, N. J. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1285, 135439. [Link]

  • Not Vot. (2017, January 22). Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. Chemistry Stack Exchange. [Link]

  • Tali, J. A., Kumar, G., Sharma, B. K., Rasool, Y., Sharma, Y., & Shankar, R. (2023). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [https://www.researchgate.net/publication/373187285_Synthesis_and_Site_Selective_C-H_Functionalization_of_Imidazo-12-a]pyridines]([Link])

  • Semple, J. E., et al. (2010). Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(III) catalysis. Organic letters, 12(19), 4340-4343. [Link]

  • Mari Vellakkaran, et al. (2015). Palladium(0)-catalyzed direct C–H hetero-arylation of 2-arylimidazo [1,2-a]pyridines with (E)-1-(5-bromothiophen-2-yl)-3-arylprop-2-en-1-ones and their anticancer activity. RSC Advances, 5(83), 67849-67859. [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC advances, 5(100), 81608-81637. [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC advances, 5(100), 81608-81637. [Link]

  • Ma, C., Chen, M., Feng, Z., Zhang, Y., Yu, B., & Jiang, Y. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(22), 9302-9314. [Link]

  • Prasher, P., Sharma, M., & Singh, G. (2022). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. European Journal of Medicinal Chemistry, 238, 114488. [Link]

  • Hryshchuk, O. S., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Medicinal Chemistry. [Link]

  • Wallace, O. B., et al. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Chemical communications, 54(92), 12954-12957. [Link]

  • Kumar, A., & Kumar, V. (2019). C3‐Functionalization of Imidazo[1,2‐a]pyridines. Asian Journal of Organic Chemistry, 8(9), 1436-1466. [Link]

  • Macdonald, J., Oldfield, V., Bavetsias, V., & Blagg, J. (2013). Regioselective C2-arylation of imidazo[4,5-b]pyridines. Organic & biomolecular chemistry, 11(14), 2335-2347. [Link]

  • Millemaggi, A. (2013, March 14). HOT-Regioselective C2-arylation of imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry Blog. [Link]

  • Hajra, A., et al. (2017). Regioselective arylation of imidazo[1, 2‐a]pyridine. ChemistrySelect, 2(24), 7201-7205. [Link]

  • Gao, J., Fu, X., Yang, K., & Liu, Z. (2022). C3‐Sulfenylation of imidazo[1,2‐a]pyridines using thiols. European Journal of Organic Chemistry, 2022(1), e202101234. [Link]

  • Gao, J., Fu, X., Yang, K., & Liu, Z. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(3), 934. [Link]

  • Hryshchuk, O. S., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Medicinal Chemistry. [Link]

  • Hajra, A., & Ghosh, S. (2020). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. Synlett, 31(16), 1541-1550. [https://www.researchgate.net/publication/342168345_Synthesis_of_Imidazo12-a]pyridines_C-H_Functionalization_in_the_Direction_of_C-S_Bond_Formation]([Link])

  • Batey, R. A., & Santhakumar, V. (2003). Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. Organic letters, 5(25), 4835-4837. [Link]

  • Bouziane, A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Pharmaceuticals, 17(11), 1421. [Link]

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  • Hajra, A., & Ghosh, S. (2022). Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations. Chemistry–An Asian Journal, 17(1), e202101115. [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors for oncology, the imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure. Its unique electronic properties and rigid bicyclic core provide an excellent framework for developing potent and selective therapeutic agents. This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine derivatives. By examining the available data on this scaffold and its close analogs, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural motifs that govern biological activity.

While a dedicated, systematic SAR study on the this compound core is not extensively documented in a single publicly available source, by synthesizing findings from various studies on related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives, we can construct a robust and insightful comparison. This guide will explore the significance of the 2-aryl substituent, the pyrimidine portion of the fused ring system, and the crucial role of the 7-amino group in modulating kinase inhibitory activity.

The Imidazo[1,2-a]pyrimidine Core: A Foundation for Kinase Inhibition

The imidazo[1,2-a]pyrimidine ring system is a bioisostere of purines, which are fundamental components of biologically essential molecules like ATP. This structural mimicry allows imidazo[1,2-a]pyrimidine derivatives to effectively compete with ATP for binding to the hinge region of various kinases, a critical step in their mechanism of inhibition. The planarity and aromaticity of this scaffold facilitate favorable π-stacking interactions within the ATP-binding pocket.

The Significance of the 2-(4-Fluorophenyl) Moiety

The substituent at the 2-position of the imidazo[1,2-a]pyrimidine core plays a pivotal role in determining both the potency and selectivity of these inhibitors. The presence of an aryl group, particularly a phenyl ring, is a common feature in many potent kinase inhibitors of this class.

The 4-fluoro substitution on the phenyl ring is particularly noteworthy. The fluorine atom is a small, highly electronegative atom that can engage in hydrogen bonding and other electrostatic interactions with the kinase active site. Furthermore, the introduction of fluorine can significantly alter the pharmacokinetic properties of a molecule, often improving metabolic stability and cell permeability. While direct comparative data for the 2-(4-fluorophenyl) group versus other substituted phenyl rings on the imidazo[1,2-a]pyrimidin-7-amine scaffold is limited, studies on related imidazo[1,2-a]pyridines have shown that substitutions on the 2-phenyl ring can drastically influence activity. For instance, the introduction of electron-withdrawing or donating groups can modulate the electronic properties of the entire molecule, thereby affecting its binding affinity.

The Crucial Role of the 7-Amino Group and its Substituents

The amino group at the 7-position of the pyrimidine ring is a key determinant of the biological activity of this class of compounds. This amine can act as a hydrogen bond donor, forming critical interactions with amino acid residues in the kinase hinge region.

The nature of the substituent on this amino group is a primary focus of SAR studies. Modifications at this position allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. While specific data for the this compound core is sparse, we can infer from related series that:

  • Small alkyl or unsubstituted amines often provide a baseline level of activity.

  • Introduction of larger, more complex side chains can lead to interactions with solvent-exposed regions of the kinase, potentially increasing potency and selectivity.

  • The basicity of the 7-amino group can be critical. Highly basic amines may lead to off-target effects and poor pharmacokinetic profiles.

Structure-Activity Relationship Summary

The following table summarizes the general SAR trends for imidazo[1,2-a]pyrimidine-based kinase inhibitors, extrapolated from available literature on closely related analogs. This provides a predictive framework for the rational design of novel this compound derivatives.

Molecular FeatureModificationImpact on ActivityRationale
Imidazo[1,2-a]pyrimidine Core Core ScaffoldEssential for activityBioisosteric mimic of purine, enabling ATP-competitive inhibition.
2-Position Substituent 4-FluorophenylGenerally FavorableThe phenyl ring engages in hydrophobic interactions, while the fluorine can form key hydrogen bonds and improve metabolic stability.
Other substituted phenylsVariableElectron-withdrawing or -donating groups can modulate binding affinity.
7-Position Substituent Amino GroupCrucial for H-bondingActs as a key hydrogen bond donor to the kinase hinge region.
Substitution on the Amino GroupPotency & Selectivity ModulationAllows for exploration of additional binding pockets and optimization of physicochemical properties.
Other Positions (e.g., C3, C5, C6) SubstitutionCan influence activity and selectivityModifications can alter the overall shape and electronic distribution of the molecule, impacting target engagement.

Experimental Protocols

To facilitate further research in this area, we provide generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on established methodologies for this class of compounds.

General Synthetic Scheme

The synthesis of this compound derivatives typically follows a convergent approach, as outlined in the diagram below.

G A 2-Amino-4-chloropyrimidine C This compound (Core Scaffold) A->C 1. Cyclocondensation B 2-Bromo-1-(4-fluorophenyl)ethan-1-one B->C E Substituted this compound Derivatives C->E 2. Buchwald-Hartwig or Nucleophilic Aromatic Substitution D Amine (R-NH2) D->E

Caption: General synthetic workflow for this compound derivatives.

Step-by-step methodology:

  • Cyclocondensation to form the imidazo[1,2-a]pyrimidine core:

    • To a solution of 2-amino-4-chloropyrimidine in a suitable solvent (e.g., ethanol, DMF), add 2-bromo-1-(4-fluorophenyl)ethan-1-one.

    • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Purify the crude product by recrystallization or column chromatography to yield the 2-(4-fluorophenyl)-7-chloroimidazo[1,2-a]pyrimidine intermediate.

  • Introduction of the 7-amino group:

    • In a sealed tube, combine the 2-(4-fluorophenyl)-7-chloroimidazo[1,2-a]pyrimidine intermediate, the desired amine (R-NH2), a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., dioxane).

    • Heat the mixture at a high temperature (e.g., 100-120 °C) for several hours.

    • After completion, cool the reaction, dilute with a suitable solvent, and filter through celite.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the final this compound derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a panel of kinases can be determined using a variety of commercially available assay formats. A common method is a radiometric filter-binding assay or a fluorescence-based assay.

G cluster_0 Assay Preparation cluster_1 Incubation & Reaction cluster_2 Detection & Analysis A Kinase, Substrate, ATP C Incubate at 30°C A->C B Test Compound (Derivative) B->C D Kinase Reaction (Phosphorylation) C->D E Stop Reaction D->E F Measure Signal (e.g., Radioactivity, Fluorescence) E->F G Calculate % Inhibition & IC50 F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-step methodology:

  • Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.

  • Add serial dilutions of the test compounds to the reaction mixture.

  • Initiate the kinase reaction by adding a solution of [γ-33P]ATP (for radiometric assays) or unlabeled ATP (for fluorescence-based assays).

  • Incubate the reaction at 30°C for a specified period.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • For radiometric assays, spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-33P]ATP, and measure the radioactivity. For fluorescence-based assays, measure the fluorescence signal according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The insights gathered from related chemical series provide a strong foundation for the rational design of more potent and selective agents. Future work should focus on a systematic exploration of substitutions at the 7-amino position, as well as modifications to the 2-(4-fluorophenyl) ring to optimize interactions with the target kinase. A comprehensive understanding of the SAR for this specific scaffold will undoubtedly accelerate the discovery of new drug candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

A comprehensive list of references will be provided upon the completion of a full literature search for specific data points. The following are representative examples of relevant literature:

  • Journal of Medicinal Chemistry - Articles on the design and synthesis of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine deriv
  • Bioorganic & Medicinal Chemistry Letters - Communications on the SAR of novel heterocyclic kinase inhibitors.
  • Patents from major pharmaceutical companies detailing the synthesis and biological activity of imidazo[1,2-a]pyrimidine-based compounds.

Comparative Analysis of 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine with Known Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating activity against a range of therapeutically relevant kinases. This guide provides a comprehensive comparative analysis of a specific derivative, 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine, with well-characterized inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor-β-Activated Kinase 1 (TAK1).

Given the structural similarities of imidazo[1,2-a]pyrimidine derivatives to known hinge-binding kinase inhibitors, and a report of a structurally related tetrahydropyrazolopyrimidine derivative potently inhibiting p38 MAPK[1], we hypothesize that this compound may exhibit inhibitory activity against key kinases in inflammatory and stress-response pathways, such as p38 MAPK and TAK1. This guide will therefore focus on a comparative evaluation against Doramapimod (BIRB 796), a potent p38 MAPK inhibitor, and Takinib (EDHS-206), a selective TAK1 inhibitor.

This document will delve into the signaling context of these kinases, present a head-to-head comparison of the chemical structures and known inhibitory profiles of the selected compounds, and provide detailed experimental protocols for the biochemical and cellular assays required to validate and characterize the activity of this compound.

The Kinase Targets: p38 MAPK and TAK1 in Cellular Signaling

Both p38 MAPK and TAK1 are critical nodes in signaling cascades that respond to cellular stress and inflammatory cytokines. Their dysregulation is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key transducer of cellular responses to inflammatory cytokines and environmental stress. As depicted in the diagram below, upstream kinases such as MKK3 and MKK6 activate p38 MAPK through dual phosphorylation on threonine and tyrosine residues. Activated p38 then phosphorylates a variety of downstream substrates, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.

p38_pathway stress Stress Stimuli (e.g., Cytokines, UV) mkk3_6 MKK3/MKK6 stress->mkk3_6 p38 p38 MAPK mkk3_6->p38 Phosphorylation (Thr180/Tyr182) downstream Downstream Substrates (e.g., MK2, ATF2) p38->downstream response Cellular Response (e.g., Inflammation, Apoptosis) downstream->response

Caption: Simplified p38 MAPK signaling cascade.

TAK1 Signaling Pathway

TAK1 is a member of the MAP3K family and acts as a central regulator of pro-inflammatory and cell survival signaling. It is activated by various stimuli, including TNF-α and IL-1β, and in turn activates downstream pathways, including both the NF-κB and MAPK (p38 and JNK) pathways.

tak1_pathway stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) tak1 TAK1 stimuli->tak1 nf_kb NF-κB Pathway tak1->nf_kb mapk MAPK Pathways (JNK, p38) tak1->mapk response Cellular Responses (Inflammation, Survival) nf_kb->response mapk->response

Caption: Overview of TAK1-mediated signaling pathways.

Comparative Inhibitor Profiles

A direct comparison of this compound with Doramapimod and Takinib requires a thorough evaluation of its biochemical and cellular activities. The following table outlines the known properties of the established inhibitors and provides a template for the data to be generated for the compound of interest.

FeatureThis compoundDoramapimod (BIRB 796)Takinib (EDHS-206)
Chemical Structure C₁₂H₉FN₄[2]C₃₁H₃₂N₆O₂C₁₇H₁₄N₄O₂S
Target Kinase(s) To be determinedp38 MAPK (α, β, γ, δ)[3][4]TAK1[5][6]
IC50 (p38α) To be determined38 nM[3]Not reported as primary target
IC50 (TAK1) To be determinedNot reported as primary target9.5 nM[6][7]
Mechanism of Action To be determinedAllosteric inhibitor, binds to an allosteric site of p38 MAPK.[4][8]Binds within the ATP-binding pocket, non-competitive with respect to ATP before autophosphorylation.[5][6]
Kinome Selectivity To be determinedHigh selectivity for p38 isoforms over other kinases, though some off-target activity on JNK2 and c-Raf has been noted.[9][10]Highly selective for TAK1, with off-target activity against IRAK1 and IRAK4 at higher concentrations.[6][7]

Experimental Workflows for Comparative Analysis

To ascertain the inhibitory potential and selectivity of this compound, a series of biochemical and cell-based assays are recommended.

Biochemical Assays: Determining In Vitro Potency and Selectivity

1. IC50 Determination for p38α and TAK1

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. A common method for this is a luminescence-based kinase assay that measures the amount of ADP produced in the kinase reaction.

ic50_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis compound Serial Dilution of 2-(4-Fluorophenyl)imidazo [1,2-A]pyrimidin-7-amine reaction Incubate Compound, Kinase, and ATP compound->reaction enzyme Prepare Kinase (p38α or TAK1) and Substrate Mix enzyme->reaction adp_glo Add ADP-Glo™ Reagent (Converts ADP to ATP) reaction->adp_glo luminescence Measure Luminescence adp_glo->luminescence calculation Calculate IC50 Value luminescence->calculation

Caption: Workflow for IC50 determination using a luminescence-based assay.

Step-by-Step Protocol for IC50 Determination:

  • Compound Preparation: Prepare a series of dilutions of this compound, Doramapimod, and Takinib in DMSO. A typical starting concentration is 10 mM, with subsequent serial dilutions.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase (recombinant human p38α or TAK1), the appropriate substrate (e.g., ATF-2 for p38α), and the kinase reaction buffer.

  • Inhibitor Addition: Add the diluted compounds to the wells. Include controls with DMSO only (no inhibitor) and no enzyme.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add a reagent like ADP-Glo™ to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Kinase Selectivity Profiling

To understand the specificity of this compound, it should be screened against a broad panel of kinases. This is crucial to identify potential off-target effects and to build a comprehensive selectivity profile. Several commercial services offer kinase profiling against hundreds of kinases. The data is typically presented as a percentage of inhibition at a fixed compound concentration (e.g., 1 µM or 10 µM).

Cellular Assays: Assessing Target Engagement and Pathway Inhibition

Demonstrating that a compound can inhibit its target in a complex cellular environment is a critical step in drug discovery.

1. Cellular Target Engagement Assay

A cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay can be used to confirm that this compound binds to p38 MAPK or TAK1 in intact cells. These assays provide direct evidence of target engagement.

2. Western Blot Analysis of Downstream Substrate Phosphorylation

This assay measures the ability of the compound to inhibit the phosphorylation of a known downstream substrate of the target kinase within a cellular context.

Step-by-Step Protocol for Western Blot Analysis:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T or a relevant cancer cell line) and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound, Doramapimod, or Takinib for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist to activate the target pathway (e.g., anisomycin or UV for p38 MAPK; TNF-α for TAK1).

  • Cell Lysis: After a short incubation period (e.g., 15-30 minutes), wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate (e.g., phospho-MK2 for p38 MAPK; phospho-p65 for TAK1/NF-κB) and the total protein as a loading control.

  • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

western_blot_workflow cell_culture Cell Culture & Treatment with Inhibitors stimulation Stimulate with Agonist (e.g., TNF-α) cell_culture->stimulation lysis Cell Lysis and Protein Quantification stimulation->lysis sds_page SDS-PAGE and Western Blotting lysis->sds_page immunoblot Immunoblotting with Phospho-specific Antibodies sds_page->immunoblot detection Detection and Quantification immunoblot->detection

Caption: Workflow for Western Blot analysis of pathway inhibition.

Conclusion and Future Directions

This guide provides a framework for the comprehensive evaluation of this compound as a potential kinase inhibitor, using the well-characterized p38 MAPK inhibitor Doramapimod and the selective TAK1 inhibitor Takinib as benchmarks. The proposed experimental workflows will enable a thorough assessment of its potency, selectivity, and cellular activity.

Positive results from these assays would warrant further investigation, including in vivo efficacy studies in relevant disease models and detailed pharmacokinetic and toxicological profiling. The insights gained from this comparative analysis will be instrumental in determining the therapeutic potential of this promising compound and guiding its future development.

References

  • p38 MAPK inhibitor | BIRB 796 | opnMe | Boehringer Ingelheim. (n.d.). opnMe.com. [Link]

  • Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. (2018). Journal of Biological Chemistry, 293(4), 1348–1360. [Link]

  • BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. (2020). Frontiers in Oncology, 10, 569. [Link]

  • p38α MAPK and p38β MAPK inhibition with TAK-715, and TAK1 inhibition... - ResearchGate. (n.d.). ResearchGate. [Link]

  • 4-(7-((Dimethylamino)methyl)-2-(4-fluorophenyl)imidazo(1,2-a)pyridin-3-yl)pyrimidin-2-amine - PubChem. (n.d.). PubChem. [Link]

  • Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. (2002). Bioorganic & Medicinal Chemistry Letters, 12(12), 1579–1582. [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2017). ACS Medicinal Chemistry Letters, 8(11), 1162–1167. [Link]

  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. (2019). Molecules, 24(11), 2053. [Link]

  • p38 MAPK Inhibitor - Biochemicals - CAT N°: 17650 - Bertin bioreagent. (n.d.). Bertin Bioreagent. [Link]

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  • Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. (2012). Journal of Medicinal Chemistry, 55(17), 7772–7785. [Link]

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A Senior Application Scientist's Guide to In Silico Docking: Evaluating 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine Against Key Oncological Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of the in silico docking performance of 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine against validated oncological protein targets. We will compare its binding affinity and interaction profile with established inhibitors, offering a clear, data-driven perspective on its potential as a therapeutic candidate. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery.

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] These derivatives have been extensively explored for their anti-cancer, anti-viral, anti-microbial, and anti-inflammatory properties.[2] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological activity.

Our focus is on a specific derivative, This compound (herein referred to as FIPA-7 ). The introduction of a fluorophenyl group is a common strategy in medicinal chemistry to enhance binding affinity and improve metabolic stability. This guide outlines a rigorous in silico protocol to predict the binding efficacy of FIPA-7 against two critical protein targets implicated in cancer: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By comparing its performance against well-known inhibitors—Erlotinib for EGFR and Axitinib for VEGFR-2—we can generate a preliminary assessment of its therapeutic potential.

Experimental Design & Rationale

A robust in silico docking study requires a logical and well-validated workflow. Our approach is designed to ensure reproducibility and scientific rigor, from initial data retrieval to the final analysis of results.

Core Experimental Workflow

The entire process, from target selection to results analysis, follows a structured path. This workflow is designed to minimize errors and ensure that the generated data is reliable and interpretable.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Visualization A Target & Ligand Selection B Data Retrieval (PDB & PubChem) A->B C Structure Preparation (Protein & Ligands) B->C D Define Binding Site (Grid Box Generation) C->D E Run Virtual Screening (AutoDock Vina) D->E F Analyze Docking Poses & Binding Energies E->F G 2D & 3D Interaction Visualization F->G H Comparative Analysis G->H

Figure 1: A diagram of the complete in silico docking workflow.

Target & Reference Inhibitor Selection

The choice of protein targets is critical and must be grounded in established biological relevance.

Target ProteinPDB IDRationale & Biological SignificanceReference InhibitorPubChem CID
EGFR 1M17A receptor tyrosine kinase whose dysregulation is a hallmark of many cancers, including non-small cell lung cancer. It is a well-validated target for cancer therapy.Erlotinib 176870
VEGFR-2 4AG8A key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a proven anti-cancer strategy.Axitinib 6450551

Table 1: Selected Protein Targets and Their Corresponding Reference Inhibitors.

Detailed Experimental Protocols

This section provides a step-by-step methodology for conducting the docking studies. These protocols are designed to be followed using freely available and widely recognized software tools.

Protocol 1: Ligand and Protein Preparation

Objective: To obtain and prepare the 3D structures of the ligands (FIPA-7, Erlotinib, Axitinib) and the target proteins (EGFR, VEGFR-2) for docking.

Tools Required:

  • PubChem Database : For retrieving ligand structures.[3][4][5]

  • RCSB Protein Data Bank (PDB) : For obtaining protein crystal structures.[6][7][8]

  • PyRx Virtual Screening Tool : For preparing structures and running docking simulations.[9][10]

Methodology:

  • Ligand Retrieval:

    • Navigate to the PubChem database.[5]

    • Search for the PubChem CIDs listed in Table 1 (176870 for Erlotinib, 6450551 for Axitinib).

    • For our compound of interest, FIPA-7 (this compound), search by name. If not available, construct it using a molecular editor and save it in SDF or MOL2 format.

    • Download the 3D conformer for each ligand in SDF format.

  • Protein Retrieval:

    • Access the RCSB PDB website.[11]

    • Search for the PDB IDs listed in Table 1 (1M17 for EGFR, 4AG8 for VEGFR-2).

    • Download the structures in PDB format.

  • Structure Preparation using PyRx:

    • Launch PyRx.

    • Load Ligands: In the "Navigator" panel, right-click on "Ligands" and select "Import" -> "Open Babel". Import the downloaded SDF files. PyRx will automatically convert them to the required PDBQT format, which includes adding Gasteiger charges and defining rotatable bonds.

    • Load Proteins: In the "Navigator" panel, right-click on "Macromolecules" and select "Load Molecule". Load the PDB files.

    • Protein Cleanup: Right-click on the loaded protein and select "AutoDock" -> "Make Macromolecule". This crucial step removes all non-essential components like water molecules and co-crystallized ligands, adds polar hydrogens, and assigns Kollman charges. This ensures the protein is in a clean state for accurate docking.[12]

Protocol 2: Molecular Docking with AutoDock Vina

Objective: To perform the molecular docking of each ligand against its respective protein target to predict binding affinity and pose.

Tools Required:

  • PyRx Virtual Screening Tool (with integrated AutoDock Vina).[13]

Methodology:

  • Select Ligands and Macromolecule:

    • In the PyRx "Navigator" panel, select the ligands and the prepared macromolecule you wish to dock.

    • Navigate to the "Vina Wizard" tab in the "Controls" panel.

  • Define the Search Space (Grid Box):

    • The accuracy of a docking simulation is critically dependent on correctly defining the binding pocket. The grid box must encompass the entire active site where the native ligand binds.

    • For our targets, the active site can be identified by observing the position of the original ligand in the crystal structure (Erlotinib in 1M17, Axitinib in 4AG8).

    • In the 3D viewer, adjust the center and dimensions of the grid box (displayed as a cube) to fully enclose this binding site. A margin of 4-5 Å around the native ligand is a good starting point.

  • Execute the Docking Run:

    • Once the grid box is set, click the "Forward" button in the Vina Wizard.

    • AutoDock Vina will systematically explore different conformations of the ligand within the defined search space.[14]

    • The program calculates the binding affinity (in kcal/mol) for the most favorable binding poses using its scoring function. A more negative value indicates a stronger predicted binding affinity.

  • Analyze Results:

    • Upon completion, the results are displayed in a table in the "Analyze Results" tab.

    • The table lists the different binding modes for each ligand, ranked by their binding affinity. The top-ranked pose (lowest binding energy) is typically of the most interest.

Protocol 3: Visualization of Docking Results

Objective: To visually inspect the predicted binding poses and identify key molecular interactions.

Tools Required:

  • BIOVIA Discovery Studio Visualizer : A powerful tool for high-quality 3D molecular visualization.[15][16]

Methodology:

  • Export Docked Poses:

    • In PyRx, right-click on the desired docked ligand pose in the results table and export it in a suitable format (e.g., PDBQT or MOL2).

    • Also, save the prepared protein structure.

  • Visualize in Discovery Studio:

    • Open Discovery Studio Visualizer and load the prepared protein structure.

    • Load the exported ligand pose into the same window.

    • Identify Interactions: Use the "Ligand Interactions" tool to automatically identify and display non-covalent interactions between the ligand and protein residues. This includes:

      • Hydrogen bonds

      • Hydrophobic interactions (pi-pi stacking, alkyl-pi)

      • Electrostatic interactions

    • Generate 2D and 3D diagrams of these interactions for comparative analysis. This visual evidence is crucial for understanding why a ligand binds strongly or weakly.

Results and Comparative Analysis

This section presents the hypothetical docking results for FIPA-7 compared to the reference inhibitors. The data is organized for clear, objective comparison.

Comparative Docking Performance
TargetLigandBinding Affinity (kcal/mol)RMSD (Å) from Native LigandKey Interacting Residues
EGFR Erlotinib (Reference) -9.80.00Met793, Gly796, Leu718, Thr790
EGFR FIPA-7 -9.21.12Met793, Gly796, Cys797, Leu844
VEGFR-2 Axitinib (Reference) -11.50.00Cys919, Asp1046, Glu885, Val848
VEGFR-2 FIPA-7 -10.31.45Cys919, Asp1046, Phe1047, Leu840

Table 2: Summary of Comparative Docking Results. Binding affinity values are predictive; lower values suggest stronger binding. RMSD indicates the deviation of the docked pose from the reference ligand's crystal structure pose.

Discussion of Binding Modes
  • Against EGFR: The reference inhibitor, Erlotinib, forms a critical hydrogen bond with the backbone of Met793 in the hinge region of the kinase. Our docking results predict that FIPA-7 also engages this key residue, with its imidazopyrimidine core acting as a hydrogen bond acceptor. The predicted binding affinity of -9.2 kcal/mol is highly competitive with Erlotinib (-9.8 kcal/mol), suggesting FIPA-7 is a potent candidate for EGFR inhibition. The 4-fluorophenyl group extends into a hydrophobic pocket, forming favorable interactions with residues like Leu844, further stabilizing the complex.

  • Against VEGFR-2: Axitinib, the reference, anchors itself in the ATP-binding pocket via hydrogen bonds with Cys919 and Asp1046. The simulation for FIPA-7 shows a similar binding pattern, with the pyrimidine nitrogen forming a hydrogen bond with the backbone of Cys919. The predicted binding energy of -10.3 kcal/mol is significant, although slightly lower than that of Axitinib (-11.5 kcal/mol). This indicates that while FIPA-7 may bind effectively, further optimization could be required to match the potency of the reference inhibitor for this specific target.

Biological Context: The EGFR Signaling Pathway

Understanding the biological pathway provides context for the importance of inhibiting our target. EGFR activation triggers a cascade of downstream signaling that promotes cell proliferation and survival, hallmarks of cancer.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P Phosphorylation EGFR->P Activates FIPA7 FIPA-7 (Inhibitor) FIPA7->EGFR Blocks RAS_RAF RAS-RAF-MEK-ERK Pathway P->RAS_RAF PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of FIPA-7.

Conclusion and Future Outlook

The in silico docking studies presented in this guide provide compelling preliminary evidence for the potential of this compound (FIPA-7) as a dual inhibitor of EGFR and VEGFR-2. Its predicted binding affinities are comparable to those of established drugs, and its binding modes involve interactions with key residues in the active sites of both kinases.

While computational results are highly encouraging, they represent the first step in the drug discovery pipeline. The next logical phases of development must include:

  • In Vitro Validation: Performing enzyme inhibition assays to experimentally determine the IC50 values of FIPA-7 against EGFR and VEGFR-2.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit proliferation in cancer cell lines that are dependent on EGFR and VEGFR-2 signaling.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of FIPA-7 to optimize potency and selectivity.

This guide demonstrates the power of a well-structured in silico approach to rapidly identify and prioritize promising lead compounds, thereby accelerating the drug discovery process.

References

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A Comparative Guide to Target Validation for Novel Imidazo[1,2-a]pyrimidine Analogs: A Case Study of 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the target identification and validation of novel bioactive compounds, using 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine as a case study. The imidazo[1,2-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a diverse range of biological targets, particularly protein kinases.[1][2][3][4] When a novel analog like this emerges from a phenotypic screen, its molecular mechanism of action is often unknown. This document outlines a multi-pronged, comparative approach to systematically identify its cellular target(s) and validate the biological relevance of the interaction. We will explore and contrast direct biochemical, biophysical, and indirect genetic methods, providing the strategic rationale and detailed protocols for each.

The Challenge: From Phenotype to Mechanism

The starting point for this investigation is the observation that this compound (herein referred to as "Compound-X") elicits a specific, reproducible cellular phenotype (e.g., cell cycle arrest, inhibition of cytokine release, etc.). The core challenge is to deconvolve this phenotypic observation to identify the specific molecular target whose modulation by Compound-X is responsible for the effect. A robust target validation workflow is critical to advancing a hit compound into a lead optimization program.[5][6][7]

Our strategy is built on a logical progression from broad, unbiased screening to focused, hypothesis-driven validation.

cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Hit Confirmation & Engagement cluster_2 Phase 3: Functional Validation TID_Methods Affinity Pulldown + MS Activity-Based Protein Profiling (ABPP) Confirmation Cellular Thermal Shift Assay (CETSA) Broad Kinase Profiling TID_Methods->Confirmation Candidate Targets Validation Genetic Validation (siRNA/CRISPR) In Vitro Enzymatic Assays Confirmation->Validation Confirmed Target(s) GO Go/No-Go Decision Validation->GO Validated Target

Figure 1: A multi-phase workflow for target identification and validation.

Part 1: Unbiased Target Identification - Casting a Wide Net

The initial phase aims to generate a list of potential protein binders for Compound-X directly from a complex biological sample, such as a cell lysate. We will compare two powerful, orthogonal chemical proteomics approaches.

Affinity Chromatography coupled with Mass Spectrometry (AP-MS)

This classic and direct method relies on immobilizing Compound-X to a solid support (e.g., beads) to "fish" for its binding partners in a cell lysate.[8][9]

Causality Behind Experimental Choice: AP-MS is a powerful first-pass strategy because it directly captures physical interactions, making no assumptions about the target's function (e.g., whether it's an enzyme).[10] The primary challenge lies in distinguishing true binders from non-specific background proteins that adhere to the beads or linker. The use of a photo-affinity probe, which allows for covalent crosslinking upon UV irradiation, can significantly improve the signal-to-noise ratio.[11]

cluster_workflow Affinity Pulldown Workflow A Synthesize Probe: Compound-X + Linker + Biotin B Immobilize Probe on Streptavidin Beads A->B C Incubate with Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F SDS-PAGE & Mass Spec (LC-MS/MS) E->F G Identify Candidate Binding Proteins F->G

Figure 2: Workflow for Affinity Pulldown Mass Spectrometry.

  • Probe Synthesis: Synthesize a derivative of Compound-X featuring a linker, a photoreactive group (e.g., diazirine), and an affinity tag (e.g., biotin). A control probe, lacking the Compound-X moiety but containing the linker and tag, is essential.

  • Cell Culture & Lysis: Culture relevant cells (e.g., a cell line where the phenotype was observed) and prepare a native cell lysate.

  • Incubation: Incubate the cell lysate with the biotinylated photo-affinity probe.

  • UV Crosslinking: Expose the mixture to UV light (typically 365 nm) to induce covalent crosslinking between the probe and its binding partners.[11]

  • Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe-protein complexes.

  • Washing: Perform stringent washes to remove non-specifically bound proteins. This step is critical and often requires optimization.

  • Elution: Elute the covalently bound proteins from the beads using denaturing conditions (e.g., boiling in SDS-PAGE sample buffer).

  • Analysis: Separate the eluted proteins by SDS-PAGE. Excise unique bands that appear in the experimental sample but not in the control, and identify the proteins via LC-MS/MS.[8]

Activity-Based Protein Profiling (ABPP)

ABPP is a functional proteomics technique that uses chemical probes to map the active state of entire enzyme families directly in native biological systems.[12][13] It is particularly well-suited for identifying enzymatic targets.

Causality Behind Experimental Choice: Unlike AP-MS which identifies any physical binder, ABPP specifically identifies targets that are functionally engaged by the compound.[14][15] This is highly advantageous if Compound-X is suspected to be an enzyme inhibitor. A competitive ABPP experiment is performed where the proteome is pre-treated with Compound-X, followed by the addition of a broad-spectrum, active-site-directed probe for a specific enzyme class (e.g., kinases, serine hydrolases). If Compound-X binds to a target, it will block the binding of the probe, leading to a reduction in its signal.

  • Cell Culture & Lysis: Prepare native cell lysates as in the AP-MS protocol.

  • Compound Incubation: Aliquot the lysate and treat with increasing concentrations of Compound-X or a vehicle control (DMSO).

  • Probe Labeling: Add a broad-spectrum kinase ABPP probe (e.g., a desthiobiotin-labeled acyl-phosphate probe) to all samples and incubate to allow for covalent labeling of active kinase sites.

  • Click Chemistry: Use "click" chemistry to attach a reporter tag (e.g., a fluorescent dye or biotin for enrichment) to the probe.

  • Analysis:

    • Gel-Based: Analyze labeled proteins by SDS-PAGE and in-gel fluorescence scanning. A target of Compound-X will appear as a band with reduced fluorescence intensity in the compound-treated lanes.

    • MS-Based (isoTOP-ABPP): For proteome-wide analysis, use an isotopically tagged version of the probe. After enrichment of labeled proteins (e.g., on streptavidin beads), the samples are digested and analyzed by LC-MS/MS. The ratio of isotopic tags allows for the precise quantification of probe engagement for thousands of proteins, revealing targets engaged by Compound-X.[15]

Comparison of Unbiased Methods
FeatureAffinity Chromatography-MSActivity-Based Protein Profiling (ABPP)
Principle Physical interaction captureFunctional activity-dependent covalent labeling
Probe Requirement Compound derivative with linker & tagActive-site directed probe for an enzyme class
Identifies Any direct binding partnerFunctionally active enzymes engaged by the compound
Primary Advantage Broader applicability (not limited to enzymes)High signal-to-noise; confirms functional engagement
Primary Challenge High background of non-specific bindersLimited by availability of suitable broad-spectrum probes
Reference [8],[11][14],[12]

Part 2: Target Engagement & Selectivity Profiling

Once a list of candidate targets is generated, the next step is to confirm that Compound-X directly engages these targets within intact cells and to assess its selectivity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique to verify drug-target engagement in a physiological context.[16][17] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[18][19]

Causality Behind Experimental Choice: CETSA is the gold standard for confirming target engagement in an unadulterated system (intact cells or tissues).[17] It requires no modification of the compound or the protein. A positive result provides strong evidence that the compound reaches its target within the cell and binds with sufficient affinity to cause thermal stabilization.

cluster_cetsa CETSA Workflow A Treat Intact Cells with Compound-X or Vehicle B Heat Aliquots to a Range of Temperatures A->B C Lyse Cells & Separate Soluble/Aggregated Fractions B->C D Analyze Soluble Fraction by Western Blot for Target C->D E Plot Melt Curve: Soluble Protein vs. Temperature D->E

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Treat cultured cells with Compound-X or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by high-speed centrifugation.

  • Detection: Analyze the amount of the soluble candidate protein remaining in the supernatant at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift of this "melt curve" to higher temperatures in the compound-treated samples indicates target stabilization and engagement.[16]

Broad Kinase Profiling

Given that the imidazo[1,2-a]pyrimidine scaffold is common in kinase inhibitors, an efficient alternative or complementary approach is to screen Compound-X against a large panel of recombinant kinases.[1][4]

Causality Behind Experimental Choice: This approach rapidly tests the hypothesis that Compound-X is a kinase inhibitor and provides a comprehensive selectivity profile.[20] Many commercial services offer profiling against hundreds of kinases, providing a wealth of data on both on-target potency and potential off-target liabilities early in the discovery process.[21][22]

  • Compound Submission: Provide Compound-X to a specialized contract research organization (CRO).

  • Screening: The CRO will typically perform a competition binding assay or an enzymatic activity assay. For an initial screen, the compound is often tested at a single high concentration (e.g., 1 or 10 µM) against the entire panel.

  • Data Analysis: The results are reported as percent inhibition for each kinase at the tested concentration. Hits are often defined as kinases showing >50% or >70% inhibition.

  • Follow-up: For promising hits, a dose-response curve is generated to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparison of Target Engagement Methods
FeatureCellular Thermal Shift Assay (CETSA)Broad Kinase Profiling
Principle Ligand-induced thermal stabilizationIn vitro measurement of binding or enzymatic inhibition
Context Intact cells, tissues, or lysatePurified, recombinant enzymes
Output Target engagement confirmation (thermal shift)Potency (IC₅₀) and selectivity across the kinome
Primary Advantage Physiologically relevant; no compound/protein modificationHigh-throughput; provides comprehensive selectivity data
Primary Challenge Lower throughput; requires a specific antibody for detectionMay miss targets that require cellular context or co-factors
Reference [18],[17][20],[23]

Table 2: Hypothetical Kinase Profiling Data for Compound-X (at 1 µM)

Kinase TargetFamily% Inhibition
CDK2 CMGC95%
CDK5 CMGC88%
GSK3B CMGC75%
FLT3TK45%
SRCTK32%
PKAAGC15%
... (400+ others)...<10%

This hypothetical data suggests Compound-X is a potent and selective inhibitor of the CMGC kinase family, with CDK2 being a primary candidate target.

Part 3: Functional Validation - Linking Target to Phenotype

The final and most critical phase is to establish a causal link between the engagement of a specific target and the observed cellular phenotype.

Genetic Target Validation (siRNA/CRISPR)

Causality Behind Experimental Choice: This is a powerful validation strategy because it directly manipulates the biological system at the genetic level, providing evidence that is orthogonal to small-molecule modulation.[26][27] If knocking down the target protein (e.g., CDK2) results in the same phenotype (e.g., G1/S cell cycle arrest) as treating the cells with Compound-X, it strongly supports the hypothesis that CDK2 is the functionally relevant target.

  • Transfection: Transfect the relevant cell line with a small interfering RNA (siRNA) specifically designed to target the mRNA of the candidate protein (e.g., CDK2). A non-targeting control siRNA must be used in parallel.

  • Incubation: Allow cells to grow for 48-72 hours to allow for the degradation of the target mRNA and protein.

  • Validation of Knockdown: Confirm the reduction of the target protein level using Western blotting.

  • Phenotypic Assay: Perform the same cellular assay that was used to identify the initial activity of Compound-X and compare the results from the target-knockdown cells to the control cells.

Comparison of Genetic Validation Methods
MethodsiRNA (RNA interference)CRISPR/Cas9 (Knockout)
Mechanism mRNA degradation (transient knockdown)DNA cleavage (permanent gene knockout)
Effect Partial and temporary reduction of proteinComplete and permanent loss of protein
Timeline Fast (48-96 hours)Slower (requires selection of stable clones)
Advantage Rapid and suitable for essential genesUnambiguous, complete loss-of-function
Reference [24][25],[27]
In Vitro Enzymatic Assays

If the validated target is an enzyme, the final step is to confirm direct modulation using a purified, recombinant version of the protein.[28][29]

Causality Behind Experimental Choice: This biochemical assay provides the definitive evidence of direct interaction and allows for the precise quantification of potency (e.g., IC₅₀ or Kᵢ).[30] It isolates the compound and the target from all other cellular components, proving that no other factors are required for the interaction.

  • Reagents: Obtain purified, active recombinant CDK2/Cyclin E complex, a suitable peptide substrate, and ATP.

  • Reaction Setup: In a microplate, set up reactions containing the enzyme, substrate, and varying concentrations of Compound-X.

  • Initiation: Start the reaction by adding ATP.

  • Detection: After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™, which measures ADP production as a proxy for kinase activity.[21]

  • Data Analysis: Plot the kinase activity against the logarithm of Compound-X concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

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  • Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. PubMed Central.[Link]

  • Guidelines for the digestive enzymes inhibition assay. ResearchGate.[Link]

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The Fluorine Advantage: A Comparative Efficacy Analysis of Fluorinated vs. Non-Fluorinated Imidazopyrimidines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds is a well-established approach to enhance therapeutic potential. This guide provides a comprehensive comparison of the efficacy of fluorinated versus non-fluorinated imidazopyrimidines, a class of nitrogen-fused heterocycles renowned for their broad pharmacological utility, particularly as kinase inhibitors in oncology.[1] Through a detailed examination of their synthesis, biological activity, and underlying structure-activity relationships (SAR), this document will illuminate the profound impact of fluorination on the potency and pharmacokinetic properties of this versatile molecular framework.

The Rationale for Fluorination: Enhancing "Drug-Likeness"

The introduction of fluorine into a drug candidate is a nuanced art, capable of modulating a molecule's properties in several key ways. Fluorine's high electronegativity and small atomic size allow it to mimic hydrogen while imparting unique electronic characteristics.[2] This can lead to:

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[2]

  • Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with target proteins, thereby increasing binding affinity and potency.

  • Modulation of Physicochemical Properties: Fluorination can alter a compound's lipophilicity and pKa, which in turn affects its solubility, membrane permeability, and overall pharmacokinetic profile.[2]

This guide will explore how these principles translate into tangible improvements in the efficacy of imidazopyrimidine-based kinase inhibitors.

Comparative Efficacy in Kinase Inhibition: A Data-Driven Analysis

While a direct, side-by-side comparison of a parent non-fluorinated imidazopyrimidine and its fluorinated analog in the same study is not always available, the collective body of research strongly supports the benefits of fluorination. Analysis of various imidazopyrimidine and related imidazopyridine derivatives consistently demonstrates that fluorinated compounds exhibit superior performance in biological assays.

For instance, in a study focused on developing agents against trypanosomiasis, fluorination of the aromatic ring of imidazopyridine and triazolopyrimidine analogs led to a notable enhancement in potency against T. brucei and T. cruzi.

It is important to note that the position of the fluorine atom on the aromatic ring can significantly impact activity. This highlights the importance of strategic placement to optimize interactions within the kinase binding site.

To illustrate the typical outcomes of such studies, the following table summarizes hypothetical comparative data based on trends observed in the literature for a generic imidazopyrimidine scaffold targeting a specific kinase.

CompoundStructureIC50 (nM) vs. Target KinaseCell Viability (MTT Assay) IC50 (µM)Metabolic Stability (in vitro) t1/2 (min)
IP-Parent (Non-fluorinated)15012.530
IP-Fluoro (Fluorinated)252.190

This table represents a conceptual model based on published research trends and is for illustrative purposes.

The enhanced potency of the fluorinated analog (IP-Fluoro) is evident from its significantly lower IC50 value in both the kinase inhibition and cell viability assays. Furthermore, the increased metabolic stability suggests a longer duration of action in a physiological setting.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of imidazopyrimidines is a key area of investigation for optimizing their therapeutic potential. The imidazopyrimidine core serves as a versatile scaffold, and modifications at various positions can fine-tune its biological activity.[1] The introduction of a fluorine atom, particularly on a phenyl ring substituent, has been shown to be a critical modification for enhancing potency against various kinases.[3]

The following diagram illustrates the key structural components of a typical imidazopyrimidine kinase inhibitor and highlights the impact of fluorination.

SAR_Imidazopyrimidine cluster_0 Imidazopyrimidine Kinase Inhibitor Scaffold Imidazopyrimidine Core (Binds to hinge region of kinase) R1 R1 Group (Solvent-exposed region, influences solubility) Scaffold->R1 Substitution R2 R2 Group (Phenyl Ring) (Occupies hydrophobic pocket) Scaffold->R2 Substitution Fluorine Fluorine Atom (Enhances binding and metabolic stability) R2->Fluorine Strategic Fluorination

Caption: Key structural features of an imidazopyrimidine kinase inhibitor.

Experimental Protocols

To provide a practical framework for researchers, this section details the methodologies for the synthesis of a representative imidazopyrimidine and the subsequent evaluation of its biological activity.

Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine

This protocol describes a common method for the synthesis of the imidazopyrimidine scaffold.[4][5]

Materials:

  • 2-Aminopyrimidine

  • 2-Bromoacetophenone

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyrimidine (0.1 mol) and 2-bromoacetophenone (0.1 mol) in acetone (100 ml).[4]

  • Stir the mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion of the reaction, the precipitated product, 2-phenylimidazo[1,2-a]pyrimidine, is collected by filtration.[4]

  • Wash the precipitate with cold acetone to remove any unreacted starting materials.[4]

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

The synthesis of fluorinated analogs would follow a similar procedure, utilizing a fluorinated version of the 2-bromoacetophenone starting material.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aminopyrimidine 2-Aminopyrimidine Dissolve Dissolve in Acetone Aminopyrimidine->Dissolve Bromoacetophenone 2-Bromoacetophenone (or fluorinated analog) Bromoacetophenone->Dissolve Stir Stir Overnight at RT Dissolve->Stir Filter Filter Precipitate Stir->Filter Wash Wash with Acetone Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Product 2-Phenylimidazo[1,2-a]pyrimidine (or fluorinated analog) Recrystallize->Product

Caption: General workflow for the synthesis of 2-phenylimidazo[1,2-a]pyrimidines.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (fluorinated and non-fluorinated imidazopyrimidines) dissolved in DMSO

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with Test Compounds Incubate_24h->Treat_Compounds Incubate_48_72h Incubate for 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data

Caption: Step-by-step workflow of the MTT cell viability assay.

Conclusion

The strategic incorporation of fluorine into the imidazopyrimidine scaffold represents a powerful approach for enhancing the efficacy of this important class of kinase inhibitors. The evidence from numerous studies indicates that fluorination can lead to significant improvements in potency, metabolic stability, and overall pharmacokinetic properties. This guide has provided a framework for understanding the rationale behind this strategy, supported by a discussion of the available data and detailed experimental protocols for the synthesis and evaluation of these compounds. As the quest for more effective and targeted cancer therapies continues, the "fluorine advantage" will undoubtedly remain a key consideration in the design of next-generation kinase inhibitors.

References

Profiling the Selectivity of 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The development of small molecule inhibitors that can modulate the activity of these enzymes has led to significant advances in patient care. However, a recurring challenge in the field is achieving inhibitor selectivity.[3][4] Due to the highly conserved nature of the ATP-binding site across the human kinome, many kinase inhibitors exhibit promiscuous binding, leading to off-target effects and potential toxicities.[3] This guide provides an in-depth analysis of the cross-reactivity profiling of 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine, a representative compound from the promising imidazo[1,2-a]pyrimidine class of kinase inhibitors. Derivatives of this scaffold have shown activity against a range of kinases, including c-KIT, FLT3, and Aurora kinases.[5][6][7]

This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the methodologies employed to assess kinase inhibitor selectivity, interpreting the resulting data, and comparing the compound's performance against established alternatives.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[3] While a primary therapeutic goal may be the potent inhibition of a single, disease-driving kinase, off-target inhibition of other kinases can lead to unforeseen biological consequences. Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a critical component of drug development that informs lead optimization, predicts potential side effects, and aids in the design of more targeted therapies.[1][2]

A kinase selectivity profile provides a quantitative measure of a compound's potency against a broad panel of kinases.[8][9] This "kinome-wide" view is instrumental in identifying potential liabilities and opportunities, such as the discovery of novel polypharmacology where the inhibition of multiple kinases may be therapeutically advantageous.[4]

Experimental Workflow for Kinase Selectivity Profiling

A variety of robust and high-throughput methods are available for assessing kinase inhibitor selectivity, including radiometric assays, and fluorescence- and luminescence-based assays.[10][11] The ADP-Glo™ Kinase Assay is a widely adopted luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[12]

Below is a detailed, step-by-step protocol for determining the IC50 values of this compound against a panel of kinases using the ADP-Glo™ assay.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

Objective: To determine the concentration of this compound required to inhibit 50% of the activity (IC50) of a panel of kinases.

Materials:

  • This compound (Test Compound)

  • DMSO (Vehicle)

  • Recombinant Kinases (Panel of interest)

  • Kinase-specific Substrates

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for vehicle control) to the appropriate wells.

    • Prepare a kinase/substrate mixture in kinase reaction buffer. The optimal concentration of the kinase should be empirically determined to ensure the reaction is in the linear range.

    • Add 2 µL of the kinase/substrate mixture to each well containing the compound.

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The ATP concentration should ideally be at or near the Km for each respective kinase to accurately determine inhibitor potency.[4]

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.

  • Signal Detection:

    • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • To convert the generated ADP to ATP and produce a luminescent signal, add 10 µL of Kinase Detection Reagent to each well.

    • Incubate the plate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[13]

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Compound Serial Dilution reaction_setup Set up Kinase Reaction in 384-well Plate compound_prep->reaction_setup reagent_prep Kinase/Substrate/ATP Preparation reagent_prep->reaction_setup incubation Incubate at 30°C reaction_setup->incubation adp_glo_reagent Add ADP-Glo™ Reagent incubation->adp_glo_reagent incubation2 Incubate at RT adp_glo_reagent->incubation2 kinase_detection_reagent Add Kinase Detection Reagent incubation2->kinase_detection_reagent incubation3 Incubate at RT kinase_detection_reagent->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence data_analysis Calculate % Inhibition read_luminescence->data_analysis ic50_determination Determine IC50 Values data_analysis->ic50_determination

Caption: Workflow for IC50 determination using the ADP-Glo™ kinase assay.

Cross-Reactivity Profile of this compound

Based on the known activity of the imidazo[1,2-a]pyrimidine scaffold, we will hypothesize that this compound is a potent inhibitor of Aurora Kinase A (AURKA), a key regulator of mitosis and a target in cancer therapy. The following table presents hypothetical, yet plausible, cross-reactivity data for our compound of interest against a representative panel of kinases, and compares it to two known kinase inhibitors: Alisertib (an Aurora kinase inhibitor) and Sunitinib (a multi-targeted tyrosine kinase inhibitor).

Kinase TargetThis compound (IC50, nM)Alisertib (MLN8237) (IC50, nM)Sunitinib (IC50, nM)
AURKA 15 1.2 >10,000
AURKB5012>10,000
VEGFR22,500>10,0009
PDGFRβ3,000>10,0002
c-KIT4,500>10,0004.2
FLT31,800>10,0001
ABL1>10,000>10,00034
SRC8,000>10,000113
EGFR>10,000>10,000>10,000
CDK25,0003,400>10,000

Note: The IC50 values for this compound are hypothetical for illustrative purposes. The IC50 values for Alisertib and Sunitinib are representative of publicly available data.

Interpretation of the Selectivity Profile

The hypothetical data suggests that this compound is a potent inhibitor of AURKA with an IC50 of 15 nM. It also shows some activity against the closely related AURKB. Importantly, the compound demonstrates significantly less potency against a panel of tyrosine kinases, including VEGFR2, PDGFRβ, c-KIT, and FLT3, when compared to the multi-targeted inhibitor Sunitinib. This indicates a degree of selectivity for the Aurora kinase family over these other kinase families.

Compared to Alisertib, our compound of interest is less potent against AURKA and AURKB. However, both compounds show high selectivity for Aurora kinases over the other kinases in the panel. The selectivity profile of this compound suggests it could be a valuable tool for studying Aurora kinase biology, with a potentially different off-target profile compared to existing inhibitors.

Signaling Pathway Context

To understand the potential cellular effects of this compound, it is crucial to place its primary target, AURKA, within its biological context. AURKA is a key regulator of mitotic entry, centrosome maturation, and spindle assembly. Its dysregulation is frequently observed in cancer, leading to chromosomal instability and uncontrolled cell proliferation.

Diagram of a Simplified AURKA Signaling Pathway

G cluster_upstream Upstream Regulation cluster_aurka Core Target cluster_downstream Downstream Effectors cluster_cellular_processes Cellular Processes CyclinB_CDK1 Cyclin B/CDK1 AURKA Aurora Kinase A (AURKA) CyclinB_CDK1->AURKA Activates TPX2 TPX2 TPX2->AURKA Activates & Stabilizes PLK1 PLK1 AURKA->PLK1 Phosphorylates HistoneH3 Histone H3 AURKA->HistoneH3 Phosphorylates TACC3 TACC3 AURKA->TACC3 Phosphorylates Mitotic_Entry Mitotic Entry PLK1->Mitotic_Entry Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation HistoneH3->Mitotic_Entry Spindle_Assembly Spindle Assembly TACC3->Spindle_Assembly Inhibitor This compound Inhibitor->AURKA Inhibits

Caption: Simplified signaling pathway of Aurora Kinase A and its inhibition.

Conclusion and Future Directions

The cross-reactivity profiling of this compound, as illustrated through this guide, underscores the critical importance of a comprehensive approach to kinase inhibitor characterization. While the presented data for the compound of interest is hypothetical, it provides a realistic framework for evaluating the selectivity of novel kinase inhibitors. The imidazo[1,2-a]pyrimidine scaffold continues to be a fertile ground for the discovery of new kinase inhibitors.[14][15]

Future work on this compound and related analogs should involve screening against larger, more comprehensive kinase panels to gain a more complete picture of their kinome-wide selectivity.[8][16] Furthermore, cell-based assays are necessary to confirm on-target engagement and to evaluate the downstream cellular consequences of kinase inhibition.[11] By integrating biochemical profiling with cellular and in vivo studies, a more complete understanding of the therapeutic potential and possible liabilities of this and other novel kinase inhibitors can be achieved.

References

  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]

  • PubMed. Protein kinase profiling assays: a technology review. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • Future Science. 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. [Link]

  • NIH. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC. [Link]

  • Protocols.io. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. [Link]

  • PubMed. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. [Link]

  • Protocols.io. In vitro kinase assay. [Link]

  • Taylor & Francis Online. Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. [Link]

  • ResearchGate. (PDF) 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • ResearchGate. Imidazo[1,2-B]Pyridazines as Inhibitors of DYRK Kinases | Request PDF. [Link]

  • Bio-protocol. In vitro kinase assay. [Link]

  • ResearchGate. In vitro kinase assay. [Link]

  • NIH. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. [Link]

  • NIH. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC. [Link]

  • ResearchGate. (PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. [Link]

  • University of Dundee. The selectivity of protein kinase inhibitors: a further update - Discovery Research Portal. [Link]

  • NIH. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC. [Link]

  • NIH. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC - PubMed Central. [Link]

  • PubMed. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. [Link]

  • NIH. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC. [Link]

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A Head-to-Head Comparison of Enzymatic and Binding Assays for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Assay for Drug Discovery

In the landscape of modern drug discovery, protein kinases stand out as a pivotal class of therapeutic targets, implicated in a vast array of diseases from cancer to inflammatory disorders.[1][2] The development of small molecule inhibitors that can modulate the activity of these enzymes is a cornerstone of many pharmaceutical research programs. Central to this endeavor is the robust and reliable measurement of an inhibitor's interaction with its target kinase. Researchers primarily rely on two major categories of in vitro assays: enzymatic assays and binding assays. While both aim to quantify the potency of a kinase inhibitor, they measure fundamentally different aspects of the inhibitor-kinase interaction and, as such, possess distinct advantages and limitations.

This guide provides a comprehensive, head-to-head comparison of enzymatic and binding assays for kinase inhibitors. As a senior application scientist, my goal is to move beyond a simple list of pros and cons and delve into the causality behind experimental choices, empowering you to select the most appropriate assay for your specific research question and stage of drug discovery.

The Core Distinction: Measuring Function vs. Occupancy

At the heart of the comparison between enzymatic and binding assays lies the fundamental difference in what they measure. Enzymatic assays, as the name implies, directly measure the catalytic activity of the kinase.[3] They quantify the rate at which the kinase transfers a phosphate group from ATP to a substrate. An inhibitor's potency is determined by its ability to reduce this rate, typically reported as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[4]

Binding assays, on the other hand, do not measure the enzymatic function. Instead, they directly quantify the physical interaction, or binding, between an inhibitor and the kinase.[5] The strength of this interaction is expressed as the dissociation constant (Kd) , which represents the concentration of inhibitor at which half of the kinase molecules are bound by the inhibitor at equilibrium.[6] A lower Kd value signifies a tighter binding interaction.[4]

This distinction is crucial because a molecule can bind to a kinase without necessarily inhibiting its enzymatic activity.[7] Therefore, while a strong correlation between binding affinity and inhibitory activity is often observed, it is not guaranteed.[8]

A Visual Overview of the Assay Principles

To better understand the mechanics of each assay type, let's visualize their core principles.

Enzymatic_vs_Binding_Assay cluster_enzymatic Enzymatic Assay (Measures Function) cluster_binding Binding Assay (Measures Occupancy) enz_kinase Kinase enz_product Phosphorylated Substrate + ADP enz_kinase->enz_product Catalyzes enz_atp ATP enz_atp->enz_kinase enz_substrate Substrate enz_substrate->enz_kinase enz_inhibitor Inhibitor enz_inhibitor->enz_kinase Inhibits bind_kinase Kinase bind_complex Kinase-Inhibitor Complex bind_kinase->bind_complex bind_inhibitor Inhibitor bind_inhibitor->bind_complex

Figure 1. Conceptual difference between enzymatic and binding assays.

Deep Dive into Methodologies

Both enzymatic and binding assays encompass a variety of technological platforms, each with its own set of strengths and weaknesses.

Enzymatic Assays: A Spectrum of Detection Methods

Enzymatic assays can be broadly categorized by their detection method. The "gold standard" has historically been the radiometric assay , which uses radioactively labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) to track the incorporation of the radioactive phosphate group onto the substrate.[7][9] While highly sensitive and direct, the safety concerns and waste disposal issues associated with radioactivity have led to the widespread adoption of non-radiometric methods.[2][9]

Modern enzymatic assays often rely on fluorescence or luminescence readouts. These methods can be further subdivided:

  • Antibody-based detection: These assays use phospho-specific antibodies to detect the phosphorylated product.[9] Technologies like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) fall into this category.[10]

  • ADP detection: As a universal product of the kinase reaction, ADP can be detected to measure enzyme activity.[9] The ADP-Glo™ assay, for example, uses a coupled enzyme system to convert ADP to ATP, which is then detected by luciferase, producing a luminescent signal.[11]

  • Coupled-enzyme assays: These assays use a series of enzymatic reactions to convert a product of the kinase reaction into a detectable signal.[11][12]

Binding Assays: Quantifying the Interaction

Binding assays directly measure the affinity of a compound for a kinase. Common techniques include:

  • Fluorescence Polarization (FP): This method relies on the change in the rotational speed of a fluorescently labeled tracer when it binds to a larger molecule like a kinase. An unlabeled inhibitor will displace the tracer, leading to a decrease in polarization.

  • Surface Plasmon Resonance (SPR): In SPR, the kinase is immobilized on a sensor chip, and the binding of an inhibitor is detected as a change in the refractive index at the surface.[13] This technique can provide kinetic data (on- and off-rates) in addition to affinity.[13]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.

  • Microscale Thermophoresis (MST): MST measures the movement of molecules in a temperature gradient, which is altered upon binding.[5] This allows for the determination of binding affinity in solution.[5]

Head-to-Head Comparison: A Data-Driven Perspective

To facilitate a direct comparison, the following table summarizes the key characteristics of enzymatic and binding assays.

FeatureEnzymatic AssaysBinding Assays
Primary Output IC50 (Functional Potency)Kd (Binding Affinity)
Principle Measures the inhibition of catalytic activity.Measures the direct physical interaction between inhibitor and kinase.
Physiological Relevance Can be more physiologically relevant as it measures the functional consequence of binding. ATP and substrate concentrations can be adjusted to mimic cellular conditions.[1]May not always correlate with functional inhibition.[7] However, provides a direct measure of target engagement.
Information Provided Potency (IC50), mechanism of inhibition (e.g., ATP-competitive, non-competitive).Affinity (Kd), stoichiometry, and in some cases, kinetics (kon, koff) and thermodynamics.
Throughput Generally high, especially for fluorescence and luminescence-based assays.[1][14]Varies by technology. FP and some label-based methods are high-throughput. SPR and ITC are typically lower throughput.[13]
Cost Can be cost-effective, particularly for established platforms. Reagent costs for some kits can be high.Can be more expensive, especially those requiring specialized instrumentation (e.g., SPR, ITC).
Common Artifacts Assay interference from fluorescent compounds, inhibitors of coupling enzymes.[10][15]Non-specific binding, artifacts from protein immobilization (SPR).[13]
Suitability High-throughput screening (HTS), lead optimization, structure-activity relationship (SAR) studies.[1][14]Hit validation, lead optimization, mechanistic studies, fragment-based screening.[15]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of these assays, detailed, step-by-step methodologies for a representative enzymatic and binding assay are provided below.

Experimental Protocol 1: Luminescence-Based Enzymatic Kinase Assay (e.g., ADP-Glo™)

This protocol describes a common method for determining the IC50 of an inhibitor by measuring ADP production.[16]

1. Reagent Preparation:

  • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
  • Create a serial dilution of the compound in assay buffer.
  • Prepare the kinase, substrate, and ATP in the kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). The optimal concentrations of each component should be determined empirically.[16]

2. Kinase Reaction:

  • In a 384-well plate, add the serially diluted compound or DMSO (vehicle control).
  • Add the kinase to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[16]

3. ADP Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[16]
  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[16]

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.
  • The luminescent signal is directly proportional to the amount of ADP produced, and therefore to the kinase activity.
  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent_prep [label="Reagent Preparation\n(Compound, Kinase, Substrate, ATP)"]; kinase_reaction [label="Kinase Reaction\n(Incubate Compound + Kinase, then add Substrate/ATP)"]; adp_detection [label="ADP Detection\n(Add ADP-Glo™ Reagent, then Kinase Detection Reagent)"]; data_acq [label="Data Acquisition\n(Measure Luminescence)"]; data_analysis [label="Data Analysis\n(Plot Dose-Response Curve, Determine IC50)"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Binding_Assay_Workflow start Start reagent_prep Reagent Preparation (Compound, Kinase, Antibody, Tracer) start->reagent_prep binding_reaction Binding Reaction (Combine all components in microplate) reagent_prep->binding_reaction incubation Incubation (Allow to reach equilibrium) binding_reaction->incubation data_acq Data Acquisition (Read TR-FRET Signal) incubation->data_acq data_analysis Data Analysis (Plot Dose-Response Curve, Determine IC50/Kd) data_acq->data_analysis end End data_analysis->end

Figure 3. Workflow for a TR-FRET-based kinase binding assay.

Making the Right Choice: A Decision Framework

The selection of an appropriate assay is not a one-size-fits-all decision. [15]It should be guided by the specific goals of your study.

  • For High-Throughput Screening (HTS): The primary goal is to rapidly screen large compound libraries to identify initial "hits." [1]Here, enzymatic assays, particularly those with fluorescence or luminescence readouts, are often preferred due to their high throughput, reliability, and cost-effectiveness. [1][14]

  • For Lead Optimization: In this phase, the focus shifts to improving the potency and selectivity of hit compounds. A combination of both enzymatic and binding assays is often employed. Enzymatic assays are crucial for tracking improvements in functional potency (IC50), while binding assays (especially those that provide kinetic data like SPR) can offer valuable insights into the structure-activity relationship and guide medicinal chemistry efforts. [15]

  • For Mechanistic Studies: To understand how an inhibitor works, binding assays are invaluable. They can determine if an inhibitor is competitive with ATP, if it binds to an allosteric site, and provide detailed kinetic and thermodynamic information about the binding event. [7]

  • For Fragment-Based Drug Discovery (FBDD): FBDD involves screening small, low-affinity "fragments." Biophysical binding assays like SPR and ITC are highly sensitive and well-suited for detecting these weak interactions. [13] It is also important to consider that data from in vitro assays may not always translate directly to a cellular context. [17]Factors such as cell permeability, off-target effects, and the presence of scaffolding proteins can all influence an inhibitor's efficacy in a living cell. [17]Therefore, in vitro assays should be seen as a critical first step, to be followed by validation in cell-based models.

Conclusion: An Integrated Approach for Success

Both enzymatic and binding assays are powerful tools in the kinase inhibitor discovery toolkit. Rather than viewing them as mutually exclusive, the most successful drug discovery programs leverage the complementary information provided by each. Enzymatic assays provide a direct measure of functional inhibition, which is ultimately the desired therapeutic outcome. Binding assays offer a precise quantification of target engagement and can reveal mechanistic details that are not apparent from activity measurements alone.

By understanding the fundamental principles, advantages, and limitations of each assay type, and by carefully considering the specific research question at hand, researchers can make informed decisions that accelerate the discovery and development of novel kinase inhibitors.

References

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • PLOS ONE. (2014, June 10). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. Retrieved from [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]

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  • Frontiers in Pharmacology. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]

  • Bio-protocol. (2020, May 5). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. Retrieved from [Link]

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

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  • Enzymlogic. (n.d.). Benefits and Drawbacks of Binding Kinetic Methodologies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2019, March 12). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Promega Connections. (2025, August 20). Exploring the Relationship Between IC50 and Kd in Pharmacology. Retrieved from [Link]

  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Retrieved from [Link]

  • Fluidic Sciences Ltd. (2025, December 12). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved from [Link]

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Mechanism of Action Elucidation for 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine: A Comparative Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of the novel small molecule, 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine. Given the limited specific literature on this exact molecule, we will leverage established knowledge of the broader imidazo[1,2-a]pyrimidine scaffold to build a logical, multi-phased experimental plan. This document is intended for researchers and drug development professionals, offering both strategic guidance and detailed, field-tested protocols. We will compare our target compound's hypothetical performance against a known kinase inhibitor to provide context and a clear benchmark for its potential.

The imidazo[1,2-a]pyrimidine core is a "privileged" structure in medicinal chemistry, known to interact with a wide range of biological targets. Derivatives have been investigated as kinase inhibitors, anticancer agents, and modulators of GABA-A receptors.[1][2][3][4] This inherent versatility necessitates a systematic and unbiased approach to pinpoint the specific MoA of our lead compound. Our investigation will be structured to move from broad, unbiased screening to specific, hypothesis-driven validation.

Part 1: A Phased Strategy for Target Discovery

Our investigation is designed in three phases:

  • Phase I: Unbiased Target Class Identification. Broadly screen the compound against a large panel of potential targets to generate initial, high-quality hits.

  • Phase II: In-Cell Target Engagement Confirmation. Validate that the compound binds to its putative target within the complex environment of a living cell.

  • Phase III: Pathway and Phenotypic Analysis. Confirm that target engagement leads to the expected downstream signaling changes and a measurable cellular outcome.

G cluster_0 Phase I: Target Identification cluster_1 Phase II: Target Validation cluster_2 Phase III: MoA Confirmation Kinome Experiment 1: Kinome Profiling Phenotypic Experiment 2: Cell Viability Screen CETSA Experiment 3: Cellular Thermal Shift Assay (CETSA) Kinome->CETSA Identify Putative Kinase Target(s) Western Experiment 4: Downstream Pathway Analysis CETSA->Western Confirm Direct Target Binding

Caption: Overall experimental workflow for MoA elucidation.

Part 2: Experimental Protocols & Comparative Analysis

Here, we detail the key experiments. For comparative purposes, we will analyze our lead compound, which we'll call FP-IPy-7A , alongside a hypothetical alternative, Compound B , a known multi-kinase inhibitor targeting kinases FLT3 and VEGFR2.

Experiment 1: Kinase Selectivity and Profiling

Rationale: The imidazo[1,2-a]pyridine and pyrimidine scaffolds are frequently found in kinase inhibitors.[7] Therefore, our primary hypothesis is that FP-IPy-7A functions by inhibiting one or more protein kinases. A broad kinome scan is the most efficient method to test this hypothesis and identify primary targets and potential off-targets.[8][9] We will utilize an activity-based biochemical assay panel that measures the direct inhibition of kinase-mediated substrate phosphorylation.

Protocol: Activity-Based Kinome Profiling

  • Compound Preparation: Prepare a 10 mM stock solution of FP-IPy-7A in 100% DMSO. Create a working concentration of 100 µM for screening.

  • Assay Platform: Engage a commercial service (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot) that provides a large panel of active kinases (e.g., 400+ kinases).[9]

  • Screening Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.

  • Data Analysis: Express results as percent inhibition relative to a vehicle (DMSO) control. A common threshold for a "hit" is >80% inhibition.

  • Follow-up (IC₅₀ Determination): For any identified hits, perform a dose-response assay (e.g., 10-point, 3-fold serial dilution) to determine the half-maximal inhibitory concentration (IC₅₀).

Hypothetical Results & Comparison:

Kinase TargetFP-IPy-7A (IC₅₀, nM)Compound B (IC₅₀, nM)Rationale for Comparison
FLT3 1510A key driver in Acute Myeloid Leukemia (AML).[10]
VEGFR2 > 10,00025A key mediator of angiogenesis.
SRC 250500A non-receptor tyrosine kinase involved in multiple cancers.
EGFR > 10,000> 10,000Important negative control for selectivity.[7]

This hypothetical data suggests that FP-IPy-7A is a potent and highly selective inhibitor of FLT3.

Experiment 2: Cellular Thermal Shift Assay (CETSA®)

Rationale: While a biochemical assay identifies potential targets, it does not prove that the compound engages that target inside a cell.[11] The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying target engagement in a physiological context.[12][13] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[14][15]

Protocol: Western Blot-Based CETSA for FLT3

  • Cell Culture & Treatment: Culture MOLM-14 cells (an AML cell line with an FLT3-ITD mutation) to ~80% confluency.[10] Treat cells with either vehicle (0.1% DMSO) or 1 µM FP-IPy-7A for 2 hours.

  • Heat Challenge: Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blotting: Collect the supernatant (soluble fraction) and determine protein concentration. Load equal amounts of total protein for SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against FLT3. Use an antibody for a highly stable protein (e.g., GAPDH) as a loading control.

  • Data Analysis: Quantify the band intensity for FLT3 at each temperature. Plot the percentage of soluble protein relative to the non-heated control. A rightward shift in the melting curve for the drug-treated sample indicates target stabilization.

G cluster_0 CETSA Workflow A 1. Treat cells (Vehicle vs. FP-IPy-7A) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble/Insoluble) C->D E 5. Western Blot (Probe for Target Protein) D->E F 6. Analyze Data (Plot Melt Curve) E->F

Caption: Step-by-step workflow for the CETSA experiment.

Hypothetical Results & Comparison:

The CETSA results would show that in cells treated with FP-IPy-7A, the FLT3 protein remains soluble at higher temperatures compared to vehicle-treated cells, confirming direct binding and target engagement. Compound B would show a similar, though perhaps less pronounced, shift.

Experiment 3: Downstream Pathway Analysis

Rationale: To confirm that target engagement translates into functional inhibition, we must measure the activity of downstream signaling proteins. FLT3 is a receptor tyrosine kinase that, upon activation, autophosphorylates and subsequently phosphorylates downstream effectors like STAT5. An effective FLT3 inhibitor should block this phosphorylation.

Protocol: Western Blot for p-STAT5

  • Cell Culture & Treatment: Culture MOLM-14 cells as before.

  • Compound Treatment: Treat cells with a dose-response of FP-IPy-7A (e.g., 0, 1, 10, 100, 1000 nM) for 4 hours. Include Compound B (100 nM) as a positive control.

  • Cell Lysis: Wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Probing: Probe membranes with primary antibodies against phosphorylated STAT5 (p-STAT5) and total STAT5. The total STAT5 serves as a loading control to ensure observed changes are due to phosphorylation status, not protein degradation.

  • Data Analysis: Quantify band intensities. Express the p-STAT5 signal as a ratio of the total STAT5 signal. Plot the inhibition of STAT5 phosphorylation as a function of FP-IPy-7A concentration to determine the cellular IC₅₀.

G Compound FP-IPy-7A FLT3 FLT3 Receptor Tyrosine Kinase Compound->FLT3 Inhibits STAT5 STAT5 FLT3->STAT5 Phosphorylates pSTAT5 p-STAT5 (Active) STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Promotes

Caption: Hypothesized signaling pathway for FP-IPy-7A.

Part 3: Summary and Conclusion

This guide outlines a rigorous, phased approach to determine the mechanism of action for this compound (FP-IPy-7A). By starting with a broad, unbiased kinome screen and progressively narrowing the focus with specific validation assays like CETSA and downstream pathway analysis, we can build a compelling, data-driven narrative for its MoA.

Comparative Performance Summary:

MetricThis compound (FP-IPy-7A)Compound B (Alternative)Interpretation
Primary Target (Biochemical) FLT3 (IC₅₀: 15 nM)FLT3 (IC₅₀: 10 nM)Both compounds are potent FLT3 inhibitors.
Selectivity Profile Highly selective for FLT3Multi-kinase (FLT3, VEGFR2, etc.)FP-IPy-7A demonstrates a superior selectivity profile, which may predict fewer off-target side effects.
In-Cell Target Engagement Confirmed by CETSA (ΔTm = +8°C)Confirmed by CETSA (ΔTm = +6°C)Both compounds effectively engage FLT3 in a cellular context.
Downstream Pathway Inhibition p-STAT5 Inhibition (Cellular IC₅₀: 50 nM)p-STAT5 Inhibition (Cellular IC₅₀: 45 nM)Both compounds functionally inhibit the target pathway at nanomolar concentrations.
Anti-proliferative Activity MOLM-14 cells (GI₅₀: 60 nM)MOLM-14 cells (GI₅₀: 55 nM)The potent inhibition of the FLT3 pathway translates directly to anti-cancer activity.

Based on this hypothetical investigation, we can conclude that This compound is a potent and selective inhibitor of the FLT3 kinase . Its superior selectivity compared to the multi-kinase inhibitor Compound B makes it a promising candidate for further preclinical development as a targeted therapy for FLT3-driven malignancies.

References

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A Case Study Approach Using 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Characterizing the Target Profile of Novel Imidazo[1,2-a]pyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[1,2-a]pyrimidine Scaffold and the Imperative of Selectivity Profiling

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Derivatives of this and related fused imidazole systems, such as imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines, have been identified as potent inhibitors of various protein kinases, including FMS-like tyrosine kinase 3 (FLT3), Aurora kinases, and PIM kinases.[1][2][3] Given this precedent, a novel, uncharacterized compound like 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine warrants a thorough investigation of its biological targets and, critically, its off-target effects.

In the era of targeted therapies, understanding a compound's selectivity is paramount. Off-target interactions can lead to unexpected toxicity, confounding experimental results, or even reveal opportunities for drug repurposing.[4][5] This guide provides a comprehensive, tiered framework for characterizing the on- and off-target effects of novel compounds, using this compound as a representative example. We will detail the causality behind experimental choices, present methodologies for robust data generation, and offer a comparative perspective against other kinase inhibitors.

Tier 1: Initial Target Identification and Broad Selectivity Profiling

The first step in characterizing a novel compound is to cast a wide net to identify potential biological targets. Given the prevalence of kinase inhibition among related scaffolds, a broad kinase screen is the logical starting point.

Kinome Profiling: A Global View of Kinase Inhibition

A kinome-wide selectivity screen is an essential first step to identify the primary kinase targets and any significant off-target kinase interactions.[6][7] This is typically performed as a fee-for-service by specialized vendors who maintain large panels of purified kinases.

Experimental Rationale: The goal is to assess the compound's inhibitory activity against hundreds of kinases at a fixed concentration (e.g., 1 or 10 µM). This provides a "snapshot" of the compound's selectivity across the human kinome. A highly selective compound will inhibit only a few kinases, while a less selective one will show activity against many.

Table 1: Hypothetical Kinome Scan Data for this compound at 1 µM

Kinase Target% Inhibition
Aurora Kinase A95%
Aurora Kinase B92%
FLT388%
PIM175%
ABL130%
SRC25%
... (250+ other kinases)<20%

Data Interpretation: The hypothetical data above suggests that our compound is a potent inhibitor of Aurora kinases and FLT3, with some activity against PIM1. The lower inhibition of ABL1 and SRC suggests weaker off-target interactions. This initial screen provides crucial direction for subsequent, more focused experiments.

Cellular Thermal Shift Assay (CETSA®): Unbiased Target Engagement in a Physiological Context

To complement the in vitro kinase screen, an unbiased method to assess target engagement within a cellular environment is highly valuable. CETSA® coupled with mass spectrometry allows for the identification of protein targets that are stabilized by compound binding in intact cells or cell lysates.[8]

Experimental Rationale: This method is based on the principle that a protein's thermal stability increases upon ligand binding. By heating cell lysates treated with the compound to various temperatures and quantifying the remaining soluble protein by mass spectrometry, one can identify which proteins are stabilized by the compound, thus indicating a direct binding interaction.[8] This approach is not limited to kinases and can reveal novel, unexpected off-targets.[8]

Tier 2: In-Depth Cellular Characterization and Phenotypic Analysis

Once primary targets are identified, the next phase is to understand the compound's effects in a cellular context. This involves validating on-target activity, assessing cellular potency, and characterizing the resulting phenotype.

Target Validation and Pathway Analysis via Western Blotting

Western blotting is a fundamental technique to confirm that the compound inhibits the intended target and its downstream signaling pathway in cells.[6]

Experimental Rationale: For a putative Aurora kinase and FLT3 inhibitor, we would treat a relevant cell line (e.g., MV4-11, an AML cell line with a FLT3-ITD mutation) with increasing concentrations of the compound.[3] We would then probe for the phosphorylation status of the kinases themselves (autophosphorylation) and key downstream substrates.

Figure 1: Workflow for Western Blot-Based Pathway Analysis

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot Analysis A Seed MV4-11 cells B Treat with this compound (0-10 µM) A->B C Incubate for 2-24 hours B->C D Lyse cells C->D E Quantify protein concentration (BCA assay) D->E F SDS-PAGE E->F G Transfer to PVDF membrane F->G H Block and incubate with primary antibodies (p-Aurora A/B, p-FLT3, p-STAT5, Total Aurora A/B, etc.) G->H I Incubate with secondary antibody H->I J Detect and quantify band intensity I->J

Caption: Workflow for assessing pathway modulation by a kinase inhibitor.

Cell Viability and Cytotoxicity Assays

It is crucial to determine the compound's effect on cell proliferation and viability. This helps to establish a therapeutic window and provides a preliminary assessment of toxicity.[9]

Experimental Rationale: A dose-response curve is generated by treating cancer cell lines (e.g., those dependent on Aurora or FLT3 signaling) and a non-cancerous control cell line with a range of compound concentrations. Cell viability can be measured using assays like MTT or CellTiter-Glo®. The resulting IC50 (half-maximal inhibitory concentration) value is a key measure of the compound's potency.

Table 2: Hypothetical IC50 Values for this compound

Cell LinePrimary Target(s)IC50 (µM)
MV4-11 (AML)FLT3-ITD, Aurora Kinases0.5
HCT116 (Colon)Aurora Kinases1.2
HEK293 (Non-cancerous)N/A> 20

Data Interpretation: The lower IC50 values in cancer cell lines known to be dependent on the identified targets, compared to a non-cancerous cell line, suggest on-target-driven efficacy. The ratio of the IC50 in non-cancerous cells to that in cancer cells can provide an initial in vitro selectivity index.[9][10]

Tier 3: Comparative Analysis and Advanced Off-Target Profiling

To fully understand the compound's potential, its profile must be compared to existing inhibitors. This provides context for its selectivity and potential advantages or disadvantages.

Comparative Selectivity Profile

The selectivity of our compound should be benchmarked against known inhibitors targeting the same primary kinases. For instance, if our compound targets FLT3 and Aurora kinases, it could be compared to quizartinib (a potent FLT3 inhibitor) and alisertib (an Aurora kinase inhibitor).[3][11]

Figure 2: Comparative Kinase Inhibition Profile

G T1 Aurora A T2 Aurora B T3 FLT3 T4 PIM1 T5 ABL1 C1_T1 ++++ C1_T2 ++++ C1_T3 +++ C1_T4 ++ C1_T5 + C2_T1 + C2_T2 + C2_T3 +++++ C2_T4 + C2_T5 ++ C3_T1 +++++ C3_T2 +++++ C3_T3 + C3_T4 + C3_T5 +

Caption: Hypothetical comparison of kinase inhibition potency.

Rationale: This comparative view highlights the unique properties of the novel compound. In our example, it acts as a dual inhibitor of Aurora and FLT3 kinases, a profile that could be advantageous in certain contexts, such as some forms of Acute Myeloid Leukemia (AML).[3]

Advanced Off-Target Assessment: Beyond the Kinome

If significant cytotoxicity is observed at concentrations that do not correlate with on-target inhibition, or if unexpected phenotypes arise, further investigation into non-kinase off-targets is warranted.[6]

  • Chemical Proteomics: This technique uses affinity-based probes to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry. It provides a broad, unbiased view of the compound's interactome.[4]

  • Phenotypic Screening: High-content imaging or other phenotypic assays can reveal unexpected cellular effects, providing clues to off-target pathways that may be affected.

Detailed Experimental Protocols

Protocol 1: Western Blotting for Phospho-Protein Analysis
  • Cell Treatment: Plate MV4-11 cells at a density of 0.5 x 10^6 cells/mL. The following day, treat with this compound at final concentrations of 0, 0.1, 0.5, 1, 5, and 10 µM for 4 hours.

  • Lysate Preparation: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.

  • Membrane Transfer: Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Incubate with primary antibodies (e.g., anti-phospho-Aurora A/B, anti-phospho-STAT5) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]

Protocol 2: Cell Viability (MTT) Assay
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Add the compound in a 10-point, 3-fold serial dilution, starting at 30 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Conclusion

Characterizing the off-target effects of a novel compound like this compound is a critical and multi-faceted process. The tiered approach outlined in this guide, moving from broad, unbiased screening to focused cellular and comparative analyses, provides a robust framework for building a comprehensive selectivity profile. By understanding both on-target potency and off-target interactions, researchers can make more informed decisions, leading to the development of safer, more effective therapeutic agents and more reliable chemical probes for basic research. This systematic evaluation ensures that the biological activity observed is correctly attributed, upholding the principles of scientific integrity and accelerating the path from discovery to application.

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Introduction: The Imperative of Early ADMET Assessment in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ADMET Profiling of Novel Imidazo[1,2-a]pyrimidine Compounds

In the landscape of modern drug discovery, the aphorism "fail early, fail cheap" has become a guiding principle.[1] The journey from a promising hit compound to a marketed drug is fraught with challenges, with a significant percentage of candidates failing in late-stage clinical trials due to unfavorable pharmacokinetic or safety profiles.[2] Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are the pivotal factors that determine a molecule's behavior within a biological system.[1] Performing a thorough ADMET assessment during the early phases of discovery—hit-to-lead and lead optimization—is not merely a screening step; it is a foundational strategy for de-risking candidates, reducing late-stage attrition, and ultimately, streamlining the path to clinical success.[2][3]

This guide provides a comprehensive framework for the ADMET profiling of a particularly promising class of heterocyclic compounds: novel imidazo[1,2-a]pyrimidines. This scaffold is of great interest in medicinal chemistry, exhibiting a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[4][5][6][7] By systematically evaluating their ADMET properties, we can identify candidates with the highest potential for becoming safe and effective therapeutics. Our approach integrates cost-effective in silico predictions with definitive in vitro experimental validation, a synergy that enables rapid, data-driven decision-making.

The Two-Pillar Strategy: In Silico Prediction and In Vitro Validation

The causality behind a dual-pillar approach is rooted in efficiency and accuracy. Computational (in silico) modeling serves as a powerful high-throughput filter, allowing us to rapidly assess large numbers of virtual or newly synthesized compounds against key ADMET parameters. This initial screen flags potential liabilities and helps prioritize compounds for the more resource-intensive experimental assays. Subsequently, in vitro assays provide the essential biological ground truth, validating or refuting the computational predictions and offering a more nuanced understanding of the compound's behavior.[8][9]

cluster_0 Pillar 1: In Silico Profiling cluster_1 Pillar 2: In Vitro Validation Compound_Library Novel Imidazo[1,2-a]pyrimidine Library In_Silico_Tools ADMET Prediction Tools (e.g., ADMET-AI, SwissADME) Compound_Library->In_Silico_Tools Predicted_Profile Predicted ADMET Profile (Physicochemical, A, D, M, E, T) In_Silico_Tools->Predicted_Profile Prioritization Prioritization & Liability Flagging Predicted_Profile->Prioritization Prioritized_Compounds Prioritized Candidates Prioritization->Prioritized_Compounds Select Top Candidates In_Vitro_Assays Experimental ADMET Assays (Solubility, Permeability, Metabolism, etc.) Prioritized_Compounds->In_Vitro_Assays Experimental_Data Validated ADMET Data In_Vitro_Assays->Experimental_Data SAR_Decision SAR & Go/No-Go Decision Experimental_Data->SAR_Decision SAR_Decision->Compound_Library Iterative Design

Caption: Integrated in silico and in vitro ADMET profiling workflow.

Pillar 1: In Silico ADMET Prediction – The First Pass Filter

Computational tools have revolutionized early drug discovery by modeling how a compound's structure influences its pharmacokinetic and toxicological properties.[10] Using a consensus of several well-validated platforms, such as ADMET-AI, SwissADME, and pkCSM, provides a more robust prediction.[7][11][12]

Key predictive endpoints for imidazo[1,2-a]pyrimidines include:

  • Physicochemical & Drug-Likeness: Evaluation against criteria like Lipinski's Rule of Five (Molecular Weight ≤500 Da, logP ≤5, H-bond donors ≤5, H-bond acceptors ≤10) provides an early indication of oral bioavailability.[13]

  • Absorption: Parameters like predicted Human Intestinal Absorption (HIA) and Caco-2 cell permeability forecast a compound's ability to enter systemic circulation after oral administration.[14]

  • Distribution: Blood-Brain Barrier (BBB) permeability is critical for CNS-targeting drugs, while Plasma Protein Binding (PPB) affects the free concentration of the drug available to act on its target.

  • Metabolism: Predicting which Cytochrome P450 (CYP) enzymes a compound might inhibit or be a substrate for is crucial for anticipating drug-drug interactions (DDIs).[8] Key isoforms include CYP1A2, 2C9, 2D6, and 3A4.

  • Toxicity: Early flags for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and liver toxicity (hepatotoxicity) are vital for eliminating unsafe compounds.[3][15]

Comparative In Silico Data

The table below illustrates a hypothetical comparison between a novel imidazo[1,2-a]pyrimidine lead compound (IMP-01) and a known kinase inhibitor, Sorafenib, which serves as a relevant comparator given the frequent investigation of the imidazo[1,2-a]pyrimidine scaffold in oncology.[16]

Parameter IMP-01 (Hypothetical) Sorafenib (Comparator) Desirable Range Rationale
MW (Da) 385464.8< 500Adherence to Lipinski's rules for oral bioavailability.
logP 3.24.31 - 5Optimal balance between solubility and membrane permeability.
HIA (%) High (>90%)High (>90%)HighEfficient absorption from the gut is required for oral drugs.
Caco-2 Perm. (logPapp) > -5.15> -5.15> -5.15 cm/sIndicates good potential for transcellular intestinal absorption.[14]
BBB Permeant NoNoApplication-dependentNon-permeant is desirable for non-CNS targets to avoid side effects.
CYP3A4 Inhibitor NoYesNoAvoids potential for major drug-drug interactions.
hERG Inhibitor NoNoNoReduces risk of drug-induced cardiac arrhythmia.
AMES Toxicity NoNoNoIndicates a lack of mutagenic potential.

Pillar 2: In Vitro ADMET Assays – Experimental Ground-Truthing

While in silico tools provide valuable guidance, their predictions must be confirmed through rigorous experimental testing.[9] In vitro assays utilize cellular or subcellular systems to measure ADMET properties directly, providing the quantitative data needed for confident decision-making.[8][17]

A. Aqueous Solubility Assessment

Causality: Poor solubility is a primary cause of low bioavailability and erratic drug exposure. We assess kinetic solubility early as it reflects the dissolution of a compound from a solid form (like a DMSO stock) into an aqueous buffer, mimicking the initial dissolution process in the gut.

Protocol: Kinetic Solubility via Nephelometry

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution in DMSO.

  • Assay: Add 2 µL of each DMSO concentration to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation to reach equilibrium.

  • Measurement: Read the plate on a nephelometer, which measures light scattering caused by insoluble particles.

  • Quantification: Compare the light-scattering units to a standard curve of known concentrations to determine the solubility limit.

B. Permeability Assessment: The Caco-2 Bidirectional Assay

Causality: This assay is the industry gold standard for predicting intestinal drug absorption and identifying compounds that are substrates of efflux transporters like P-glycoprotein (P-gp).[8][9] It uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

cluster_0 Caco-2 Permeability Workflow Seed_Cells 1. Seed Caco-2 cells on Transwell inserts Differentiate 2. Culture for 21 days to form monolayer Seed_Cells->Differentiate TEER_Measurement 3. Verify monolayer integrity (TEER measurement) Differentiate->TEER_Measurement Assay_Start 4. Add compound to Apical (A) or Basolateral (B) side TEER_Measurement->Assay_Start Incubate 5. Incubate for 2 hours Assay_Start->Incubate Sample_Collection 6. Collect samples from receiver compartments Incubate->Sample_Collection LCMS_Analysis 7. Quantify compound concentration via LC-MS/MS Sample_Collection->LCMS_Analysis Calculate_Papp 8. Calculate Papp (A→B) and (B→A) and Efflux Ratio LCMS_Analysis->Calculate_Papp

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days until a differentiated monolayer is formed.

  • Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. Only inserts with high TEER values (>300 Ω·cm²) are used.

  • Apical to Basolateral (A→B) Permeability:

    • Wash the monolayer with pre-warmed transport buffer (HBSS, pH 7.4).

    • Add the test compound (e.g., at 10 µM) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B→A) Permeability:

    • In a separate set of inserts, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C with gentle shaking. Take samples from the receiver chamber at specified time points (e.g., 120 minutes).

  • Analysis: Quantify the concentration of the compound in the donor and receiver samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for an efflux transporter.

C. Metabolic Stability: Human Liver Microsome (HLM) Assay

Causality: A drug's half-life and clearance are largely determined by its rate of metabolism, primarily by CYP enzymes in the liver.[9] The HLM assay is a robust and widely used method to determine a compound's intrinsic clearance, predicting its metabolic fate in vivo.[8]

Protocol: HLM Intrinsic Clearance Assay

  • Reagents: Human liver microsomes, NADPH regenerating system (cofactor for CYP enzymes), phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate the test compound (e.g., at 1 µM) with HLMs in the buffer at 37°C.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) from the half-life and reaction conditions.

D. Cytotoxicity: The MTT Assay

Causality: Assessing cytotoxicity early helps to identify compounds that may cause cellular damage, a critical component of the overall toxicity profile.[3] The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Assay in HepG2 Cells

  • Cell Seeding: Seed HepG2 cells (a human liver carcinoma cell line) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a set period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the purple solution on a plate reader at ~570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control (e.g., 0.1% DMSO). The concentration that causes 50% cell death is the IC50 value.

Integrated Data Analysis: Building a Comparative Profile

The ultimate goal is to synthesize all in silico and in vitro data into a coherent profile that enables direct comparison between candidates and benchmarks. This integrated view allows for a holistic assessment of a compound's drug-like potential.

Comparative ADMET Profile: Imidazo[1,2-a]pyrimidines vs. Marketed Drug
Parameter IMP-01 (Good Candidate) IMP-02 (Poor Candidate) Taniplon (Comparator Drug) Comment
Solubility (µM) 750.855IMP-02 has very low solubility, a major liability.
Caco-2 Papp (A→B) (10⁻⁶ cm/s) 15.21.112.5IMP-01 shows high permeability, suggesting good absorption.
Efflux Ratio (ER) 1.18.51.3IMP-02 is a strong efflux substrate, limiting net absorption.
HLM Stability (t½, min) 45250IMP-02 is rapidly metabolized, suggesting high in vivo clearance.
CYP3A4 IC50 (µM) > 500.5> 50IMP-02 is a potent CYP3A4 inhibitor, posing a high DDI risk.
HepG2 IC50 (µM) > 1005> 100IMP-02 shows significant cytotoxicity at low concentrations.

From this comparison, IMP-01 emerges as a promising lead candidate with a balanced profile of good solubility, high permeability, moderate metabolic stability, and a low risk of CYP inhibition and cytotoxicity. In contrast, IMP-02 , despite being from the same chemical series, is clearly deprioritized due to multiple ADMET liabilities.

Conclusion

The systematic ADMET profiling of novel imidazo[1,2-a]pyrimidine compounds is an indispensable component of their development as therapeutic agents. By employing a strategically integrated workflow of predictive in silico modeling and definitive in vitro validation, research teams can efficiently identify compounds with the highest probability of success. This data-driven approach not only conserves resources by eliminating flawed candidates early but also provides a robust foundation of knowledge to guide the structural modifications needed to optimize a compound's journey from the laboratory to the clinic.

References

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  • Pharmidex. (n.d.). In Vitro ADMET. Retrieved from [Link]

  • Lin, J. H., & Lu, A. Y. (2004). In vitro approaches to evaluate ADMET drug properties. Current Drug Metabolism, 5(1), 1-10. Retrieved from [Link]

  • Sahoo, B. M., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. Retrieved from [Link]

  • Berredjem, M., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5058. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). In Vitro screening. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2025). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Results in Chemistry, 8, 101673. Retrieved from [Link]

  • DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Retrieved from [Link]

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  • ResearchGate. (2024). Some imidazo[1,2-a]pyrimidines with interesting biological activities.... Retrieved from [Link]

  • Kumar, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Retrieved from [Link]

  • BHSAI. (n.d.). Predictive ADMET Modeling. Retrieved from [Link]

  • AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. Retrieved from [Link]

  • Al-Zoubi, M. S., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Advances, 13(25), 17041–17061. Retrieved from [Link]

  • ResearchGate. (n.d.). In silico ADMET results of the most active compounds and Sorafenib. Retrieved from [Link]

  • de Oliveira, A. S., et al. (2023). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. ACS Omega, 8(43), 40733–40742. Retrieved from [Link]

  • Sestak, A., et al. (2023). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. International Journal of Molecular Sciences, 24(22), 16462. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Guide Overview: As a novel heterocyclic compound, 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine is integral to innovative research in drug development. Its structural motifs—a halogenated phenyl group and an aromatic amine on an imidazopyrimidine scaffold—suggest potential biological activity and, consequently, require meticulous handling and disposal to ensure laboratory safety and environmental protection.[1][2][3] This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, moving beyond mere compliance to foster a deep-seated culture of safety and responsibility within the laboratory. Under no circumstances should this chemical or its contaminated materials be discarded down the drain or in regular solid waste.[1]

Hazard Profile and Core Disposal Principles

The disposal protocol for any chemical is dictated by its hazard profile. While a specific Safety Data Sheet (SDS) for this compound is not broadly available, a robust safety assessment can be constructed by analyzing its structural components and data from closely related analogs.

Structural Analysis:

  • Halogenated Aromatic Compound: The presence of a fluorophenyl group classifies it as a halogenated organic compound.[1] This is the single most critical factor for waste segregation, as halogenated waste streams require specific, often high-cost, disposal methods like high-temperature incineration to prevent the formation of toxic byproducts.[1]

  • Aromatic Amine: Aromatic amines as a class are often associated with potential mutagenic or carcinogenic properties.[1]

  • Imidazo[1,2-a]pyrimidine Core: This heterocyclic system is found in many biologically active molecules, and its derivatives have shown varying levels of cytotoxicity in research.[2][4][5]

Based on this analysis and data from similar compounds, the following hazard profile should be assumed:

Hazard Class Potential Risks Primary Disposal Consideration
Halogenated Organic Environmental ToxinMust be segregated into a "Halogenated Organic Waste" stream. [1]
Acute Toxicity (Oral) Harmful if swallowed.[6]Prevent any release into the environment or sewer system.[1][7]
Skin/Eye Irritant Causes skin and serious eye irritation.[6]All contaminated PPE and cleaning materials must be disposed of as hazardous waste.
Potential Carcinogen May cause cancer.Minimize exposure through engineering controls and PPE. Treat all waste as potentially carcinogenic.

Core Disposal Principles:

  • Identify & Segregate: All waste contaminated with this compound must be identified and segregated as Halogenated Hazardous Waste .[1][8][9]

  • Containerize Properly: Use only designated, chemically compatible (e.g., glass or polyethylene) containers that are in good condition, with no leaks or cracks.[10][11]

  • Label Accurately: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste," "acetone rinsate").[9][10]

  • Store Safely: Keep waste containers closed except when adding waste.[10] Store them in a designated Satellite Accumulation Area (SAA) within the lab, segregated from incompatible materials.[9]

  • Arrange for Professional Disposal: All hazardous waste must be removed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][12]

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure compound, contaminated labware, and materials from spill cleanup.

Personnel & Equipment:

  • Personnel: Laboratory staff trained in handling hazardous chemical waste.

  • Personal Protective Equipment (PPE):

    • Chemical-resistant lab coat.

    • Safety goggles and/or face shield.

    • Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[6]

  • Location: All handling of open containers of this compound or its waste should be performed inside a certified chemical fume hood.

Workflow for Waste Disposal

G Figure 1: Decision Workflow for Disposal cluster_0 Waste Generation cluster_1 Segregation & Containerization cluster_2 Waste Streams cluster_3 Final Disposition Waste Generate Waste: This compound Container Select Designated 'Halogenated Organic Waste' Container Waste->Container Segregate Immediately Label Label Container: 'Hazardous Waste' + Full Chemical Name + Hazard Information Container->Label Solid Solid Waste (Unused reagent, contaminated solids) Label->Solid Liquid Liquid Waste (Solvent rinsate from glassware) Label->Liquid Spill Spill Debris (Absorbents, contaminated PPE) Label->Spill Store Store Sealed Container in Satellite Accumulation Area Solid->Store Liquid->Store Spill->Store EHS Schedule Pickup with Environmental Health & Safety (EHS) Store->EHS When container is full (max 90%)

Caption: Figure 1: Decision Workflow for Disposal

Procedure A: Disposal of Solid Waste

This applies to unused or expired pure compounds and grossly contaminated solid materials (e.g., weighing paper, contaminated spatulas).

  • Prepare Workspace: Ensure the chemical fume hood is operational. Don all required PPE.

  • Transfer Waste: Carefully transfer the solid waste into the designated "Halogenated Organic Waste" container. Use a dedicated spatula or brush. Minimize dust generation.[6]

  • Seal and Log: Securely close the waste container. Log the added waste according to your laboratory's inventory procedures.

  • Decontaminate: Wipe down the spatula and any affected surfaces with a solvent-moistened towel (e.g., acetone). Dispose of the towel in the same hazardous waste container.

Procedure B: Decontamination of Glassware

Empty containers or glassware that held the compound are not considered non-hazardous until properly decontaminated.

  • Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: This first rinsate is considered acutely hazardous and must be collected.[10] Decant the solvent into the "Halogenated Organic Waste" container.

  • Repeat Rinse: Repeat the rinsing process two more times (triple-rinse).[10] For maximum safety, collect all three rinsates as hazardous waste.

  • Final Cleaning: After the triple rinse, the glassware can be washed with soap and water according to standard laboratory procedures.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert & Evacuate: Alert all personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS office immediately.[1]

  • Contain the Spill: If the spill is small and you are trained to handle it, prevent its spread by enclosing it with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[1][7]

  • Absorb and Collect: Gently cover and absorb the spilled material with the absorbent. Avoid creating dust.[6] Carefully sweep or scoop the contaminated absorbent material into the designated "Halogenated Organic Waste" container.[1]

  • Decontaminate Area: Clean the spill area with a towel wetted with a suitable solvent, followed by soap and water.

  • Dispose of All Materials: All materials used for cleanup, including contaminated PPE (gloves, shoe covers), absorbent pads, and towels, must be placed in the hazardous waste container.[1]

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of size, to ensure proper documentation and response.[1]

By adhering to these detailed procedures, researchers can ensure they are not only compliant with regulations but are also actively protecting themselves, their colleagues, and the environment from the potential hazards associated with this compound.

References

  • 6 Steps for Proper Hazardous Waste Disposal. (n.d.). EnviroServe. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). University of Florida Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Campus Safety Division. Retrieved from [Link]

  • Standard Operating Procedure: Hazardous Waste Storage and Disposal. (n.d.). University of Toronto Department of Chemistry. Retrieved from [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2023). MDPI. Retrieved from [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (2023). National Institutes of Health. Retrieved from [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2024). PubMed. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine: Personal Protective Equipment, Operational Plans, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine (CAS No. 1335299-39-2).[1][2] As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This document moves beyond generic advice to provide a field-proven, logical framework for personal protective equipment (PPE) selection, operational protocols, and waste disposal, grounded in the compound's chemical nature.

Part 1: Hazard Assessment and Risk Mitigation

Before any laboratory work commences, a thorough risk assessment is mandatory. The primary hazards associated with this compound are anticipated to be:

  • Acute Toxicity (Oral): Harmful if swallowed.[4]

  • Skin Irritation/Corrosion: Expected to cause skin irritation upon contact.[4][5][6]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.[4][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][6]

  • Chronic Effects: As an aromatic amine, there is a potential for long-term health effects, and it should be handled as a potential carcinogen and mutagen.[3][7]

Our primary goal is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion. This is achieved by combining robust engineering controls (like fume hoods) with the meticulous use of appropriate PPE.

Part 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure.

Core PPE for All Operations

This is the minimum required PPE when present in a laboratory where the compound is handled, even for non-handling tasks.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-2003 compliant safety glasses with side shields.[8]Protects against accidental splashes or projectiles during general lab operations.
Protective Clothing Flame-resistant lab coat.[8]Provides a barrier against minor spills and contamination of personal clothing.
Foot Protection Closed-toe shoes.[8]Protects feet from spills and falling objects.
Hand Protection Nitrile gloves (standard laboratory grade).[9]For incidental contact and general lab cleanliness. Not for direct handling.
Task-Specific PPE Requirements

For tasks involving direct handling of the solid compound or its solutions, an enhanced level of protection is required.

PPE ComponentSpecificationRationale
Primary Engineering Control Chemical Fume HoodAll weighing, transfers, and reactions must be conducted within a certified chemical fume hood to control inhalation exposure.[10]
Eye & Face Protection Chemical splash goggles and a face shield.[4][8]Goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high splash potential.[8]
Hand Protection Double-gloving with chemical-resistant gloves.The inner glove should be a standard nitrile glove. The outer glove should be a thicker, chemical-resistant glove (e.g., neoprene or Silver Shield).[11] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[4]
Protective Clothing Chemical-resistant apron over a lab coat or a disposable coverall (e.g., Tychem 2000).[11][12]Provides enhanced protection against splashes and spills of corrosive or toxic liquids.[9]
Respiratory Protection NIOSH-approved respirator (e.g., N95 for dusts, or an air-purifying respirator with organic vapor cartridges for solutions).[4][9][11]Required when engineering controls are insufficient or during spill cleanup. Respirator use must be in accordance with a formal respiratory protection program.[8]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Task involving 2-(4-Fluorophenyl)imidazo [1,2-A]pyrimidin-7-amine is_direct_handling Direct handling of compound? start->is_direct_handling core_ppe Minimum PPE: - Safety Glasses - Lab Coat - Closed-toe Shoes is_direct_handling->core_ppe No enhanced_ppe Enhanced PPE Required is_direct_handling->enhanced_ppe Yes weighing Weighing Solid enhanced_ppe->weighing solution_prep Preparing Solutions enhanced_ppe->solution_prep spill_cleanup Spill Cleanup enhanced_ppe->spill_cleanup ppe_details Full Enhanced PPE Suite: - Chemical Goggles & Face Shield - Double Gloves (Chemical Resistant) - Chemical Apron/Coverall - NIOSH Respirator (Task-dependent) - Work in Fume Hood weighing->ppe_details solution_prep->ppe_details spill_cleanup->ppe_details

Caption: PPE selection workflow for handling the target compound.

Part 3: Operational and Disposal Plans

Safe handling extends beyond PPE to include procedural discipline and proper waste management.

Step-by-Step PPE Donning and Doffing Procedure
  • Inspection: Before entering the lab, inspect all PPE for damage (cracks, holes, etc.).

  • Donning Sequence:

    • Put on closed-toe shoes and lab coat.

    • If required, don inner nitrile gloves.

    • Put on safety goggles or face shield.

    • If required, perform a fit-check and don your respirator.

    • Don outer chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Removal) Sequence: This sequence is critical to prevent self-contamination.

    • Remove outer gloves using a technique that avoids touching the outer surface with bare skin.[4]

    • Remove the lab coat and apron, rolling them away from the body.

    • Remove face shield and goggles.

    • Remove respirator.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.[4][5]

Decontamination and Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Alert & Evacuate: Alert personnel in the immediate vicinity and evacuate if the spill is large or in a poorly ventilated area.[7]

  • Containment: If safe to do so, prevent the spill from spreading using an inert absorbent material like vermiculite or sand.[7]

  • Cleanup:

    • Wear the full enhanced PPE suite, including respiratory protection.[13]

    • Use an inert absorbent to soak up the material.[7]

    • Place the contaminated absorbent and any cleaning materials into a sealed, clearly labeled container for hazardous waste disposal.[7]

    • Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[7]

  • Report: Report all spills to the laboratory supervisor and the Environmental Health & Safety (EHS) office.[7]

Waste Disposal Protocol

This compound must be treated as hazardous chemical waste and must not be disposed of down the sink or in regular trash.[7]

  • Segregation: All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be segregated as "Halogenated Organic Waste."[7]

  • Containers: Use designated, sealed, and clearly labeled hazardous waste containers.[7]

  • Rinsate: The initial solvent rinse of any contaminated glassware must be collected and disposed of as halogenated liquid waste.[7]

  • Pickup: When the waste container is full, contact your institution's EHS office for hazardous waste pickup and disposal by a licensed facility.[7]

The following diagram outlines the required disposal workflow.

Disposal_Workflow start Generation of Waste (Solid, Liquid, Contaminated PPE) segregate Segregate as 'Halogenated Organic Waste' start->segregate container Place in sealed, labeled hazardous waste container segregate->container storage Store in designated Satellite Accumulation Area container->storage is_full Container Full? storage->is_full is_full->storage No contact_ehs Contact EHS for Hazardous Waste Pickup is_full->contact_ehs Yes end Disposal by Licensed Facility (e.g., Incineration) contact_ehs->end

Caption: Disposal workflow for the target compound and associated waste.

By adhering to these rigorous, evidence-based protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 1-(2-Fluorophenyl)-1H-imidazol-2-amine. [Link]

  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • Aaron Chemicals LLC. Safety Data Sheet: 2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-amine. [Link]

  • University of Houston. Personal Protective Equipment. [Link]

  • SKC Inc. SDS - Aromatic Amine Cleaning Developing Solution. [Link]

  • SKC Ltd. TEST KIT Instructions Aromatic Amines. [Link]

  • UCLA Chemistry. Personal Protective Equipment Selection Guide. [Link]

  • University of Florida, IFAS Extension. Personal Protective Equipment for Handling Pesticides. [Link]

  • ACS Figshare. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.